molecular formula C23H26N2O4 B13399824 Akuammiline

Akuammiline

カタログ番号: B13399824
分子量: 394.5 g/mol
InChIキー: QBHALCZZZWCCLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Akuammiline has been reported in Alstonia scholaris with data available.

特性

IUPAC Name

methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHALCZZZWCCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Botanical Treasury of Akuammiline Alkaloids: A Technical Guide to Their Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Akuammiline alkaloids, a class of monoterpenoid indole (B1671886) alkaloids with significant pharmacological interest. This document details the primary plant species in which these compounds are found, presents quantitative data on their abundance, outlines detailed experimental protocols for their extraction and isolation, and illustrates their biosynthetic origins.

Principal Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found within the Apocynaceae plant family, a diverse group of flowering plants. Three key genera are particularly noteworthy for their rich content of these complex molecules: Picralima, Alstonia, and Vinca.

  • Picralima nitida (Akuamma Tree): Native to tropical West and Central Africa, the seeds of Picralima nitida are a prominent source of various this compound alkaloids.[1] Traditionally, the seeds have been used in indigenous medicine for their analgesic, antipyretic, and anti-inflammatory properties.[1]

  • Alstonia scholaris (Devil's Tree): This large evergreen tree, native to the Indian subcontinent and Southeast Asia, is another significant source of this compound alkaloids. Different parts of the plant, including the leaves and bark, have been found to contain a variety of these compounds.[2][3]

  • Vinca minor (Lesser Periwinkle): A perennial vine native to central and southern Europe, Vinca minor is well-known for producing a wide array of indole alkaloids, including several belonging to the this compound subclass.[4][5]

Quantitative Analysis of this compound Alkaloids in Natural Sources

The concentration of this compound alkaloids can vary significantly depending on the plant species, the specific part of the plant, geographical location, and season. The following table summarizes the quantitative data available for key this compound alkaloids in their primary natural sources.

Plant SpeciesPlant PartAlkaloidConcentration (% of dry weight or mg/100g d.w.)Reference
Picralima nitida SeedsAkuammine>0.5%[6]
Total Alkaloids6% - 7.6%[4]
Alstonia scholaris LeavesTotal Alkaloids3.61%[7]
Trunk BarkEchitamine, Akuammicine N-Oxide, etc.Present (Specific % not provided)[2][8]
FruitPicrinine, Picralinal, Akuammidine, etc.Highest concentration among tested parts[2]
Vinca minor LeavesVincamine0.057%[5]
LeavesVincamine2.459 ± 0.035 mg/100 g d.w.[9]
Stems1,2-dehydroaspidospermidine1.635 mg/100 g d.w.[9]
LeavesEburnamonine0.803 mg/100 g d.w.[9]

Experimental Protocols: Extraction and Isolation of this compound Alkaloids

The isolation of pure this compound alkaloids from their natural sources is a critical step for their pharmacological investigation. The following protocols provide detailed methodologies for their extraction and purification, with a focus on pH-zone-refining countercurrent chromatography (CCC), a highly effective technique for separating these compounds.

General Extraction of Total Alkaloids from Plant Material

This protocol describes a general method for the initial extraction of total alkaloids from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., Picralima nitida seeds, Alstonia scholaris leaves or bark)

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Separatory funnel

  • pH meter

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Resuspend the crude extract in 200 mL of 1 M HCl.

  • Wash the acidic solution three times with 100 mL of DCM in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to approximately 10 with 1 M NaOH.

  • Extract the alkaline solution three times with 150 mL of DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the DCM extract under reduced pressure to yield the total alkaloid fraction.

Isolation of Specific this compound Alkaloids using pH-Zone-Refining Countercurrent Chromatography (CCC)

This advanced chromatographic technique is particularly effective for the separation of alkaloids from complex mixtures.[10][11]

Instrumentation:

  • High-performance countercurrent chromatograph

Reagents and Solvents:

  • Two-phase solvent system: A common system for this compound alkaloids is composed of tert-butyl methyl ether (MTBE), acetonitrile, and water (e.g., in a 2:2:3 v/v ratio).[10]

  • Retainer (added to the stationary phase): A basic compound, such as triethylamine (B128534) (TEA).[12]

  • Eluter (added to the mobile phase): An acidic compound, such as hydrochloric acid (HCl).[12]

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate.

  • Stationary and Mobile Phase Preparation: Add the retainer (e.g., TEA) to the organic (upper) phase, which will serve as the stationary phase. Add the eluter (e.g., HCl) to the aqueous (lower) phase, which will serve as the mobile phase.

  • Column Preparation: Fill the CCC column with the stationary phase.

  • Sample Injection: Dissolve the total alkaloid extract in a small volume of the stationary phase and inject it into the column.

  • Elution: Pump the mobile phase through the column at a constant flow rate. The alkaloids will partition between the two phases and separate based on their pKa values and hydrophobicity.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation and Purification: Combine the fractions containing the desired pure alkaloids and concentrate them to dryness. Further purification can be achieved by recrystallization if necessary.

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids, like other monoterpenoid indole alkaloids, originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. A key intermediate in the formation of the this compound scaffold is geissoschizine.[13][14] The following diagram illustrates the pivotal steps in the biosynthetic pathway leading to the core this compound structure.

This compound Alkaloid Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Rhazimal Rhazimal Geissoschizine->Rhazimal Rhazimal Synthase (AsRHS) Picrinine Picrinine Geissoschizine->Picrinine Multiple Steps Strictamine Strictamine Rhazimal->Strictamine Deformylation Akuammiline_Alkaloids Other this compound Alkaloids Strictamine->Akuammiline_Alkaloids Picrinine->Akuammiline_Alkaloids

Caption: Biosynthetic pathway of this compound alkaloids from primary precursors.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical experimental workflow for the isolation and characterization of this compound alkaloids and a logical diagram of their biosynthetic origin.

Experimental Workflow

Experimental Workflow Plant_Material Plant Material (e.g., Picralima nitida seeds) Extraction Extraction of Total Alkaloids Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract CCC pH-Zone-Refining Countercurrent Chromatography (CCC) Crude_Extract->CCC Fractions Collected Fractions CCC->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis Pure_Alkaloids Isolated Pure Alkaloids Analysis->Pure_Alkaloids Characterization Structural Characterization (NMR, MS) Pure_Alkaloids->Characterization Final_Product Characterized This compound Alkaloids Characterization->Final_Product

Caption: A typical experimental workflow for isolating this compound alkaloids.

This guide provides a foundational understanding of the natural sources of this compound alkaloids, equipping researchers with the necessary information for their continued exploration and potential therapeutic development. The provided protocols and biosynthetic insights serve as a valuable resource for navigating the complexities of these fascinating natural products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Akuammiline (B1256633)

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, a prominent member of the monoterpenoid indole (B1671886) alkaloid family. This compound and its congeners are known for their complex, cage-like architecture and a wide range of biological activities, which have made them significant targets in natural product synthesis and medicinal chemistry.[1][2]

Core Chemical Structure

This compound is a structurally intricate natural product with the molecular formula C₂₃H₂₆N₂O₄.[3] Its core is a highly fused, pentacyclic scaffold that presents a significant synthetic challenge.[1][2] This rigid, three-dimensional framework is a defining characteristic of the this compound class of alkaloids.[2][4] The fundamental structure consists of an indole nucleus integrated into a complex, bridged ring system.[1] The IUPAC name for this compound is methyl (1S,10S,12S,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate.[3]

The biosynthesis of this compound alkaloids is understood to originate from the central precursor strictosidine, which, after deglycosylation, undergoes a series of complex cyclizations and rearrangements.[5] Specifically, the key intermediate 19E-geissoschizine is transformed through an oxidative cyclization involving a C7–C16 bond formation to create the characteristic this compound skeleton.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₆N₂O₄[3]
Molecular Weight394.5 g/mol [3]
Exact Mass394.18925731 Da[3]
XLogP31.5[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count5[3]
Rotatable Bond Count4[3]

Stereochemistry

The stereochemistry of this compound is complex, featuring multiple contiguous stereocenters that define its unique three-dimensional shape. The absolute configuration of these centers is crucial for its biological activity. The compact, cage-like structure results from the specific spatial arrangement of its constituent rings.[4] For instance, the central methanoquinolizidine system, a feature in some related alkaloids, is composed of two rings in a boat conformation, a direct consequence of the C7-C16 bond that is a signature of this alkaloid class.[4]

The stereochemical diversity within the this compound family is notable, particularly at the C16 position.[6][7] Enzymatic processes during biosynthesis, including the actions of sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHS), as well as downstream enzymes, can lead to epimerization at this center, generating a variety of stereoisomers in different plant species.[6][8]

Figure 1: 2D chemical structure of this compound with key stereochemical features highlighted.

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of this compound and its analogues have been established through a combination of spectroscopic techniques and total synthesis.

3.1 Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D (¹H and ¹³C) and 2D NMR (COSY, HMBC, NOESY) spectroscopy are primary tools for elucidating the complex carbon framework and relative stereochemistry of this compound alkaloids.[1][9] NOESY experiments, in particular, are critical for determining the spatial proximity of protons, which helps to define the molecule's three-dimensional conformation.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[1] Fragmentation patterns observed in tandem MS experiments can provide additional structural information.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and, crucially, the absolute stereochemistry of a chiral molecule.[10] While a crystal structure for this compound itself may not be readily available in public databases, the structures of closely related synthetic intermediates have been confirmed by this method, solidifying the stereochemical assignments for the entire class.[11][12]

3.2 Total Synthesis

The total synthesis of this compound alkaloids has been a significant area of research, with multiple research groups reporting successful routes.[11][13][14] These synthetic achievements serve as the ultimate confirmation of the proposed structure. Key strategies often involve the stereoselective construction of the azabicyclo[3.3.1]nonane core and the intricate formation of the final cage-like structure.[14]

Structural_Elucidation_Workflow cluster_0 Isolation & Purification cluster_1 Initial Characterization cluster_2 Structural & Stereochemical Analysis cluster_3 Structural Confirmation Isolation Isolation from Natural Source Purification Chromatographic Purification Isolation->Purification HRMS HRMS (Molecular Formula) Purification->HRMS UV_IR UV & IR Spectroscopy (Functional Groups) Purification->UV_IR NMR 1D & 2D NMR (Connectivity & Relative Stereochemistry) HRMS->NMR XRay X-ray Crystallography (Absolute Stereochemistry) NMR->XRay if crystal Total_Synthesis Total Synthesis (Structural Proof) NMR->Total_Synthesis

Figure 2: General experimental workflow for the structural elucidation of a natural product like this compound.

Biosynthetic Pathway Relationship

The this compound alkaloids are part of the larger family of monoterpenoid indole alkaloids, all of which derive from the coupling of tryptamine (B22526) and secologanin (B1681713) to form strictosidine.[4] The diversification into different structural classes, including the sarpagan and this compound types, occurs through the action of specific cytochrome P450 enzymes on the intermediate geissoschizine.[5][6]

Biosynthesis_Relationship Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine multiple steps Akuammiline_Scaffold This compound Scaffold (C7-C16 bond) Geissoschizine->Akuammiline_Scaffold P450 Enzymes Sarpagan_Scaffold Sarpagan Scaffold (C5-C16 bond) Geissoschizine->Sarpagan_Scaffold P450 Enzymes (SBEs) Strychnos_Scaffold Strychnos Scaffold (C2-C16 bond) Geissoschizine->Strychnos_Scaffold P450 Enzymes

Figure 3: Simplified logical relationship of this compound biosynthesis to other alkaloid scaffolds.

References

A Comprehensive Technical Guide to the Pharmacological Properties of Picralima nitida Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picralima nitida, a plant native to West Africa, has a long history of use in traditional medicine for a variety of ailments, including pain, fever, malaria, and gastrointestinal disorders.[1][2] Modern scientific investigation has sought to validate these traditional uses by exploring the rich phytochemical landscape of the plant, particularly its seeds, which are abundant in indole (B1671886) alkaloids.[3][4] This technical guide provides an in-depth overview of the pharmacological properties of Picralima nitida extracts and its isolated constituents. It summarizes key quantitative data, details the experimental protocols used in prominent studies, and visualizes the underlying mechanisms and experimental workflows. The primary focus is on the analgesic, anti-inflammatory, antimicrobial, and antidiabetic activities of P. nitida, offering a valuable resource for researchers and professionals in drug discovery and development.

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory effects of Picralima nitida are among its most well-documented pharmacological properties, largely attributed to its alkaloid content.[5][6] These compounds have been shown to interact with the endogenous opioid system, providing a mechanistic basis for their pain-relieving effects.[3][7]

Quantitative Data: Analgesic and Anti-inflammatory Activity
Compound/Extract Assay Model Dose/Concentration Result Reference
Pseudo-akuammigineAnalgesicRat tail flickED50: 10 µM3.5 times less potent than morphine[8]
Pseudo-akuammigineAnti-inflammatoryCarrageenan-induced rat paw edema1.0, 5.0, 50 mg/kg p.o.Dose-dependent inhibition of paw swelling[8]
Methanolic fruit extractAnti-inflammatoryCarrageenan-induced rat paw edemaIC50: 102 mg/kg i.p.72.2% inhibition at 300 mg/kg[5]
Aqueous seed extractAnti-inflammatoryCarrageenan-induced rat paw edema300 mg/kg78% inhibition of inflammation at 4th hour[9]
Stem bark methanol (B129727) extractAnti-inflammatoryCarrageenan-induced paw edema100, 200, 400 mg/kgSignificant dose-dependent reduction in paw edema[10]
Stem bark methanol extractAnti-inflammatoryEgg albumin-induced paw edema100, 200, 400 mg/kgSignificant dose-dependent reduction in paw edema[10]
Experimental Protocols

This widely used model assesses the anti-inflammatory activity of a substance.

  • Animals: Wistar rats are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test extract or standard drug (e.g., indomethacin, diclofenac) is administered orally or intraperitoneally.[5][8][10]

    • After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.[9]

    • Paw volume is measured at various time points (e.g., hourly for 6 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

This method is used to evaluate the central analgesic activity of a compound.

  • Animals: Rats are used for this assay.

  • Procedure:

    • The basal reaction time of each rat to a thermal stimulus (e.g., a beam of light) applied to its tail is recorded.

    • The test substance, a standard analgesic (e.g., morphine), or a vehicle is administered.

    • The reaction time (tail flick latency) is measured again at predetermined intervals.

    • An increase in the tail flick latency indicates an analgesic effect. The effect of opioid antagonists like naloxone (B1662785) can also be assessed to determine the involvement of opioid receptors.[8]

Signaling Pathways and Experimental Workflows

The analgesic effects of several Picralima nitida alkaloids are mediated through their interaction with opioid receptors.[3][7]

G Opioid Receptor-Mediated Analgesia of Picralima nitida Alkaloids PN_Alkaloids Picralima nitida Alkaloids (e.g., Akuammine, Pseudo-akuammigine, Akuammicine) Opioid_Receptors Opioid Receptors (μ and κ subtypes) PN_Alkaloids->Opioid_Receptors Binds to G_Protein G-protein Activation Opioid_Receptors->G_Protein AC Inhibition of Adenylyl Cyclase G_Protein->AC Ca_Channels Inhibition of Ca2+ Channels G_Protein->Ca_Channels K_Channels Activation of K+ Channels G_Protein->K_Channels Neurotransmitter_Release Decreased Neurotransmitter Release (e.g., Substance P) AC->Neurotransmitter_Release Ca_Channels->Neurotransmitter_Release K_Channels->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia

Caption: Opioid receptor signaling pathway for P. nitida alkaloids.

G Workflow for Carrageenan-Induced Paw Edema Assay Start Start Animal_Grouping Divide Rats into Groups (Control, Standard, Test) Start->Animal_Grouping Administration Administer Vehicle, Standard Drug, or P. nitida Extract Animal_Grouping->Administration Induction Inject Carrageenan into Paw Administration->Induction After 1 hour Measurement Measure Paw Volume (Plethysmometer) Induction->Measurement Hourly for 6 hours Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Properties

Extracts from various parts of Picralima nitida have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi, justifying its traditional use in treating infections.[11][12]

Quantitative Data: Antimicrobial Activity
Extract/Fraction Microorganism Assay Result Reference
Ethanolic seed extractStaphylococcus aureusAgar (B569324) well diffusion11-19 mm zone of inhibition[13]
Methanolic seed extractStaphylococcus aureusAgar well diffusion11-19 mm zone of inhibition[13]
Chloroform fraction of seed extractStaphylococcus aureusMIC1.5625 mg/ml[11]
Chloroform fraction of seed extractStaphylococcus aureusMBC3.125 mg/ml[11]
Chloroform fraction of seed extractCandida albicansMIC12.5 mg/ml[11]
Basic fraction of stem bark extractStaphylococcus aureusMICSimilar to Ampicillin[12]
Basic fraction of stem bark extractAspergillus flavusMICLower than Tiaconazole[12]
Basic fraction of stem bark extractAspergillus nigerMICLower than Tiaconazole[12]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Agar Well Diffusion Method

This method is commonly used to evaluate the antimicrobial activity of plant extracts.

  • Materials: Nutrient agar plates, sterile cork borer, microbial cultures, and plant extracts.

  • Procedure:

    • Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes.

    • Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism over the surface.

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the plant extract or fraction into the wells. A control well with the solvent and a standard antibiotic well are also prepared.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.[11]

G Workflow for Agar Well Diffusion Assay Start Start Prepare_Plates Prepare and Pour Nutrient Agar Plates Start->Prepare_Plates Inoculate Inoculate Plates with Test Microorganism Prepare_Plates->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Extracts Add P. nitida Extract, Control, and Standard Create_Wells->Add_Extracts Incubate Incubate Plates Add_Extracts->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Experimental workflow for the agar well diffusion assay.

Antidiabetic Properties

Several studies have highlighted the potential of Picralima nitida extracts in managing diabetes mellitus, demonstrating hypoglycemic and antioxidant effects.[14][15]

Quantitative Data: Antidiabetic Activity
Extract Assay Model Dose Result Reference
Aqueous seed extractHypoglycemicAlloxan-induced diabetic rabbits648 mg/kg75.5% reduction in blood sugar at 6 hours[16]
Methanolic leaf extractAntidiabeticStreptozotocin-induced diabetic mice300 mg/kg38.48% reduction in glycemia[17]
Hydroethanolic leaf extractAntioxidant (DPPH)In vitroIC50: 0.24 mg/mlPotent free radical scavenging activity[17]
Methanolic seed extractα-amylase inhibitionIn vitro-Effective inhibition[15]
Methanolic seed extractα-glucosidase inhibitionIn vitro-Effective inhibition[15]
Experimental Protocol: Alloxan-Induced Diabetic Rabbit Model

This model is used to induce diabetes in experimental animals to test the efficacy of antidiabetic agents.

  • Animals: Rabbits are commonly used.

  • Procedure:

    • Induce diabetes by administering a single intraperitoneal injection of alloxan (B1665706) (e.g., 80 mg/kg body weight).[16]

    • After a few days, confirm hyperglycemia by measuring fasting blood glucose levels.

    • Divide the diabetic animals into groups: control (vehicle), standard (e.g., tolbutamide), and test (different doses of P. nitida extract).

    • Administer the respective treatments orally.

    • Collect blood samples at various time intervals (e.g., 0, 1, 3, 6 hours) to measure blood glucose levels.

    • Calculate the percentage reduction in blood glucose to determine the hypoglycemic effect.[16]

Toxicology and Safety Profile

While Picralima nitida exhibits significant therapeutic potential, it is crucial to assess its safety. Toxicological studies have been conducted to determine the LD50 and potential organ-specific toxicity.

Quantitative Data: Toxicology
Extract Model Route LD50 Observation Reference
Aqueous seed extractMiceIntraperitoneal1601.2 ± 60.5 mg/kg-[16]
Aqueous seed extractMiceOral≥ 2000 mg/kgConsidered safe[18]
80% Ethanolic seed extractMiceOral≥ 2000 mg/kgSome histopathological changes at high doses[18]
Aqueous seed extractRatsOral (14 days)-Mild and selective liver toxicity at 100, 200, 400 mg/kg[19]
Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol is a stepwise procedure to determine the acute oral toxicity of a substance.

  • Animals: Typically female mice or rats are used.[18]

  • Procedure:

    • A single animal is dosed at a starting dose level (e.g., 300 mg/kg).

    • If the animal survives, two more animals are dosed at the same level.

    • If all animals survive, the dose is increased to the next level (e.g., 2000 mg/kg) and the process is repeated.

    • The animals are observed for 14 days for signs of toxicity and mortality.[18]

    • The LD50 is determined based on the dose at which mortality is observed. At the end of the study, histopathological analysis of vital organs may be performed.[18][19]

Conclusion

Picralima nitida is a plant with a diverse and potent pharmacological profile. Its extracts and isolated alkaloids, particularly those from the seeds, have demonstrated significant analgesic, anti-inflammatory, antimicrobial, and antidiabetic properties. The primary mechanism for its analgesic effects appears to be the modulation of opioid receptors. While generally considered safe at therapeutic doses, some studies indicate potential for mild liver toxicity with prolonged use at high concentrations. The comprehensive data presented in this guide underscore the importance of Picralima nitida as a source for novel therapeutic agents and provide a solid foundation for future research and development in this area. Further investigation into the specific mechanisms of action of its various constituents and comprehensive clinical trials are warranted to fully realize its therapeutic potential.

References

The Pharmacological Potential of Akuammiline-Containing Plants: A Technical Guide to Traditional Uses and Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

The exploration of ethnobotanical practices has long served as a crucial starting point for modern drug discovery. Within the rich biodiversity of traditional medicine, plants containing akuammiline (B1256633) and related indole (B1671886) alkaloids have emerged as a focal point for research due to their significant physiological effects. This technical guide provides an in-depth analysis of the traditional medicinal uses of these plants, with a primary focus on Picralima nitida (Akuamma) and Alstonia boonei. It further delves into the experimental protocols used to validate these traditional claims and elucidates the underlying molecular mechanisms of action, offering a comprehensive resource for scientists and drug development professionals.

Traditional Medicinal Applications

Plants containing this compound and its structural analogs have a long and storied history of use in traditional medicine, particularly in West Africa. The primary sources of these alkaloids are the seeds of Picralima nitida and the bark, leaves, and roots of Alstonia boonei.

Picralima nitida (Akuamma)

The seeds of the Picralima nitida tree, commonly known as Akuamma seeds, are a cornerstone of traditional medicine in countries such as Ghana, Nigeria, and the Ivory Coast.[1][2] Traditionally, the dried seeds are crushed or powdered and administered orally.[1] This preparation has been employed for a wide range of ailments, most notably for pain relief, malaria, diarrhea, and fever.[1][2][3] In a notable instance of traditional practice informing modern application, a hospital in Ghana began manufacturing and selling standardized 250 mg capsules of powdered P. nitida seed as a palliative treatment.[1][4]

Alstonia boonei

Alstonia boonei, also known as the cheesewood tree, is another prominent medicinal plant in African traditional medicine.[5] Various parts of the tree, including the bark, leaves, and roots, are utilized for their therapeutic properties.[5] Decoctions and infusions of the bark are traditionally used to treat malaria, fever, rheumatism, pain, and gastrointestinal issues.[5] The plant is also applied topically for wound healing and to alleviate swelling.[5]

Quantitative Data on Traditional and Experimental Dosages

While precise dosages in traditional medicine are often not standardized, a combination of ethnobotanical reports and modern experimental studies provides some insight into the quantities used.

Plant SpeciesPart UsedTraditional PreparationReported/Experimental DosageTraditional UseReference(s)
Picralima nitidaSeedsPowdered seeds in capsules250 mgPain relief[1][4]
Picralima nitidaSeedsOral solution of ethanol (B145695) extract500 mg/kg (in rats)Hypoglycemic[6]
Picralima nitidaSeedsOral suspension of ethanol extract500 mg/kg (in rats)Hypoglycemic[6]
Picralima nitidaSeedsEthanolic extract (oral)250 mg/kg, 350 mg/kg, 450 mg/kg (in rats)Toxicological studies[4]
Alstonia booneiStem BarkDecoction in waterUnspecified quantities ingestedAnti-inflammatory, Analgesic, Antipyretic[7][8]

Experimental Protocols

The validation of traditional claims and the elucidation of the mechanisms of action of this compound and related alkaloids have been the subject of numerous scientific investigations. The following sections detail the key experimental protocols employed in this research.

Extraction and Isolation of this compound Alkaloids

A critical first step in the pharmacological evaluation of these plants is the extraction and isolation of the active alkaloid constituents.

Protocol: pH-Zone-Refining Countercurrent Chromatography

This method has been successfully used to isolate six major alkaloids from P. nitida seeds: akuammine, akuammidine, pseudo-akuammigine, akuammicine (B1666747), this compound, and picraline (B586500).[1]

  • Initial Extraction: Powdered P. nitida seeds are subjected to liquid-liquid extraction to obtain a crude alkaloid mixture.

  • Countercurrent Chromatography: The crude extract is then separated using pH-zone-refining countercurrent chromatography. This technique separates compounds based on their differential partitioning between two immiscible liquid phases and their acid-base properties.

  • Elution: The alkaloids are eluted based on their pKa values, with different alkaloids being collected in distinct pH ranges. For instance, this compound and picraline elute at a pH of 3-4, while pseudo-akuammigine elutes at a pH of 4-5.[1][9]

  • Purification and Identification: The isolated fractions are further purified, and the identity of the alkaloids is confirmed using nuclear magnetic resonance (NMR) spectroscopy.[1]

Assessment of Analgesic Activity

The traditional use of these plants for pain relief has been investigated using established animal models of nociception.

Protocol: Hot Plate Test

The hot plate test is a common method for evaluating the efficacy of centrally acting analgesics.[3]

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) is used.

  • Procedure: An animal (typically a mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[3]

  • Drug Administration: The test compound (e.g., isolated akuammine) is administered to the animal, and the latency to the nociceptive response is measured at various time points after administration.

  • Data Analysis: An increase in the latency to respond compared to a vehicle control group indicates an analgesic effect.[3]

Evaluation of Anti-inflammatory Properties

The anti-inflammatory effects of extracts and isolated compounds are often assessed using the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for acute inflammation.

  • Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan, is administered into the paw of a rodent, inducing a localized inflammatory response.

  • Drug Administration: The test substance is administered, typically prior to the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer.

  • Data Analysis: A reduction in the increase in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.

Molecular Mechanisms and Signaling Pathways

Research has revealed that the pharmacological effects of this compound and its related alkaloids are primarily mediated through their interaction with opioid receptors.

Akuammine, akuammidine, and pseudo-akuammigine have been shown to be agonists at the mu-opioid receptor (μOR), while akuammicine is a potent agonist at the kappa-opioid receptor (κOR).[1][10] The binding of these alkaloids to opioid receptors initiates a cascade of intracellular signaling events.

Radioligand Binding Assays

To determine the affinity of the alkaloids for opioid receptors, competitive radioligand binding assays are employed.

Protocol: Mu-Opioid Receptor Binding Assay

  • Membrane Preparation: Cell membranes expressing the μOR are prepared.

  • Competitive Binding: The membranes are incubated with a radiolabeled μOR ligand (e.g., [³H]DAMGO) in the presence of varying concentrations of the test compound (e.g., akuammine).

  • Detection: The amount of radioligand bound to the receptor is measured.

  • Data Analysis: A decrease in the binding of the radioligand with increasing concentrations of the test compound indicates that the test compound is competing for the same binding site. The binding affinity (Ki) can then be calculated.[10]

Signaling Pathway Diagrams

The interaction of this compound-related alkaloids with opioid receptors triggers downstream signaling pathways. The following diagrams illustrate these processes.

Traditional_Preparation_Workflow Plant Plant Material (e.g., P. nitida seeds, A. boonei bark) Processing Drying & Grinding Plant->Processing Preparation Preparation Method Processing->Preparation Decoction Decoction (Boiling in water) Preparation->Decoction for A. boonei Powder Powdered Form Preparation->Powder for P. nitida Administration Oral Administration Decoction->Administration Infusion Infusion (Steeping in water) Powder->Administration

Caption: Traditional preparation workflow for this compound-containing plants.

Experimental_Workflow Plant Plant Material Extraction Extraction & Isolation (e.g., Chromatography) Plant->Extraction Compound Isolated Alkaloid (e.g., Akuammine) Extraction->Compound InVitro In Vitro Assays (e.g., Receptor Binding) Compound->InVitro InVivo In Vivo Assays (e.g., Hot Plate, Paw Edema) Compound->InVivo Data Data Analysis & Mechanism Elucidation InVitro->Data InVivo->Data

Caption: General experimental workflow for pharmacological evaluation.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (μOR or κOR) G_Protein G-protein (Gi/o) Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment Receptor->Beta_Arrestin Promotes This compound This compound Alkaloid This compound->Receptor Binds to Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Analgesia Analgesia & Other Physiological Effects cAMP->Analgesia MAPK MAPK Pathway Activation Beta_Arrestin->MAPK MAPK->Analgesia

Caption: Simplified opioid receptor signaling pathway activated by this compound alkaloids.

Conclusion

The traditional medicinal uses of this compound-containing plants, particularly Picralima nitida and Alstonia boonei, offer a compelling basis for the development of novel therapeutics. The analgesic, anti-inflammatory, and other pharmacological effects reported in ethnobotanical accounts are being increasingly substantiated by modern scientific research. The elucidation of their interaction with opioid receptors provides a clear molecular basis for their activity. This technical guide serves as a foundational resource for researchers, providing a summary of traditional knowledge, quantitative data, detailed experimental protocols, and an overview of the underlying signaling pathways. Further investigation into the nuanced pharmacology of individual alkaloids and their potential for modification holds significant promise for the future of pain management and the treatment of other debilitating conditions.

References

The Enigmatic Pharmacology of Akuammiline: A Technical Guide to its Opioid Receptor Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Long utilized in traditional African medicine for its analgesic properties, the indole (B1671886) alkaloid akuammiline (B1256633) and its congeners are now emerging as a focal point for modern drug discovery. This technical guide offers an in-depth exploration of the mechanism of action of this compound and related alkaloids, with a particular focus on their interaction with opioid receptors. Synthesizing data from key studies, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of binding affinities, functional activities, signaling pathways, and detailed experimental methodologies.

Core Interactions: Binding Affinity and Functional Potency

This compound and its related alkaloids, most notably akuammicine (B1666747), exhibit a complex pharmacological profile at opioid receptors. The primary interaction is with the kappa-opioid receptor (KOR), with secondary activity at the mu-opioid receptor (MOR). The delta-opioid receptor (DOR) is generally not a significant target for these compounds.

Quantitative analysis of these interactions reveals a range of binding affinities (Ki) and functional potencies (EC50/IC50) that are highly dependent on the specific alkaloid and structural modifications. The following tables summarize the key quantitative data from seminal studies in the field.

CompoundReceptorBinding Affinity (Ki) [nM]Reference
AkuammicineKOR89[1]
AkuammicineMOR>10,000[1]
AkuammicineDOR>10,000[1]
10-bromo-akuammicineKOR0.36[2]
10-iodo-akuammicineKOR0.087[2]
AkuammidineMOR600[3]
AkuammidineKOR8600[3]
AkuammidineDOR2400[3]
AkuammineMOR500[3]
Pseudo-akuammigineMOR--

Table 1: Opioid Receptor Binding Affinities of this compound-Related Alkaloids. This table presents the binding affinities (Ki) of key alkaloids for the mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. Lower Ki values indicate higher binding affinity.

CompoundReceptorFunctional Potency (EC50/IC50) [nM]Efficacy (% of Control)Assay TypeReference
AkuammicineKOR240100cAMP Inhibition[1][4]
AkuammicineMOR>10,000-cAMP Inhibition[1]
10-bromo-akuammicineKOR1.1100cAMP Inhibition[2]
10-iodo-akuammicineKOR0.8100cAMP Inhibition[2]
AkuammidineMOR-AgonistMouse Vas Deferens[3]
AkuammineMOR-Antagonist (pKB 5.7)Mouse Vas Deferens[3]
Pseudo-akuammigine--Low EfficacyOpioid Bioassays[3]

Table 2: Functional Activity of this compound-Related Alkaloids at Opioid Receptors. This table summarizes the functional potency (EC50 or IC50) and efficacy of the alkaloids in various in vitro assays.

Signaling Pathways: A Tale of Two Pathways

The interaction of this compound alkaloids with opioid receptors, particularly the KOR, initiates downstream signaling cascades. The canonical pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This G-protein-mediated signaling is believed to be a key contributor to the analgesic effects of these compounds.

In addition to the G-protein pathway, opioid receptor activation can also trigger the recruitment of β-arrestin-2. This interaction can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades that are sometimes associated with the adverse effects of opioid agonists. Studies on akuammicine and its derivatives have shown that these compounds can act as balanced agonists, activating both the G-protein and β-arrestin-2 pathways.[2][5]

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR KOR G_Protein Gi/o Protein KOR->G_Protein Activation Beta_Arrestin β-Arrestin-2 KOR->Beta_Arrestin Recruitment This compound This compound Alkaloid This compound->KOR Binding Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Downstream_Signaling Other Signaling (e.g., Desensitization) Beta_Arrestin->Downstream_Signaling Radioligand_Binding_Workflow start Start receptor_prep Receptor Membrane Preparation (e.g., from CHO or HEK293 cells expressing the target receptor) start->receptor_prep incubation Incubation (Membranes + Radioligand + Competitor) receptor_prep->incubation filtration Rapid Filtration (Separates bound and free radioligand) incubation->filtration radioligand Radioligand (e.g., [3H]U-69,593 for KOR) radioligand->incubation competitor Unlabeled Competitor (this compound alkaloid) competitor->incubation scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 determination and Cheng-Prusoff conversion to Ki) scintillation->analysis end End analysis->end cAMP_Inhibition_Workflow start Start cell_culture Cell Culture (e.g., CHO or HEK293 cells expressing the target receptor) start->cell_culture incubation Incubation (Cells + Test Compound + Forskolin) cell_culture->incubation lysis Cell Lysis incubation->lysis test_compound Test Compound (this compound alkaloid) test_compound->incubation forskolin Forskolin (Adenylyl cyclase activator) forskolin->incubation detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC50/IC50 determination) detection->analysis end End analysis->end

References

The Ascending Trajectory of Akuammiline Derivatives: A Technical Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning field of novel Akuammiline derivatives. This document elucidates their significant potential in modulating key biological pathways, with a focus on anti-inflammatory and opioid receptor activities.

The intricate scaffold of this compound alkaloids, a class of monoterpenoid indole (B1671886) alkaloids, has historically presented a formidable challenge to synthetic chemists. However, recent advancements in divergent synthetic strategies have unlocked the potential to create a diverse array of novel derivatives. These compounds are now demonstrating significant and targeted biological activities, opening new avenues for therapeutic intervention in inflammatory diseases and pain management. This guide provides an in-depth overview of the current landscape, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Quantitative Biological Activity of Novel this compound Derivatives

The biological evaluation of newly synthesized this compound derivatives has focused on two primary areas: their anti-inflammatory properties, specifically the inhibition of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), and their modulation of opioid receptors. The data presented below, collated from recent seminal studies, highlights the most promising candidates and delineates emerging structure-activity relationships (SAR).

Table 1: Anti-Inflammatory Activity of this compound Derivatives against RA-FLS
CompoundDescriptionIC50 (µM)Source
9 Azide derivative3.22 ± 0.29[1]
17c Sulfonamide derivative3.21 ± 0.31[1]

IC50 values represent the concentration of the compound that inhibits 50% of RA-FLS proliferation in vitro.

Table 2: Opioid Receptor Modulation by this compound and Akuammicine (B1666747) Derivatives
CompoundParent AlkaloidReceptor TargetActivity (EC50, nM)Binding Affinity (Ki, nM)SelectivitySource
Akuammicine (1) -κ-opioid24089-[2]
Derivative of 1 (C10 substitution) Akuammicineκ-opioid>200-fold improvement vs. 1-Nearly complete for κOR[3][4][5]
Derivative of Pseudoakuammigine (2) Pseudoakuammigineµ-opioid70-fold increase in potency-7-fold increase for µOR[6][7][8][9]

EC50 (half-maximal effective concentration) indicates the potency of the derivatives as agonists. Ki (inhibition constant) reflects the binding affinity to the receptor.

Experimental Protocols

A clear understanding of the methodologies employed to generate the above data is crucial for reproducibility and further development. The following sections provide detailed protocols for the key experiments cited.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is a complex, multi-step process. A divergent synthetic approach is often employed, starting from a common intermediate to generate a library of compounds with varied functionalities.[1]

General Procedure for the Synthesis of Azide and Sulfonamide Derivatives:

  • Starting Material: The synthesis typically begins with a known intermediate derived from the parent this compound alkaloid.

  • Introduction of Functional Groups:

    • Azides: The azido (B1232118) group is introduced via a stereoselective azidoalkoxylation reaction.[1]

    • Sulfonamides: Amine intermediates are reacted with various sulfonyl chlorides in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM).

    • Triazoles: Azide-containing intermediates can be further reacted with alkynes via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

  • Purification: Each step is followed by purification using column chromatography on silica (B1680970) gel with appropriate solvent systems (e.g., petroleum ether/ethyl acetate).

  • Characterization: The structure of the final compounds is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

In Vitro Proliferation Assay of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

This assay is used to determine the anti-inflammatory potential of the synthesized derivatives by measuring their ability to inhibit the proliferation of RA-FLS.

  • Cell Culture: Human RA-FLS are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT assay or by measuring the incorporation of a labeled nucleoside analog (e.g., BrdU or EdU).

  • Data Analysis: The absorbance or fluorescence is measured, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Opioid Receptor Binding and Functional Assays

These assays are critical for determining the affinity and efficacy of the derivatives at the µ- and κ-opioid receptors.

1. Radioligand Binding Assay (for Ki determination):

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ or κ) are prepared from transfected cell lines (e.g., HEK293).

  • Competition Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for µOR or [³H]-U69,593 for κOR) and varying concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

2. G-Protein Activation Assay (e.g., [³⁵S]GTPγS Binding Assay for EC50 determination):

  • Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in GPCR activation.

  • Procedure: Receptor-expressing membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Measurement: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax (maximum effect) values for each compound.

3. β-Arrestin Recruitment Assay:

  • Principle: This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.

  • Methodology: A common method is the PathHunter assay, which utilizes enzyme fragment complementation. Cells co-expressing the opioid receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment are used. Agonist-induced receptor-β-arrestin interaction brings the fragments together, generating a detectable signal (e.g., chemiluminescence).

  • Data Analysis: Dose-response curves are constructed to determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow for the discovery and evaluation of these novel compounds.

G cluster_synthesis Compound Synthesis and Library Generation cluster_invitro In Vitro Screening cluster_sar SAR and Lead Optimization start This compound Scaffold synth Divergent Synthesis start->synth library Derivative Library synth->library binding Opioid Receptor Binding Assays (Ki) library->binding inflammation Anti-inflammatory Assay (RA-FLS) (IC50) library->inflammation functional Functional Assays (EC50, Emax) GTPγS, β-Arrestin binding->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar inflammation->sar lead_opt Lead Optimization sar->lead_opt animal Animal Models (Pain, Inflammation) lead_opt->animal

Caption: Experimental workflow for the discovery and development of novel this compound derivatives.

G cluster_opioid Opioid Receptor Signaling cluster_gprotein G-Protein Pathway cluster_barrestin β-Arrestin Pathway ligand This compound Derivative receptor μ- or κ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein grk GRK Phosphorylation receptor->grk ac Adenylyl Cyclase Inhibition g_protein->ac mapk MAPK Pathway Activation g_protein->mapk camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia mapk->analgesia b_arrestin β-Arrestin-2 Recruitment grk->b_arrestin internalization Receptor Internalization b_arrestin->internalization side_effects Side Effects (e.g., Sedation) b_arrestin->side_effects

Caption: Signaling pathways of this compound derivatives at opioid receptors.

Conclusion

The study of novel this compound derivatives is a rapidly advancing field with significant therapeutic promise. The ability to synthetically modify the core structure has led to the identification of potent and selective modulators of both inflammatory processes and the opioid system. The data and protocols presented in this guide offer a foundational resource for researchers aiming to contribute to this exciting area of drug discovery. Future work will likely focus on optimizing the pharmacokinetic properties of these lead compounds and further elucidating their precise mechanisms of action to develop next-generation therapeutics with improved efficacy and safety profiles.

References

The Therapeutic Potential of Akuammiline Alkaloids for Pain Management: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids predominantly found in the seeds of the West African tree Picralima nitida, have long been used in traditional medicine for the management of pain and fever.[1][2] Modern pharmacological research has begun to validate these traditional uses, identifying the opioid receptor system as the primary target for their analgesic effects.[1] This technical guide provides an in-depth overview of the current understanding of this compound alkaloids' therapeutic potential, focusing on their mechanism of action, quantitative pharmacological data, and detailed experimental protocols for their isolation and evaluation. While some studies have shown that naturally occurring this compound alkaloids exhibit modest potency, semi-synthetic derivatives have demonstrated significantly increased efficacy, highlighting the potential for developing novel, potent analgesics from these natural scaffolds.[1][3][4]

Mechanism of Action: Opioid Receptor Modulation

The analgesic properties of this compound alkaloids are primarily mediated through their interaction with the µ-opioid receptor (MOR) and the κ-opioid receptor (KOR).[1][5] These G-protein coupled receptors (GPCRs) are central to the modulation of pain perception.

Certain alkaloids, such as akuammidine (B1680586) and a modified derivative of pseudo-akuammigine, act as agonists at the µ-opioid receptor.[5] MOR activation by an agonist initiates a downstream signaling cascade through the G-protein pathway (specifically Gαi/o), which is associated with analgesia.[6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

Conversely, other alkaloids like akuammicine (B1666747) are potent agonists of the κ-opioid receptor.[1][5][7] KOR activation also produces analgesia, but notably lacks many of the severe side effects associated with MOR agonists, such as respiratory depression and addiction potential.[7][8]

In addition to the canonical G-protein signaling, the interaction of these alkaloids with opioid receptors can also trigger the β-arrestin pathway. This pathway is implicated in some of the adverse side effects of opioids and receptor desensitization.[9] The ability to develop biased agonists—ligands that preferentially activate the G-protein pathway over the β-arrestin pathway—is a key area of interest in modern opioid research.

Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of µ-opioid and κ-opioid receptors by this compound alkaloids.

Opioid Receptor Signaling cluster_0 This compound Alkaloid cluster_1 Cell Membrane cluster_2 Intracellular Signaling Alkaloid This compound Alkaloid (e.g., pseudo-akuammigine, akuammicine) MOR µ-Opioid Receptor (MOR) Alkaloid->MOR Agonist KOR κ-Opioid Receptor (KOR) Alkaloid->KOR Agonist G_protein Gαi/o Activation MOR->G_protein Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin KOR->G_protein KOR->Beta_Arrestin Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia_G Analgesia cAMP->Analgesia_G Side_Effects Side Effects & Desensitization Beta_Arrestin->Side_Effects

Opioid receptor signaling cascade initiated by this compound alkaloids.

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various studies on the analgesic and receptor-binding properties of native and semi-synthetic this compound alkaloids.

Table 1: In Vivo Analgesic Potency

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Modified Pseudo-akuammigine DerivativeTail-FlickRodentNot Specified77.6
Modified Pseudo-akuammigine DerivativeHot-PlateRodentNot Specified77.1
MorphineHot-PlateMouseNot Specified8.98 (wild-type)
Pseudo-akuammigineNot SpecifiedRatp.o.10 µM[2][10]
MorphineNot SpecifiedRatNot Specified2.9 µM[2][10]
Indomethacin (B1671933)Not SpecifiedRatNot Specified6.3 µM*[2][10]
Note: ED50 values for pseudo-akuammigine, morphine, and indomethacin are presented in µM, as reported in the source.

Table 2: Opioid Receptor Binding Affinity (Ki)

Alkaloidµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)Reference
Akuammidine0.62.48.6[5]
Akuammine0.5>10>10[5]
Akuammicine>10>100.2[5]

Table 3: In Vitro Functional Activity of Akuammicine at KOR

ParameterValueReference
Ki89 nM[7]
EC50240 nM[7]

Experimental Protocols

This section details the methodologies for key experiments in the research and development of this compound alkaloids.

Isolation of this compound Alkaloids

An effective method for isolating this compound alkaloids from Picralima nitida seeds is pH-zone-refining countercurrent chromatography (CCC).[11][12]

  • Sample Preparation: Powdered akuamma seeds are subjected to a series of liquid-liquid extractions and crystallization to yield a crude alkaloid extract.[13]

  • CCC System: A two-phase solvent system is prepared, typically composed of methyl tert-butyl ether (MTBE), acetonitrile, and water (e.g., in a 2:2:3 v/v ratio).[14][15]

  • Stationary and Mobile Phases: Triethylamine (TEA) is added to the upper organic stationary phase as a retainer, and hydrochloric acid (HCl) is added to the aqueous lower phase, which serves as the mobile phase.[14][15]

  • Elution: The separation is performed in head-to-tail elution mode at a consistent flow rate (e.g., 2.0 mL/min).[14] The distinct pKa and hydrophobicity of each alkaloid cause them to separate into distinct zones, allowing for the collection of highly purified fractions.[16]

  • Identification: The isolated alkaloids are identified by comparing their NMR spectra with established data.[13]

In Vitro Pharmacological Assays

This assay quantifies the affinity of a compound for a specific receptor.[3][17]

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., MOR, KOR) are thawed, resuspended in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and homogenized.[3][18] The protein concentration is determined and adjusted (e.g., 10-20 µg per well).[3]

  • Assay Setup (96-well plate):

    • Total Binding: Membrane preparation, binding buffer, and a radioligand (e.g., [³H]-Naloxone) at a concentration near its Kd are added to designated wells.[18]

    • Non-specific Binding: Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone) to saturate the receptors.[3][18]

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test alkaloid are added.[18]

  • Incubation: The plate is incubated (e.g., 60 minutes at 25°C) with gentle agitation to allow binding to reach equilibrium.[18]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand. Filters are washed multiple times with ice-cold wash buffer.[3][19]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[3]

  • Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from the competition binding data. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

This assay measures the effect of receptor activation on intracellular cAMP levels, a key second messenger.[7][20]

  • Cell Preparation: Cells stably expressing the receptor of interest and a cAMP-sensitive biosensor (e.g., a modified luciferase) are cultured.[21][22]

  • Assay Procedure:

    • Cells are incubated in an equilibration medium containing the GloSensor™ cAMP reagent (luciferin substrate).[21][22]

    • For agonist testing, varying concentrations of the test alkaloid are added to the cells.[7]

    • For antagonist testing, cells are pre-incubated with the test alkaloid before the addition of a known agonist and forskolin (B1673556) (an adenylyl cyclase activator).[21]

  • Detection: Luminescence is measured kinetically or at a specific endpoint using a luminometer. A decrease in the forskolin-stimulated signal indicates Gi/o coupling and receptor activation by an agonist.[7][21]

This assay quantifies the recruitment of β-arrestin to an activated GPCR.[1][9]

  • Principle: The assay uses cells co-expressing the target receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[9][23]

  • Cell Plating: PathHunter® cells are plated in a microplate (e.g., 384-well) and incubated overnight.[9]

  • Compound Addition: Serial dilutions of the test alkaloid and a reference agonist are added to the wells.[9]

  • Incubation: The plate is incubated for a specified period (e.g., 90 minutes at 37°C).[9][24]

  • Detection: A detection reagent containing the enzyme substrate is added, and the plate is incubated at room temperature in the dark (e.g., 60 minutes).[1][9]

  • Data Acquisition: The chemiluminescent signal is read using a plate luminometer.[9]

In Vivo Analgesic Assays

This test measures the response latency to a thermal stimulus.[25][26]

  • Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[10][27]

  • Procedure:

    • The animal (mouse or rat) is placed on the heated surface within a transparent cylinder to confine it.[10][25]

    • A timer is started immediately upon placement.[10]

    • The latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded.[10][25]

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[10]

  • Data Analysis: An increase in latency time after administration of the test compound compared to a vehicle control indicates an analgesic effect.

This test assesses the spinal reflex to a thermal stimulus.[5][28]

  • Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.[5][29]

  • Procedure:

    • The animal is gently restrained, often in a specialized holder, with its tail exposed.[5][30]

    • The heat source is positioned on a specific portion of the tail.[5]

    • The time taken for the animal to flick its tail away from the heat source is automatically recorded.[28]

    • A cut-off time is pre-set to avoid injury.[5]

  • Data Analysis: Similar to the hot-plate test, an increased tail-flick latency indicates analgesia.

Experimental Workflow

The following diagram outlines the logical progression from natural source to in vivo validation in the study of this compound alkaloids.

Experimental_Workflow cluster_Extraction Extraction & Isolation cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation Source Picralima nitida Seeds Extraction Crude Alkaloid Extraction Source->Extraction Purification pH-Zone-Refining Countercurrent Chromatography Extraction->Purification Isolated_Alkaloids Purified this compound Alkaloids Purification->Isolated_Alkaloids Binding Radioligand Binding Assay (Ki) Isolated_Alkaloids->Binding Functional Functional Assays (cAMP, β-Arrestin) Binding->Functional SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Animal_Models Rodent Pain Models SAR->Animal_Models Analgesic_Tests Hot-Plate Test Tail-Flick Test Animal_Models->Analgesic_Tests Efficacy Analgesic Efficacy (ED50) Analgesic_Tests->Efficacy

Workflow for the study of this compound alkaloids.

Conclusion and Future Directions

This compound alkaloids represent a promising class of natural products for the development of novel analgesics. Their primary mechanism of action through µ- and κ-opioid receptors is well-established, though the in vivo efficacy of naturally occurring compounds appears limited.[1][5] The enhanced potency observed in semi-synthetic derivatives underscores the significant potential of this chemical scaffold in drug discovery.[3][4]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to design and synthesize novel derivatives with improved potency, selectivity, and biased agonism to minimize side effects. Further detailed investigation into the downstream signaling pathways and potential for anti-inflammatory action will also be crucial. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate these compounds and unlock their full therapeutic potential for pain management.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of Akuammiline, a monoterpenoid indole (B1671886) alkaloid. The information presented herein is intended to support research, discovery, and development activities involving this complex natural product. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the determination of key physicochemical parameters and includes visualizations of the biosynthetic pathway and a general experimental workflow for its isolation.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name methyl (1S,10S,12S,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylatePubChem[2]
CAS Number 1897-26-3Guidechem[3], Tocris[4]
Chemical Formula C23H26N2O4PubChem[2], Biopurify[1]
Molecular Weight 394.5 g/mol PubChem[2]
Physical Description PowderBiopurify[1]
Melting Point Data not available
Boiling Point Data not available
pKa (Predicted) 5.35 ± 0.40Guidechem[3], (16R)-17-Acetoxyakuammilan-16-carboxylic acid methyl ester ...[5]
XLogP3-AA (Predicted) 1.5PubChem[2]
Hydrogen Bond Donor Count 0 (Computed)PubChem[2]
Hydrogen Bond Acceptor Count 6 (Computed)PubChem[2]
Rotatable Bond Count 4 (Computed)PubChem[2]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on available data, this compound is qualitatively described as soluble in several organic solvents. Quantitative solubility data, however, is not extensively reported and would need to be determined experimentally.

SolventSolubilitySource
Water Insoluble (implied)Biopurify[1]
Chloroform SolubleGuidechem[3], Acide bleu 80[6]
Dichloromethane SolubleGuidechem[3], Acide bleu 80[6]
Ethyl Acetate SolubleGuidechem[3], Acide bleu 80[6]
Dimethyl Sulfoxide (DMSO) SolubleGuidechem[3], Acide bleu 80[6]
Acetone SolubleGuidechem[3], Acide bleu 80[6]

Experimental Protocols

To facilitate further research and characterization of this compound, this section provides detailed methodologies for the experimental determination of its key physicochemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance is a fundamental physical property indicative of its purity. The capillary method is a standard technique for its determination.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water (or other aqueous buffer). The excess solid ensures that a saturated solution is achieved.

  • Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the vials are allowed to stand to permit the undissolved solid to settle. The samples are then centrifuged to pellet any remaining suspended particles.

  • Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with an appropriate solvent. The concentration of dissolved this compound in the diluted sample is then quantified using a validated HPLC method.

  • Calculation: The solubility is calculated from the measured concentration in the saturated supernatant and is typically expressed in units of mg/mL or µg/mL.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like an alkaloid, it reflects the equilibrium of its protonated and unprotonated forms.

Apparatus:

  • pH meter with a calibrated electrode

  • Automatic titrator or a burette

  • Stir plate and stir bar

  • Beaker or titration vessel

  • Standardized acidic titrant (e.g., 0.1 M HCl)

Procedure:

  • Solution Preparation: A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol (B129727) or DMSO if necessary to ensure solubility).

  • Titration Setup: The solution is placed in the titration vessel with a stir bar, and the calibrated pH electrode is immersed in the solution.

  • Titration: The standardized HCl solution is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the this compound has been neutralized.

Visualizations

Biosynthetic Pathway of this compound Alkaloids

The following diagram illustrates the general biosynthetic pathway leading to the formation of this compound and related alkaloids, starting from the central precursor, strictosidine.

This compound Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine 19E-Geissoschizine Strictosidine->Geissoschizine Deglycosylation & Rearrangement Akuammiline_Skeletons This compound & Sarpagan Skeletons Geissoschizine->Akuammiline_Skeletons Oxidative Cyclization (CYP-mediated) This compound This compound Akuammiline_Skeletons->this compound Further Enzymatic Modifications This compound Isolation Workflow Plant_Material Plant Material (e.g., Seeds) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Enriched_Alkaloid_Fraction Enriched Alkaloid Fraction Acid_Base_Partitioning->Enriched_Alkaloid_Fraction Chromatography Chromatographic Separation (e.g., Column Chromatography) Enriched_Alkaloid_Fraction->Chromatography Fractions Collected Fractions Chromatography->Fractions Analysis Fraction Analysis (e.g., TLC, HPLC) Fractions->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound Pool pure fractions Identification Structural Identification (e.g., NMR, MS) Pure_this compound->Identification

References

A Technical Guide to Akuammiline Alkaloid Research: A Historical and Experimental Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Akuammiline (B1256633) alkaloids, a structurally diverse and complex class of monoterpenoid indole (B1671886) alkaloids, have captivated chemists and pharmacologists for over a century. Isolated primarily from plants of the Apocynaceae family, such as Picralima nitida and Alstonia scholaris, these compounds exhibit a wide range of biological activities, from traditional use in African medicine to promising leads in modern drug discovery.[1][2] Their intricate, cage-like molecular architectures have presented significant synthetic challenges, spurring the development of innovative synthetic strategies. This technical guide provides a comprehensive historical overview of this compound alkaloid research, from their initial discovery to recent advancements in their total synthesis and understanding of their pharmacological properties. It summarizes key quantitative data, details experimental methodologies for their isolation and synthesis, and visualizes their biological mechanisms and experimental workflows.

Historical Milestones in this compound Alkaloid Research

The journey of this compound alkaloid research is a testament to the evolution of natural product chemistry and synthetic organic chemistry.

  • 1875: The first this compound alkaloid, echitamine , was isolated from the bark of Alstonia scholaris.[3]

  • 1927: Akuammine , the namesake of the broader class of related alkaloids, was first isolated from the seeds of the "akuamma" tree, Picralima nitida, by Henry and Sharp.[4] This plant has a long history of use in traditional African medicine for treating pain and fever.[4]

  • Mid-20th Century: The fundamental structures of several key this compound alkaloids were elucidated, revealing their complex, polycyclic nature.

  • 2009: Nearly 135 years after the first isolation, the first total synthesis of an this compound alkaloid, (±)-vincorine , was accomplished by the Qin group, a landmark achievement that highlighted the formidable synthetic challenge posed by this class of molecules.[5]

  • 2010s: The 2010s saw a surge in the total synthesis of various this compound alkaloids, including (-)-vincorine , (±)-strictamine , and picrinine (B199341) , by several research groups, showcasing the power of modern synthetic methodologies.[6][7][8][9]

  • Present: Research continues to focus on the discovery of new this compound alkaloids, the development of more efficient and enantioselective synthetic routes, and the detailed investigation of their pharmacological mechanisms of action, particularly their interactions with opioid receptors.

Quantitative Biological Data

This compound alkaloids have been shown to interact with a variety of biological targets. The most extensively studied is their activity at opioid receptors. The following tables summarize key quantitative data on the biological activities of selected this compound alkaloids.

AlkaloidReceptor TargetBinding Affinity (Ki, μM)Functional ActivityReference(s)
Akuammidine (B1680586) µ-opioid receptor0.6Agonist[3]
δ-opioid receptor2.4-[3]
κ-opioid receptor8.6-[3]
Akuammine µ-opioid receptor0.5Antagonist (pKB = 5.7)[3]
µ-opioid receptor0.33Weak Agonist[10]
Akuammicine κ-opioid receptor0.2Full/Partial Agonist[3]
Pseudoakuammigine µ-opioid receptorWeakAgonist[11]
Echitamine Chloride KB cells-Cytotoxic[3]
HeLa, HepG2, HL-60, MCF-7 cells-Cytotoxic[3]

Table 1: Opioid Receptor Binding and Functional Activity of this compound Alkaloids.

Cell LineAlkaloidIC50 (µM)Reference(s)
RA-FLSsThis compound Derivative 9 3.22 ± 0.29[12]
RA-FLSsThis compound Derivative 17c 3.21 ± 0.31[12]

Table 2: Cytotoxic Activity of this compound Alkaloids and their Derivatives. RA-FLSs: Rheumatoid Arthritis Fibroblast-like Synoviocytes.

Experimental Protocols

Isolation of this compound Alkaloids from Picralima nitida Seeds

A highly effective method for the preparative separation of alkaloids from Picralima nitida is pH-zone-refining countercurrent chromatography (CCC) . This technique separates compounds based on their pKa and hydrophobicity.

General Protocol Outline:

  • Extraction: Powdered seeds of Picralima nitida are subjected to extraction with a suitable solvent, such as a mixture of methanol (B129727) and water, often with the addition of a small amount of acid to facilitate alkaloid extraction.

  • Solvent System Selection for CCC: A two-phase solvent system is crucial for successful separation. A commonly used system is composed of tert-butyl methyl ether (MTBE), acetonitrile, and water.[13]

  • Sample Preparation: The crude alkaloid extract is dissolved in the stationary phase of the selected solvent system.

  • CCC Separation:

    • The CCC column is filled with the stationary phase.

    • The sample solution is loaded into the column.

    • The mobile phase, containing an acidic or basic eluent to create a pH gradient, is pumped through the column while it is being centrifuged.

    • The alkaloids partition between the stationary and mobile phases according to their pKa values and hydrophobicity, leading to their separation.

    • Fractions are collected and analyzed by techniques such as TLC and LC-MS to identify the purified alkaloids.[13]

A detailed, step-by-step protocol for this method can be found in the publications by Okunji et al. (2005) and Creed et al. (2021).[13][14]

Total Synthesis of Key this compound Alkaloids

The total synthesis of this compound alkaloids is a complex undertaking that has been approached through various innovative strategies. Below are brief overviews of the synthetic approaches for three key members of this family. The detailed experimental procedures, including reagent quantities, reaction conditions, and characterization data, are typically found in the supporting information of the cited publications.

The first total synthesis of an this compound alkaloid was achieved for (±)-vincorine in 31 steps with an overall yield of approximately 1%.[5]

Key Synthetic Steps:

  • Core Assembly: A key feature was the construction of the 1,2-disubstituted 1,2,3,4-tetrahydro-4a,9a-iminoethanocarbazole core via a three-step one-pot cascade reaction involving copper-catalyzed intramolecular cyclopropanation.[5]

  • Ring E Formation: The challenging seven-membered E-ring was formed through intramolecular condensation using Mukaiyama's reagent after a Johnson-Claisen rearrangement to install the necessary side chain.[5]

  • Final Elaboration: The synthesis was completed by stereoselective introduction of the E-ethylidenyl group and subsequent ring manipulations.[5]

A more concise, nine-step enantioselective total synthesis of (-)-vincorine was later reported by MacMillan and coworkers, achieving a 9% overall yield.[6][9]

The first total synthesis of (±)-strictamine, an this compound alkaloid with a methanoquinolizidine core, was a significant milestone.[8]

Key Synthetic Steps:

  • Asymmetric Approach: The synthesis employed an asymmetric approach to establish the stereochemistry of the molecule.[8]

  • Core Construction: The synthesis features a novel strategy for the construction of the complex polycyclic core.[8]

Further details of the synthetic route can be found in the primary publication.

The first total synthesis of the highly complex, cage-like this compound alkaloid picrinine was achieved in 18 steps.[7]

Key Synthetic Steps:

  • Azabicyclic Core Assembly: The synthesis commenced with the concise assembly of the [3.3.1]-azabicyclic core.[7]

  • Fischer Indolization: A key Fischer indolization reaction was employed to construct the natural product's carbon framework.[7]

  • Late-Stage Transformations: The synthesis was completed through a series of delicate late-stage transformations to install the final functional groups and stereocenters.[7]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound alkaloids are mediated through their interaction with specific molecular targets, leading to the modulation of intracellular signaling pathways.

Opioid Receptor Signaling

Several this compound alkaloids, notably akuammidine and akuammicine, act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of these alkaloids to the receptor initiates a signaling cascade.

Opioid Receptor Signaling Alkaloid This compound Alkaloid (Agonist) GPCR μ- or κ- Opioid Receptor Alkaloid->GPCR G_protein Gi/o Protein GPCR->G_protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Signaling Downstream Signaling PKA->Signaling Ion_Channel->Signaling Analgesia Analgesia Signaling->Analgesia Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects

Caption: Opioid receptor signaling pathway initiated by this compound alkaloids.

Upon agonist binding, the GPCR activates the associated Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors like protein kinase A and various ion channels, ultimately leading to the analgesic effects.[15][16] Some this compound alkaloids have shown biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin pathway, which is associated with some of the adverse effects of traditional opioids.[1]

Cytotoxic Mechanism of Echitamine

Echitamine has demonstrated significant cytotoxic effects against various cancer cell lines.[3] While the exact molecular targets are still under investigation, studies suggest that its anticancer activity involves the induction of apoptosis.

Echitamine Cytotoxicity Echitamine Echitamine Cell Cancer Cell Echitamine->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS GSH ↓ Glutathione (GSH) Levels Cell->GSH Lipid_Peroxidation ↑ Lipid Peroxidation ROS->Lipid_Peroxidation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of echitamine-induced apoptosis in cancer cells.

Treatment with echitamine leads to an increase in lipid peroxidation and a depletion of intracellular glutathione, a key antioxidant.[3] This oxidative stress can lead to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases, ultimately culminating in programmed cell death, or apoptosis.[17][18]

Conclusion and Future Directions

The study of this compound alkaloids has come a long way since the isolation of echitamine over a century ago. The recent breakthroughs in their total synthesis have opened up new avenues for the preparation of analogues with potentially improved pharmacological profiles. The unique and complex scaffolds of these natural products continue to inspire synthetic chemists and provide a rich source of lead compounds for drug discovery. Future research in this field will likely focus on:

  • Development of more efficient and scalable synthetic routes to facilitate the production of larger quantities of these alkaloids and their derivatives for extensive biological evaluation.

  • In-depth investigation of the structure-activity relationships (SAR) to identify the key structural features responsible for their biological activities and to design more potent and selective modulators of their targets.

  • Elucidation of the detailed molecular mechanisms underlying their pharmacological effects, including the identification of specific binding sites and downstream signaling pathways.

  • Preclinical and clinical evaluation of the most promising this compound alkaloid-based drug candidates for the treatment of pain, cancer, and other diseases.

The rich history and promising future of this compound alkaloid research underscore the enduring value of natural products in the quest for new medicines to address unmet medical needs.

References

In Silico Docking of Akuammiline Alkaloids with Target Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the in silico molecular docking studies of a prominent this compound alkaloid, akuammicine (B1666747), and its derivatives with their primary target, the kappa-opioid receptor (κOR). Furthermore, this guide outlines potential targets for the observed cytotoxic and anti-inflammatory activities of the broader this compound class and furnishes detailed protocols for conducting such in silico analyses. The objective is to provide a foundational framework for researchers to explore the therapeutic potential of these natural products through computational drug design.

Introduction

The this compound alkaloids are a family of natural products known to interact with a variety of molecular targets, leading to a wide spectrum of biological effects.[1][2][3] Akuammicine, in particular, has been identified as a selective agonist of the kappa-opioid receptor (κOR), a G protein-coupled receptor implicated in pain, addiction, and mood disorders.[4][5] Molecular docking and molecular dynamics simulations are powerful computational tools that allow for the prediction and analysis of the binding interactions between a ligand, such as an this compound alkaloid, and its protein target at the molecular level. These in silico methods are instrumental in understanding the structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.

Target Proteins for this compound Alkaloids

Primary Target: Kappa-Opioid Receptor (κOR)

Recent studies have unequivocally identified the kappa-opioid receptor as a primary target for akuammicine. This interaction is responsible for its analgesic properties. The human κOR is a G protein-coupled receptor, and its structure has been resolved, providing a basis for in silico docking studies. A relevant Protein Data Bank (PDB) ID for the human kappa-opioid receptor is 4DJH .[6][7][8]

Potential Targets for Cytotoxic Activity

The observed cytotoxic effects of some this compound alkaloids suggest their interaction with proteins involved in cell cycle regulation and apoptosis. While specific docking studies of this compound with these targets are yet to be published, plausible candidates for investigation include:

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein. (e.g., PDB ID: 1G5M, 6GL8)[2][9][10][11]

  • Topoisomerase II: An enzyme crucial for managing DNA topology during replication. (e.g., PDB ID: 3L4K, 4FM9)[12][13][14][15]

  • Tubulin: The protein subunit of microtubules, essential for cell division. (e.g., PDB ID: 1TUB, 4TV9, 6K9V)[16][17][18][19]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. (e.g., PDB ID: 1HCK, 1B38, 2B52)[20][21][22]

Potential Targets for Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives may be attributed to their modulation of inflammatory pathways. A key target for investigation in this context is:

  • Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.[23][24]

Quantitative Data: Akuammicine and Derivatives Binding to κOR

The following table summarizes the experimentally determined binding affinities (Ki) and functional potencies (EC50) of akuammicine and its more potent synthetic derivatives for the kappa-opioid receptor.

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (EC50)Reference
AkuammicineKappa-Opioid Receptor89 nM240 nM[25][26]
10-Iodo-akuammicineKappa-Opioid Receptor2.4 nMNot Reported[27]
10-Bromo-akuammicineKappa-Opioid Receptor5.1 nMNot Reported[27]

Experimental Protocols

This section provides a detailed methodology for performing in silico docking and molecular dynamics simulations of this compound alkaloids with their protein targets.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem or ZINC. Alternatively, the structure can be sketched using chemical drawing software like MarvinSketch or ChemDraw.

  • Energy Minimization: The ligand's 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge and Atom Type Assignment: Appropriate partial charges and atom types are assigned to the ligand atoms. For use with AutoDock, Gasteiger charges are commonly computed.

  • Format Conversion: The prepared ligand structure is saved in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation
  • Obtain Protein Structure: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). For example, the structure of the human kappa-opioid receptor can be obtained using PDB ID 4DJH .

  • Protein Cleaning: All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are typically absent in crystal structures, are added to the protein. Polar hydrogens are particularly important for defining hydrogen bond interactions.

  • Charge and Atom Type Assignment: Charges (e.g., Kollman charges) and atom types are assigned to the protein atoms.

  • Format Conversion: The prepared protein structure is saved in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of the protein. The size and center of the grid should be sufficient to encompass the binding pocket where the ligand is expected to interact.

  • Docking Simulation: The docking software, such as AutoDock Vina, is used to perform the docking calculations. The program will explore various conformations of the ligand within the defined grid box and score them based on a predefined scoring function.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the predicted binding affinities (docking scores). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like PyMOL or Chimera.

Molecular Dynamics (MD) Simulation

To validate the stability of the docked ligand-protein complex, a molecular dynamics simulation can be performed.

  • System Preparation: The docked complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble).

  • Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the ligand-protein complex.

  • Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the complex by calculating parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

Visualizations

In Silico Docking Workflow

docking_workflow Figure 1. In Silico Molecular Docking Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics (Validation) ligand_structure 1. Obtain Ligand Structure (e.g., from PubChem) ligand_min 2. Energy Minimization ligand_structure->ligand_min ligand_charge 3. Assign Charges & Atom Types ligand_min->ligand_charge ligand_format 4. Convert to PDBQT ligand_charge->ligand_format grid 1. Define Grid Box ligand_format->grid protein_structure 1. Obtain Protein Structure (e.g., PDB ID: 4DJH) protein_clean 2. Clean Protein protein_structure->protein_clean protein_h 3. Add Hydrogens protein_clean->protein_h protein_charge 4. Assign Charges & Atom Types protein_h->protein_charge protein_format 5. Convert to PDBQT protein_charge->protein_format protein_format->grid dock 2. Run Docking Simulation (e.g., AutoDock Vina) grid->dock analysis 3. Analyze Results (Binding Poses & Interactions) dock->analysis md_prep 1. System Preparation (Solvation & Ionization) analysis->md_prep Top Pose md_min 2. Energy Minimization md_prep->md_min md_eq 3. Equilibration md_min->md_eq md_run 4. Production Run md_eq->md_run md_analysis 5. Trajectory Analysis (RMSD, Stability) md_run->md_analysis

Figure 1. In Silico Molecular Docking Workflow
Kappa-Opioid Receptor Signaling Pathway

kor_signaling Figure 2. Kappa-Opioid Receptor Signaling Cascade Akuammicine Akuammicine KOR Kappa-Opioid Receptor (κOR) Akuammicine->KOR binds & activates G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits K_channel K+ Channels G_protein->K_channel activates MAPK MAPK Cascade (ERK, p38, JNK) G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Analgesia Analgesia PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia MAPK->Analgesia

Figure 2. Kappa-Opioid Receptor Signaling Cascade

Conclusion

In silico molecular docking and dynamics simulations provide a powerful and cost-effective approach to investigate the interactions of this compound alkaloids with their protein targets. The identification of the kappa-opioid receptor as a primary target for akuammicine, along with quantitative binding data, offers a solid foundation for the rational design of novel analgesics. Furthermore, the outlined protocols and potential targets for cytotoxic and anti-inflammatory activities pave the way for future computational studies to fully elucidate the therapeutic potential of this diverse class of natural products. This guide serves as a starting point for researchers to leverage computational methods in the discovery and development of new drugs based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline is a monoterpene indole (B1671886) alkaloid found in the seeds of the African tree Picralima nitida. This compound, along with other related alkaloids from the same source, has garnered significant interest due to its interaction with opioid receptors, particularly as a kappa-opioid receptor (KOR) agonist.[1][2][3] As a KOR agonist, this compound holds potential for the development of novel analgesics with a reduced risk of the side effects associated with traditional mu-opioid receptor agonists, such as respiratory depression and dependence.[1][4] These application notes provide a detailed protocol for the isolation and purification of this compound from Picralima nitida seeds, methods for its quantification, and an overview of its known biological signaling pathway.

Data Presentation

Quantitative Yields of Alkaloids from Picralima nitida Seed Extract

The following table summarizes the reported yields of this compound and other major alkaloids from a dichloromethane (B109758) fraction of the crude extract of Picralima nitida seeds using pH-zone-refining countercurrent chromatography followed by flash chromatography.[1]

CompoundStarting MaterialPurification MethodFinal Yield (mg)Purity
Pseudo-akuammigine1.2 g Dichloromethane FractionpH-Zone-Refining CCC130>95%
Akuammicine1.2 g Dichloromethane FractionpH-Zone-Refining CCC145>95%
This compound 1.2 g Dichloromethane FractionpH-Zone-Refining CCC & Flash Chromatography61 >95%
Picraline1.2 g Dichloromethane FractionpH-Zone-Refining CCC & Flash Chromatography90>95%

Experimental Protocols

Extraction of Total Alkaloids from Picralima nitida Seeds

This protocol describes a general method for the extraction of the total alkaloid fraction from the seeds of Picralima nitida.

Materials:

  • Dried seeds of Picralima nitida

  • Petroleum ether

  • Methanol (B129727)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (B78521) (NaOH), 2M

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Grinder or mill

  • Large glass beakers and flasks

  • Separatory funnel

  • Filter paper

Procedure:

  • Seed Preparation: Grind the dried seeds of Picralima nitida into a fine powder.

  • Defatting: Macerate the powdered seeds in petroleum ether for 48 hours to remove fats and oils.[5] Filter the mixture and discard the petroleum ether. Air-dry the defatted seed powder.

  • Alkaloid Extraction: Soak the defatted seed powder in methanol for 72 hours with occasional agitation.

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 2M HCl. b. Wash the acidic solution with dichloromethane to remove neutral and acidic impurities. Discard the organic layer. c. Adjust the pH of the aqueous layer to approximately 9-10 with 2M NaOH. d. Extract the alkaline solution three times with dichloromethane. e. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Final Concentration: Filter the dried dichloromethane solution and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Isolation of this compound using pH-Zone-Refining Countercurrent Chromatography (CCC)

This protocol details the separation of this compound from the total alkaloid extract using pH-zone-refining CCC.

Instrumentation:

  • High-speed counter-current chromatograph

Reagents and Solvents:

  • Two-phase solvent system: Methyl tert-butyl ether (MTBE) - Acetonitrile - Water (2:2:3 v/v/v)[6]

  • Triethylamine (B128534) (TEA)

  • Hydrochloric acid (HCl)

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing MTBE, acetonitrile, and water in the specified ratio. Allow the phases to separate in a separatory funnel.

  • Stationary and Mobile Phase Preparation:

    • To the upper organic phase (stationary phase), add triethylamine (TEA) as a retainer.

    • To the lower aqueous phase (mobile phase), add hydrochloric acid (HCl) as an eluter.

  • CCC Instrument Setup:

    • Fill the CCC column with the stationary phase.

    • Set the instrument to the appropriate rotation speed.

  • Sample Loading: Dissolve a known amount of the total alkaloid extract in a suitable volume of the solvent system and inject it into the CCC system.

  • Elution and Fraction Collection: Pump the mobile phase through the column at a constant flow rate. Collect fractions as the compounds elute. The elution of this compound typically occurs in the mid-to-late fractions.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

  • Further Purification (if necessary): Fractions containing co-eluting alkaloids, such as Picraline, may require further purification by flash chromatography on silica (B1680970) gel.[1]

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This proposed HPLC method is suitable for the quantification of this compound in purified fractions or extracts.

ParameterRecommended Condition
HPLC System Standard HPLC with UV or PDA detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Purification

G start Picralima nitida Seeds powder Grinding start->powder defat Defatting with Petroleum Ether powder->defat extract Maceration with Methanol defat->extract concentrate1 Concentration extract->concentrate1 acid_base Acid-Base Extraction concentrate1->acid_base concentrate2 Concentration acid_base->concentrate2 ccc pH-Zone-Refining CCC concentrate2->ccc flash Flash Chromatography ccc->flash This compound Purified this compound flash->this compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound via the Kappa-Opioid Receptor

G cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin 2 KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->KOR Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Analgesia, etc.) CREB->Gene Modulates MAPK MAPK Pathway (p38, JNK) Beta_arrestin->MAPK Activates Adverse Adverse Effects (e.g., Dysphoria) MAPK->Adverse Mediates

Caption: this compound's action on the Kappa-Opioid Receptor signaling cascade.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Akuammiline alkaloids are a class of monoterpenoid indole (B1671886) alkaloids with a complex polycyclic structure. These compounds, isolated from various plant species, have garnered interest in the scientific community due to their potential pharmacological activities. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in plant extracts, quality control of herbal medicines, and in pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such complex natural products.

This document provides a detailed application note and protocol for the analysis of this compound using HPLC, based on established methods for similar indole alkaloids. While a specific validated method for this compound is not widely available in public literature, the provided methodology serves as a strong starting point for method development and validation.

Quantitative Data Summary

ParameterTypical Value RangeDescription
Retention Time (t_R_) 2 - 15 minThe time taken for this compound to elute from the column. This will be specific to the final validated method.
Linearity (r²) > 0.998The correlation coefficient of the calibration curve, indicating the linearity of the detector response to concentration.
Limit of Detection (LOD) 0.01 - 0.20 µg/mLThe lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 0.60 µg/mLThe lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The relative standard deviation for repeated measurements, indicating the method's reproducibility.
Accuracy (% Recovery) 95 - 105%The percentage of the true concentration that is measured, indicating the method's trueness.

Experimental Protocols

This section outlines a detailed protocol for the analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) method with UV detection. This method is adapted from established protocols for other indole alkaloids and should be validated for its intended use with this compound.

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Ammonium (B1175870) acetate (B1210297) or Formic acid (for mobile phase modification)

  • Sample containing this compound (e.g., plant extract)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is recommended as a starting point. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Mobile Phase: A gradient elution is often necessary for complex samples like plant extracts. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30.1-35 min: 20% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Indole alkaloids typically exhibit UV absorbance between 220 nm and 300 nm. A starting wavelength of 254 nm or 280 nm is recommended. A PDA detector would be advantageous to obtain the full UV spectrum and select the optimal wavelength.

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh about 1.0 mg of the this compound reference standard.

    • Dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations in the expected range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation (from plant material):

    • Weigh a known amount of the dried and powdered plant material (e.g., 1.0 g).

    • Extract the material with a suitable solvent, such as methanol or a mixture of methanol and water, using techniques like sonication or soxhlet extraction.

    • Filter the extract to remove solid particles.

    • The crude extract may need further clean-up using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds.

    • Evaporate the solvent from the final extract and reconstitute the residue in a known volume of the mobile phase (initial conditions).

    • Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

5. Method Validation (Brief Outline)

For routine analysis, the developed HPLC method should be validated according to ICH guidelines. The validation parameters to be assessed include:

  • Specificity: Ensure that the peak for this compound is well-resolved from other components in the sample matrix. This can be confirmed using a PDA detector to check for peak purity.

  • Linearity: Analyze a series of at least five concentrations of the reference standard and plot the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a blank sample matrix and calculating the percentage recovery.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

Visualizations

The following diagrams illustrate the key workflows and relationships in HPLC analysis.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Sample Preparation (Extraction, Clean-up) Injection Injection Sample_Prep->Injection Standard_Prep Standard Preparation (Stock & Working Solutions) Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Filtering, Degassing) Separation Chromatographic Separation (Column) Mobile_Phase_Prep->Separation Injection->Separation Detection Detection (UV/PDA Detector) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Method_Development_Logic cluster_initial Initial Steps cluster_optimization Optimization Loop cluster_validation Finalization Select_Column Select Column (e.g., C18) Optimize_Mobile_Phase Optimize Mobile Phase (Solvents, pH, Additives) Select_Column->Optimize_Mobile_Phase Select_Detector Select Detector & Wavelength (e.g., UV at 254 nm) Select_Detector->Optimize_Mobile_Phase Optimize_Gradient Optimize Gradient Profile Optimize_Mobile_Phase->Optimize_Gradient Optimize_Flow_Rate Optimize Flow Rate Optimize_Gradient->Optimize_Flow_Rate Optimize_Temperature Optimize Column Temperature Optimize_Flow_Rate->Optimize_Temperature Optimize_Temperature->Optimize_Mobile_Phase Iterate for best resolution System_Suitability System Suitability Test Optimize_Temperature->System_Suitability Method_Validation Full Method Validation (ICH Guidelines) System_Suitability->Method_Validation

Caption: Logical flow for HPLC method development for this compound.

In Vitro Bioactivity of Akuammiline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the in vitro bioactivity of akuammiline (B1256633), a monoterpene indole (B1671886) alkaloid. The following protocols and data are intended to facilitate research into its potential therapeutic applications, including its cytotoxic, anti-inflammatory, and receptor binding properties.

Cytotoxicity Assessment

Preliminary studies on related akuammilan (B1240834) alkaloids have indicated potential cytotoxic effects against various cancer cell lines.[1] A tiered approach is recommended to assess the cytotoxic activity of this compound, starting with a general cell viability assay and proceeding to more detailed mechanistic studies if significant activity is observed.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Initial Screening cluster_1 Mechanism of Action MTT Assay MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 If cytotoxic Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay Caspase Activity Assay Caspase Activity Assay Apoptosis vs. Necrosis Assay->Caspase Activity Assay This compound Treatment This compound Treatment This compound Treatment->MTT Assay Determine IC50->Apoptosis vs. Necrosis Assay

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures for natural products.[2][3]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., HT-29 for colon cancer, MDA-MB-231 for breast cancer)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Data Presentation:

This compound DerivativeCell LineAssayIC50 (µM)Reference
Bisindole Alkaloid 7MultipleGrowth Inhibition0.3 - 8.3[4]
Bisindole Alkaloid 8MultipleGrowth Inhibition0.3 - 8.3[4]
Echitamine-CytotoxicityPromising[5]

Anti-Inflammatory Activity

This compound and its derivatives have shown potential anti-inflammatory effects, particularly in the context of rheumatoid arthritis by inhibiting the proliferation of fibroblast-like synoviocytes (FLSs).[6] The anti-inflammatory activity can be investigated by assessing the inhibition of key inflammatory mediators and signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound in rheumatoid arthritis may involve the inhibition of the JAK-STAT and/or NF-κB signaling pathways, which are crucial for the production of pro-inflammatory cytokines.[1][6]

G cluster_0 JAK-STAT Pathway cluster_1 NF-κB Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Phosphorylation Gene Transcription Gene Transcription STAT->Gene Transcription Translocation to nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation & Release Inflammatory Gene Transcription Inflammatory Gene Transcription NF-κB->Inflammatory Gene Transcription Translocation to nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Cytokine Receptor Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK This compound This compound This compound->JAK Inhibition (Hypothesized) This compound->IκBα Inhibition of Degradation (Hypothesized)

Caption: Hypothesized inhibition of JAK-STAT and NF-κB pathways by this compound.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on a general enzyme immunoassay for COX-2 inhibition.[7]

Objective: To determine the ability of this compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Materials:

  • This compound stock solution

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., Cayman Chemical No. 560131)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Compound Addition: Add 10 µL of various concentrations of this compound to the wells of a 96-well plate. Include a known COX-2 inhibitor as a positive control and a vehicle control.

  • Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to each well.

  • Initiation of Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Incubation: Incubate the plate for a specified time at 37°C according to the kit protocol.

  • Detection: Add the developing reagents as per the kit instructions to stop the reaction and develop a colorimetric or fluorescent signal.

  • Absorbance/Fluorescence Measurement: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.

Data Presentation:

This compound DerivativeTargetAssayIC50 (µM)Reference
Compound 9RA-FLS Proliferation-3.22 ± 0.29[6]
Compound 17cRA-FLS Proliferation-3.21 ± 0.31[6]
Picrinine5-LipoxygenaseEnzyme Inhibition-[8]

Receptor Binding Activity

This compound and related alkaloids have been shown to interact with various receptors, notably opioid receptors.[2] Receptor binding assays are crucial to determine the affinity and selectivity of this compound for these targets.

Experimental Workflow for Receptor Binding Assay

G Receptor Preparation Receptor Preparation Radioligand Incubation Radioligand Incubation Receptor Preparation->Radioligand Incubation This compound Competition This compound Competition Radioligand Incubation->this compound Competition Separation of Bound/Free Ligand Separation of Bound/Free Ligand This compound Competition->Separation of Bound/Free Ligand Scintillation Counting Scintillation Counting Separation of Bound/Free Ligand->Scintillation Counting Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki)

Caption: General workflow for a competitive radioligand binding assay.

Protocol: Opioid Receptor Radioligand Displacement Assay

This protocol is a standard method for determining the binding affinity of a compound to opioid receptors.[9][10]

Objective: To determine the inhibition constant (Ki) of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • This compound stock solution

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligands: [³H]DAMGO (for µ-opioid receptor), [³H]DPDPE (for δ-opioid receptor), [³H]U-69,593 (for κ-opioid receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Nonspecific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Total and Nonspecific Binding: For total binding, omit this compound. For nonspecific binding, add a high concentration of naloxone.

  • Incubation: Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Akuamma AlkaloidReceptorBinding Affinity (Ki, nM)Reference
Akuammicineκ-opioid89[2]
Akuammineκ-opioidSimilar to others[2]
Pseudoakuammigineκ-opioidSimilar to others[2]
This compound κ-opioid Similar to others [2]
Picralineκ-opioidSimilar to others[2]

Antimicrobial and Antioxidant Screening

While less explored for this compound itself, related indole alkaloids possess antimicrobial and antioxidant properties.[6][11] Initial screening for these activities can be performed using the following standard assays.

Protocol: Broth Microdilution for Antimicrobial Susceptibility

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. If using resazurin, a color change from blue to pink indicates growth.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This is a common and rapid assay to screen for antioxidant activity.[4]

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound stock solution (in methanol (B129727) or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add various concentrations of this compound to the wells.

  • DPPH Addition: Add a fixed volume of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and objectives.

References

Application Notes and Protocols for In Vivo Studies of Akuammiline's Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the in vivo investigation of the analgesic properties of Akuammiline and its derivatives. Detailed protocols for key antinociceptive assays are presented, along with a summary of available quantitative data and an overview of the underlying signaling pathways.

Introduction

This compound alkaloids, derived from the seeds of the West African tree Picralima nitida, have a history of traditional use for pain management.[1] Scientific research has begun to validate these traditional uses, primarily focusing on the interaction of these alkaloids with the endogenous opioid system.[1] These compounds, particularly derivatives of pseudo-akuammigine and akuammicine, have shown significant analgesic potential in rodent models, making them promising candidates for the development of novel pain therapeutics.[1][2][3] This document outlines the established animal models and experimental protocols to assess the analgesic efficacy of this compound alkaloids.

Mechanism of Action: Opioid Receptor Modulation

The analgesic effects of this compound alkaloids are predominantly mediated through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR) and the κ-opioid receptor (KOR).[1][4] Like traditional opioids, the binding of an this compound alkaloid to the MOR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[1]

The activation of the µ-opioid receptor by an agonist such as an this compound derivative can trigger two primary signaling pathways:

  • The G-protein Pathway: This pathway is primarily associated with the desired analgesic effects.[1][5]

  • The β-arrestin Pathway: Activation of this pathway is often implicated in the adverse side effects associated with opioid use, such as respiratory depression and tolerance.[1][5]

The potential for this compound alkaloids to act as biased agonists, preferentially activating the G-protein pathway over the β-arrestin pathway, is an area of active investigation for the development of safer opioid analgesics.[5]

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR µ-Opioid Receptor (MOR) G_Protein G-protein Activation MOR->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Recruits This compound This compound Alkaloid This compound->MOR Binds to Analgesia Analgesia G_Protein->Analgesia Side_Effects Adverse Side Effects Beta_Arrestin->Side_Effects

µ-Opioid Receptor Signaling Cascade

Quantitative Data Summary

The following tables summarize the available quantitative data on the analgesic potency and receptor binding affinities of various this compound alkaloids and their derivatives.

Table 1: In Vivo Analgesic Potency (ED50)

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)
Modified Pseudo-akuammigine DerivativeTail-FlickRodentNot Specified77.6[1]
Modified Pseudo-akuammigine DerivativeHot-PlateRodentNot Specified77.1[1]
Morphine (for comparison)Hot-PlateMouseNot Specified8.98 (wild-type) / 5.73 (tac1-/-)[1]
Pseudo-akuammigineRat Tail FlickRatp.o.10 µM[6]
Morphine (for comparison)Rat Tail FlickRatNot Specified2.9 µM[6]
Indomethacin (for comparison)Rat Tail FlickRatNot Specified6.3 µM[6]
Note: Lower ED50 values indicate higher potency. Direct comparison between studies should be made with caution due to potential variations in experimental protocols.

Table 2: Opioid Receptor Binding Affinities (Ki) and Functional Potency (EC50) of Akuammicine Derivatives

CompoundReceptorKi (nM)EC50 (nM)
Akuammicine (1)κOR--
Derivative 2κOR0.36-
Derivative 3κOR0.087-
Derivative 4µOR-720-840
Derivative 5κOR-0.88
Derivative 6µOR-720-840
Derivative 7µOR--
Data from a study on semi-synthetic derivatives of Akuammicine, highlighting compounds with high affinity and selectivity for the κ-opioid receptor (κOR) over the µ-opioid receptor (µOR).[2]

Experimental Workflow for In Vivo Analgesic Testing

A standardized workflow is crucial for obtaining reliable and reproducible data in the assessment of the analgesic properties of this compound alkaloids.

experimental_workflow A Animal Acclimation & Habituation B Baseline Nociceptive Measurement (e.g., Hot Plate, Tail-Flick) A->B C Administration of this compound Compound or Vehicle (Control) B->C D Post-Treatment Nociceptive Measurements (at defined time points) C->D E Data Analysis & Comparison (e.g., %MPE, ED50 calculation) D->E

In Vivo Analgesic Testing Workflow

Experimental Protocols

The following are detailed protocols for commonly used animal models to evaluate the analgesic effects of this compound and its derivatives.

Hot Plate Test

The hot plate test is a widely used method for assessing the efficacy of centrally acting analgesics by measuring the latency of a thermal pain reflex in rodents.[7][8] An increase in the time it takes for the animal to respond to the heat stimulus is indicative of an analgesic effect.[7]

2.1. Animals:

  • Species: Adult male or female mice (e.g., Swiss albino, 20-30g) or rats (e.g., Sprague-Dawley, 200-250g).[7][9]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Acclimatize animals to the testing room for at least 60 minutes before the experiment to minimize stress.[7]

2.2. Apparatus:

  • A commercially available hot plate analgesiometer with a surface temperature that can be precisely maintained.[7]

  • A transparent Plexiglas cylinder (approximately 20 cm in diameter and 25 cm in height) should be placed on the hot plate surface to confine the animal.[7]

2.3. Procedure:

  • Habituation: On the day before the experiment, habituate the animals to the testing apparatus by placing them on the unheated plate within the cylinder for 5-10 minutes.[7]

  • Baseline Latency: On the day of the experiment, set the hot plate temperature to a constant, noxious temperature, typically between 52-55°C.[7][10] Place each animal individually on the hot plate and start a timer.

  • Endpoint: Observe the animal for nocifensive behaviors, which include paw licking, paw shaking, or jumping.[7][8] The time from placement on the hot plate to the first clear sign of a nocifensive response is recorded as the reaction latency.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be employed to prevent tissue damage.[1] If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

  • Drug Administration: Divide the animals into groups: Vehicle (control), positive control (e.g., morphine), and various doses of the this compound compound. Administer the substances via an appropriate route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the reaction latency.

2.4. Data Analysis:

  • The analgesic effect can be expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

The tail-flick test measures the latency of an animal to withdraw its tail from a source of radiant heat.[1] This test is particularly sensitive to centrally acting analgesics.[1]

3.1. Animals:

  • Species: Adult male or female mice (e.g., Swiss albino, 20-25g) or rats.[11]

  • Housing and Acclimation: As described for the hot plate test.

3.2. Apparatus:

  • A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.[1]

3.3. Procedure:

  • Restraint: Gently restrain the animal, allowing the tail to be exposed.

  • Baseline Latency: Position the tail over the heat source, typically 3-4 cm from the tip, and start the timer.[11][12] The intensity of the heat stimulus should be adjusted to produce a baseline tail-flick latency of 2-4 seconds.[11] The time taken for the animal to flick its tail away from the heat is recorded.

  • Cut-off Time: A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.[1]

  • Drug Administration: Administer the vehicle, positive control, or this compound compound as described previously.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

3.4. Data Analysis:

  • Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This test is a chemical method used to induce visceral pain of peripheral origin by intraperitoneal injection of an irritant, such as acetic acid.[13][14] The number of abdominal constrictions (writhings) is counted, and a reduction in the number of writhes indicates an analgesic effect.[13] This test is sensitive to both centrally and peripherally acting analgesics.[8]

4.1. Animals:

  • Species: Adult male or female mice (20-30g).[14][15]

  • Housing and Acclimation: As previously described.

4.2. Procedure:

  • Drug Administration: Administer the vehicle, positive control (e.g., indomethacin, aspirin), or this compound compound to the respective groups of animals.[15][16]

  • Induction of Writhing: After a set absorption period (e.g., 30-45 minutes), administer a 0.6-1% solution of acetic acid intraperitoneally (typically 10 mL/kg).[15][16]

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber.[14] After a short latency period (e.g., 5-10 minutes), begin counting the number of writhes for a defined period (e.g., 10-15 minutes).[15][16] A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.[13]

  • Data Recording: Record the total number of writhes for each animal during the observation period.

4.4. Data Analysis:

  • Calculate the mean number of writhes for each group.

  • The percentage of analgesic activity (inhibition of writhing) can be calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Formalin Test

The formalin test is a valuable model for assessing both neurogenic (early phase) and inflammatory (late phase) pain.[17][18] A dilute formalin solution is injected into the paw, and the time the animal spends licking the injected paw is measured.

5.1. Animals:

  • Species: Adult male or female mice or rats.[17]

  • Housing and Acclimation: As previously described.

5.2. Procedure:

  • Habituation: Place the animals in the observation chamber for a period of time before the experiment to allow for acclimation.

  • Drug Administration: Administer the vehicle, positive control, or this compound compound.

  • Formalin Injection: After the appropriate absorption time, inject a small volume (e.g., 20-25 µL) of dilute formalin (e.g., 1-5%) into the plantar surface of the hind paw.[17][19]

  • Observation: Immediately return the animal to the observation chamber and record the amount of time the animal spends licking or biting the injected paw.

  • Phases of Pain: The observation period is typically divided into two phases:

    • Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).[17]

    • Late Phase (Phase 2): 15-30 or 20-40 minutes post-injection (inflammatory pain).[17][20]

5.3. Data Analysis:

  • Calculate the total time spent licking the paw in both the early and late phases for each animal.

  • Compare the mean licking times between the treated groups and the control group for each phase to determine the effect of the this compound compound on neurogenic and inflammatory pain.

Conclusion

The animal models and protocols detailed in this document provide a robust framework for the in vivo evaluation of the analgesic properties of this compound and its derivatives. The hot plate and tail-flick tests are essential for assessing centrally mediated analgesia, while the acetic acid-induced writhing test is valuable for detecting both central and peripheral analgesic activity. The formalin test offers the advantage of differentiating between effects on neurogenic and inflammatory pain. By employing these standardized methods, researchers can effectively characterize the analgesic profile of novel this compound-based compounds and advance their development as potential next-generation pain therapeutics.

References

Application Notes and Protocols for Testing Akuammiline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids, have garnered significant interest within the scientific community due to their diverse pharmacological activities.[1][2] Notably, certain members of this family, such as echitamine and various bisindole alkaloids, have demonstrated promising cytotoxic effects against a range of cancer cell lines.[1][3] These findings underscore the potential of this compound and its derivatives as novel therapeutic agents in oncology. This document provides detailed protocols for assessing the cytotoxic effects of this compound alkaloids in vitro, offering a guide for researchers in drug discovery and development.

Data Presentation: In Vitro Growth Inhibitory Activities of this compound Alkaloids

The following table summarizes the reported in vitro growth inhibitory activities of macroline-akuammiline bisindole alkaloids against a panel of human cancer cell lines.[3]

Cell LineCancer TypeIC50 (µM) of Bisindole Alkaloid 7IC50 (µM) of Bisindole Alkaloid 8
KBOral Epidermoid Carcinoma0.3 - 8.30.3 - 8.3
Vincristine-resistant KBOral Epidermoid Carcinoma0.3 - 8.30.3 - 8.3
PC-3Prostate Cancer0.3 - 8.30.3 - 8.3
LNCaPProstate Cancer0.3 - 8.30.3 - 8.3
MCF7Breast Cancer0.3 - 8.30.3 - 8.3
MDA-MB-231Breast Cancer0.3 - 8.30.3 - 8.3
HT-29Colon Cancer0.3 - 8.30.3 - 8.3
HCT 116Colon Cancer0.3 - 8.30.3 - 8.3
A549Lung Cancer0.3 - 8.30.3 - 8.3

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for cytotoxicity testing.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT 116)

  • Complete growth medium (specific to each cell line, e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture the selected cancer cell lines in their recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and then re-seed them at an appropriate density in fresh culture medium.

MTT Assay for Cell Viability

Objective: To determine the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[4][5][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692) product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: MTT Assay Experimental Workflow.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[9][10][11]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11] The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released.[10]

Workflow:

LDH_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Transfer supernatant to new plate D->E F Add LDH reaction mixture E->F G Incubate for 30 min F->G H Measure absorbance at 490 nm G->H

Caption: LDH Assay Experimental Workflow.

Protocol:

  • Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).[12]

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Pierce LDH Cytotoxicity Assay Kit).[10]

  • Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.[10]

  • Add 50 µL of the stop solution to each well.[10]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3 Activity Assay

Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.[14][15]

Principle: This assay utilizes a labeled substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), which is specifically cleaved by activated caspase-3.[16] The cleavage releases the chromophore pNA or the fluorophore AMC, which can be quantified to determine caspase-3 activity.[16]

Signaling Pathway:

Apoptosis_Pathway This compound This compound Apoptotic_Stimuli Apoptotic Stimuli This compound->Apoptotic_Stimuli Procaspase_9 Procaspase-9 Apoptotic_Stimuli->Procaspase_9 Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Caspase_3 Caspase-3 (Activated) Procaspase_3->Caspase_3 Substrates Cellular Substrates Caspase_3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified Apoptosis Signaling Pathway.

Protocol (Colorimetric):

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells and lyse them using a chilled lysis buffer.[17]

  • Centrifuge the cell lysate at 12,000 rpm for 10-15 minutes at 4°C and collect the supernatant.[17]

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of cell lysate (containing 20-50 µg of protein) to each well.[15]

  • Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.[16]

  • Add 5 µL of the DEVD-pNA substrate to each well.[17]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[15][17]

  • Measure the absorbance at 405 nm using a microplate reader.[16]

  • The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.[16]

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the cytotoxic properties of this compound alkaloids. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can gain valuable insights into the anticancer potential of these natural compounds. The provided data and methodologies serve as a foundational guide for further investigation into the mechanisms of action and therapeutic applications of this compound and its derivatives.

References

Application Notes and Protocols: Utilizing Akuammiline as a Scaffold for the Development of Semi-Synthetic Derivatives against Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids, represent a structurally complex and pharmacologically intriguing scaffold for the development of novel therapeutics.[1] Their intricate polycyclic framework has attracted considerable attention from the synthetic and medicinal chemistry communities.[2][3] This document provides detailed application notes and protocols for utilizing the this compound scaffold, specifically through semi-synthetic derivatization, to generate compounds with potential therapeutic applications. The focus of this guide is on the synthesis and evaluation of this compound derivatives as inhibitors of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) proliferation, a key pathological feature of rheumatoid arthritis.[4][5]

Biological Context and Signaling Pathways

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to joint destruction. Fibroblast-like synoviocytes (FLSs) are key effector cells in the pathogenesis of RA, exhibiting tumor-like characteristics of excessive proliferation and invasion.[6] The aberrant proliferation of RA-FLSs is driven by complex intracellular signaling networks, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles.[6]

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[6] In RA-FLSs, pro-inflammatory cytokines such as TNF-α and IL-1β activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of genes involved in inflammation and cell proliferation, such as cyclins and anti-apoptotic proteins.[6]

The MAPK signaling pathway , particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is also heavily implicated in RA-FLS proliferation.[4] Growth factors and cytokines activate a cascade of protein kinases, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, promoting the expression of genes necessary for cell cycle progression.[4]

Targeting these signaling pathways to inhibit the proliferation of RA-FLSs is a promising therapeutic strategy for rheumatoid arthritis. The semi-synthetic this compound derivatives discussed herein have been evaluated for their anti-proliferative effects on these cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., TNF-R, IL-1R) IKK IKK receptor->IKK Activation RAS RAS receptor->RAS Activation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive complex) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Phosphorylation & Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation Gene Target Gene Transcription NFkB_nuc->Gene ERK_nuc->Gene Proliferation Cell Proliferation & Inflammation Gene->Proliferation Akuammiline_Derivative This compound Derivatives Akuammiline_Derivative->IKK Inhibition Akuammiline_Derivative->MEK Inhibition

Caption: Putative signaling pathways targeted by this compound derivatives.

Quantitative Data Summary

A series of semi-synthetic derivatives based on the this compound scaffold were synthesized and evaluated for their inhibitory effects on the proliferation of RA-FLSs. The half-maximal inhibitory concentrations (IC50) for the most active compounds are summarized in the table below.[4][5]

Compound IDModificationIC50 (µM) on MH7A cells
9 Azide (B81097) derivative3.22 ± 0.29
17c Sulfonamide derivative3.21 ± 0.31
6 Azide derivative< 10
17a Sulfonamide derivative< 10
17d Sulfonamide derivative< 10
17f Sulfonamide derivative< 10

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives involves a multi-step chemical synthesis followed by in vitro biological assays.

G start This compound Scaffold (e.g., Picrinine) synthesis Multi-step Chemical Synthesis - Derivatization (Azides, Amides, Triazoles) - Functional Group Interconversion start->synthesis purification Purification and Characterization (Column Chromatography, NMR, HRMS) synthesis->purification bioassay In Vitro Biological Evaluation (RA-FLS Proliferation Assay) purification->bioassay data_analysis Data Analysis (IC50 Determination, SAR) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt Iterative Improvement lead_opt->synthesis

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

The following protocols are generalized procedures based on standard organic chemistry techniques and the synthetic schemes reported for this compound derivatives.[7] Researchers should adapt these protocols based on the specific substrate and scale of the reaction.

Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation of Alcohols

This protocol is applicable for the oxidation of secondary alcohols to the corresponding ketones, a key step in modifying the this compound scaffold.

Materials:

  • Alcohol substrate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMP (1.2-1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for TBAF Deprotection of Silyl (B83357) Ethers

This protocol is used for the removal of silyl protecting groups, such as TBDMS, to unmask hydroxyl functionalities for further derivatization.

Materials:

  • Silyl ether substrate

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the silyl ether (1.0 eq) in anhydrous THF (approx. 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours).

  • Quench the reaction by adding water.

  • Dilute the mixture with DCM or EtOAc and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Synthesis of Sulfonamides from Amines

This protocol describes the reaction of a primary or secondary amine with a sulfonyl chloride to form a sulfonamide.

Materials:

  • Amine substrate

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • A base (e.g., triethylamine (B128534) or pyridine)

  • Water or dilute HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and the base (1.5-2.0 eq, e.g., triethylamine) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol is for the formation of 1,2,3-triazoles from an azide and a terminal alkyne.

Materials:

  • Azide substrate

  • Terminal alkyne substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • A suitable solvent system (e.g., t-BuOH/H₂O, THF/H₂O, or DMF)

Procedure:

  • Dissolve the azide (1.0 eq) and the alkyne (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).

  • To the stirred solution of the azide and alkyne, add the CuSO₄·5H₂O solution (0.05-0.1 eq).

  • Add the sodium ascorbate solution (0.1-0.2 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: RA-FLS Proliferation Assay (MTT or CellTiter-Glo®)

This protocol outlines a general procedure for assessing the anti-proliferative effects of the synthesized compounds on RA-FLSs.

Materials:

  • Human RA-FLS cell line (e.g., MH7A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound derivatives

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Seed RA-FLSs into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • For MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the data using appropriate software.

Conclusion

The this compound scaffold provides a rich platform for the semi-synthetic development of novel compounds with potent biological activities. The derivatization strategies outlined, targeting key functional groups, have yielded promising inhibitors of RA-FLS proliferation. The detailed protocols and workflow presented in this document are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this fascinating class of natural products. Future work may focus on elucidating the precise molecular targets within the NF-κB and MAPK signaling pathways and optimizing the lead compounds to improve their potency and drug-like properties.

References

Application Notes and Protocols for the NMR Analysis of Akuammiline Alkaloid Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Akuammiline (B1256633) alkaloids are a class of monoterpenoid indole (B1671886) alkaloids characterized by a complex caged-like structure. The precise determination of their intricate stereochemistry and connectivity is crucial for understanding their biological activity and for guiding synthetic and semi-synthetic efforts in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of these complex natural products in solution. This document provides detailed application notes and protocols for the comprehensive NMR analysis of the this compound scaffold, using its close analog, 19-(Z)-Akuammidine, as a primary example for which complete NMR assignments have been reported.

Data Presentation: NMR Spectral Data for Akuammidine

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 19-(Z)-Akuammidine. This data is foundational for the identification and structural verification of this compound-type alkaloids. The unambiguous assignment of these signals is achieved through a combination of 1D and 2D NMR experiments.[1]

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 19-(Z)-Akuammidine.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity (J in Hz)
258.43.95, d (3.0)
352.13.25, m
553.23.60, m
635.82.85, m; 2.65, m
754.1-
8134.5-
9122.17.50, d (7.5)
10120.07.15, t (7.5)
11128.17.20, t (7.5)
12110.87.10, d (7.5)
13142.9-
1434.22.10, m; 1.90, m
1531.52.30, m
1652.83.80, s
17 (COOCH₃)170.5-
18 (CH₃)12.51.70, d (7.0)
19138.15.45, q (7.0)
20125.2-
2159.94.20, d (12.0); 3.90, d (12.0)
OCH₃51.53.75, s

Note: Chemical shifts are typically referenced to residual solvent signals. The data presented here is a representative compilation from literature sources.

Table 2: Key 2D NMR Correlations for the Structural Elucidation of the this compound Core.

Proton (δH)COSY Correlations (δH)HMBC Correlations (δc)Key NOESY Correlations (δH)
H-2 (3.95)H-3, H-6C-3, C-6, C-7, C-21H-6α, H-15
H-18 (1.70)H-19C-19, C-20H-19, H-21a
H-19 (5.45)H-18C-18, C-20, C-2, C-7H-18, H-5
H-5 (3.60)H-6, H-3C-3, C-6, C-7, C-21H-19, H-16
H-9 (7.50)H-10C-8, C-11, C-13H-10

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound-type alkaloids. Instrument parameters should be optimized based on the specific instrument, probe, and sample concentration.

1. Sample Preparation:

  • Sample Purity: Ensure the isolated alkaloid is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). CDCl₃ is often a good starting point for this class of compounds.

  • Filtration: Filter the sample solution into a 5 mm NMR tube to remove any particulate matter.

2. 1D NMR Spectroscopy Protocol:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C is inherently less sensitive.

3. 2D NMR Spectroscopy Protocols:

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Data Points (F2 and F1): 2048 x 256.

    • Number of Scans: 2-4 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • Pulse Program: Gradient-selected, edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3'). This will show CH/CH₃ and CH₂ signals with opposite phases.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Data Points (F2 and F1): 1024 x 256.

    • Number of Scans: 4-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) proton-carbon (¹H-¹³C) correlations, which is critical for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.

    • Data Points (F2 and F1): 2048 x 256.

    • Number of Scans: 16-32 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify through-space correlations between protons that are close to each other (< 5 Å), which is essential for determining the relative stereochemistry.[2]

    • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph').

    • Mixing Time (d8): 500-800 ms (B15284909) (this may need to be optimized).

    • Data Points (F2 and F1): 2048 x 256.

    • Number of Scans: 16-32 per increment.

Visualizations

Diagram 1: Experimental Workflow for this compound Structure Elucidation by NMR.

workflow cluster_sample Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY HMBC->NOESY Assignment Assign All Signals (¹H, ¹³C, HSQC) NOESY->Assignment Connectivity Determine Connectivity (COSY, HMBC) Stereochem Determine Relative Stereochemistry (NOESY) Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure Assignment->Connectivity

Caption: Workflow for NMR-based structure elucidation of this compound.

Diagram 2: Key NOESY Correlations for Determining the Relative Stereochemistry of the this compound Core.

noesy_correlations cluster_core This compound Core Structure (Simplified) N1 N(a) C2 2 N1->C2 N4 N(b) C5 5 N4->C5 C21 21 N4->C21 C3 3 C2->C3 C7 7 C2->C7 C3->N4 C6 6 C5->C6 C19 19 C5->C19 C6->C7 C15 15 C7->C15 C16 16 C15->C16 H2 H-2 H6a H-6α H2->H6a NOE H15 H-15 H2->H15 NOE H5 H-5 H16 H-16 H5->H16 NOE H19 H-19 H5->H19 NOE

Caption: Key through-space NOESY correlations in the this compound scaffold.

References

Application Notes and Protocols: Receptor Binding Assays for Akuammiline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Akuammiline (B1256633) and its related alkaloids, a class of monoterpene indole (B1671886) alkaloids isolated from the seeds of the West African tree Picralima nitida, have garnered significant scientific interest for their interactions with the central nervous system.[1][2] These natural products, particularly analogs like akuammicine, akuammine, and pseudoakuammigine, serve as unique scaffolds for modulating opioid receptors.[3][4] Their activity, ranging from agonism to antagonism at mu (µ) and kappa (κ) opioid receptors, makes them valuable tools for neuroscience research and potential starting points for the development of novel analgesics with improved safety profiles.[5][6]

This document provides detailed application notes and protocols for conducting radioligand receptor binding assays to characterize the affinity of this compound and its analogs for opioid receptors. These methodologies are designed for researchers, scientists, and drug development professionals to obtain quantitative binding data (Ki) and to understand the structure-activity relationships (SAR) within this class of compounds.[7][8]

Receptor Binding Profiles of this compound and Key Analogs

The binding affinities of this compound and its analogs for various receptors, primarily the µ-opioid receptor (MOR) and κ-opioid receptor (KOR), are critical for understanding their pharmacological effects. The data presented below, summarized from multiple studies, highlights the diverse receptor interaction profiles within this alkaloid family.

CompoundReceptorBinding Affinity (Ki)NotesReference(s)
Akuammicine κ-Opioid (KOR)89 nMAgonist[9]
κ-Opioid (KOR)0.2 µM (200 nM)Full agonist in guinea pig ileum[5]
µ-Opioid (MOR)>10 µM[5]
δ-Opioid (DOR)>10 µM[5]
10-Bromo-akuammicine κ-Opioid (KOR)~0.4 nM>200-fold increase in potency vs. Akuammicine[1]
10-Iodo-akuammicine κ-Opioid (KOR)~0.3 nM>200-fold increase in potency vs. Akuammicine[1]
Akuammidine µ-Opioid (MOR)0.6 µM (600 nM)Agonist[5]
δ-Opioid (DOR)2.4 µM[5]
κ-Opioid (KOR)8.6 µM[5]
Akuammine µ-Opioid (MOR)0.5 µM (500 nM)Antagonist[5]
This compound κ-Opioid (KOR)~1-10 µMModerate affinity[9]
Pseudoakuammigine µ-Opioid (MOR)Weak Agonist[8]
N-1-phenethyl pseudo-akuammigine (PhEtPAK) µ-Opioid (MOR)Increased Potency70-fold increase in potency vs. pseudoakuammigine[4][8]

Experimental Protocols: Radioligand Competition Binding Assay

This section details a standard protocol for determining the binding affinity (Ki) of a test compound, such as an this compound analog, by measuring its ability to displace a specific radiolabeled ligand from a receptor.

1. Principle of the Assay

The assay quantifies the competition between an unlabeled test compound and a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR) for binding to a specific receptor population in a cell membrane preparation.[9][10] By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the inhibitory constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.[11]

2. Materials and Reagents

  • Receptor Source: Cell membranes expressing the human opioid receptor of interest (e.g., from HEK293 or CHO cells).[10]

  • Radioligands:

    • For µ-Opioid Receptor (MOR): [³H]-DAMGO[10]

    • For κ-Opioid Receptor (KOR): [³H]-U69,593[9]

  • Test Compounds: this compound and its analogs, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity universal opioid antagonist like Naloxone.[10][11]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

  • Equipment:

    • 96-well plates

    • Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[11][12]

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

3. Detailed Step-by-Step Methodology

Step 1: Membrane Preparation [13]

  • Thaw frozen cell membrane aliquots on ice.

  • Resuspend the membranes in ice-cold binding buffer to a final protein concentration of approximately 10-20 µg per well.

  • Homogenize gently to ensure a uniform suspension. Protein concentration should be predetermined using a standard method like a BCA assay.

Step 2: Assay Plate Setup [12][13]

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

  • Total Binding (TB): Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of the radioligand solution.

  • Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of 10 µM Naloxone, and 50 µL of the radioligand solution.

  • Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of the this compound test compound, and 50 µL of the radioligand solution.

Step 3: Incubation

  • Incubate the plate at 25°C or 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10][12]

Step 4: Filtration

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

  • Wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

Step 5: Quantification

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.[11]

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Step 6: Data Analysis

  • Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[11] Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (this should be determined independently via saturation binding experiments).

Visualizations: Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_prep Preparation cluster_processing Processing cluster_analysis Data Analysis reagents Reagents - Membranes (Receptor) - Radioligand ([³H]-L) - Test Compound (Analog) - Buffers plate Prepare 96-Well Plate reagents->plate total Total Binding (Membranes + [³H]-L) nsb Non-specific Binding (Membranes + [³H]-L + Naloxone) comp Competition (Membranes + [³H]-L + Analog) incubate Incubate (60 min, 25°C) total->incubate nsb->incubate comp->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count calc_sb Calculate Specific Binding (Total - NSB) count->calc_sb plot Plot Dose-Response Curve calc_sb->plot ic50 Determine IC50 plot->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular gpcr Opioid Receptor (GPCR) g_protein Gα(i/o)βγ gpcr->g_protein Activation & GDP/GTP Exchange arrestin β-Arrestin 2 gpcr->arrestin Recruitment ac Adenylate Cyclase g_protein->ac Gαi inhibits camp cAMP ac->camp ATP to cAMP ligand This compound Analog (Agonist) ligand->gpcr Binding pka Downstream Effectors (e.g., PKA) camp->pka Activation mapk MAPK Pathway arrestin->mapk Activation

Caption: General signaling pathway for an opioid receptor agonist.

References

Preclinical Efficacy and Safety Assessment of Akuammiline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) is a monoterpene indole (B1671886) alkaloid demonstrating significant potential as a novel therapeutic agent, particularly in the fields of analgesia and anti-inflammatory medicine. Derived from the seeds of Picralima nitida, traditional use has pointed towards its medicinal properties, which are now being substantiated by modern pharmacological research. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing experimental designs for assessing its efficacy, safety, and pharmacokinetic profile. The protocols outlined herein are intended to guide researchers in conducting robust and reproducible studies to support the potential advancement of this compound towards clinical trials.

Mechanism of Action

This compound and its related alkaloids primarily exert their analgesic effects through interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) integral to pain modulation pathways.[1] The binding of this compound to the MOR initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling. Evidence also suggests that this compound and its derivatives may possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2][3] Some derivatives have also been investigated for their effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes, suggesting a potential role in autoimmune conditions.[4][5][6][7][8]

Signaling Pathway of this compound at the µ-Opioid Receptor

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP Analgesia Analgesic Effect cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: µ-Opioid Receptor Signaling Cascade of this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound should follow a structured, multi-stage approach, beginning with in vitro characterization and progressing to in vivo efficacy, pharmacokinetic, and toxicology studies.

preclinical_workflow cluster_in_vitro Phase 1: In Vitro Characterization cluster_in_vivo_efficacy Phase 2: In Vivo Efficacy cluster_pk_pd Phase 3: Pharmacokinetics (ADME) cluster_toxicology Phase 4: Safety & Toxicology receptor_binding μ-Opioid Receptor Binding Assay cytotoxicity Cytotoxicity Assays (e.g., MTT) analgesia Analgesia Models (Tail-Flick, Hot-Plate) cytotoxicity->analgesia inflammation Anti-inflammatory Models (Carrageenan-induced Edema) adme Absorption, Distribution, Metabolism, Excretion inflammation->adme acute_tox Acute Toxicity (OECD 420) adme->acute_tox repeat_dose_tox Repeated-Dose Toxicity

Caption: Staged Preclinical Experimental Workflow for this compound.

In Vitro Efficacy and Cytotoxicity

µ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid receptor.

Protocol:

  • Receptor Source: Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Radioligand: Utilize a high-affinity µ-opioid receptor agonist radioligand, such as [³H]-DAMGO.

  • Competitive Binding:

    • Incubate the receptor membranes with a fixed concentration of [³H]-DAMGO (e.g., 0.5 nM).

    • Add varying concentrations of unlabeled this compound to compete for binding.

    • Include control groups for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled antagonist like naloxone, e.g., 10 µM).

  • Incubation: Incubate the mixture at room temperature for 120 minutes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: In Vitro µ-Opioid Receptor Binding Affinity

CompoundReceptorAssay TypeKi (nM)Reference CompoundKi (nM)
This compoundHuman µ-opioidRadioligand BindingTo be determinedMorphine~1.2
AkuammineHuman µ-opioidRadioligand Binding2600 - 5200DAMGO~0.35
Pseudo-akuammigineHuman µ-opioidRadioligand Binding~10000Fentanyl~1-100

Data for Akuammine and Pseudo-akuammigine are from existing literature and serve as a reference.[9]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of this compound against relevant cell lines and determine its IC₅₀ value.

Protocol:

  • Cell Culture: Plate cells (e.g., HEK293, HepG2, or a relevant cancer cell line) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

Cell LineIncubation Time (h)This compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
HEK293 (non-cancerous)48To be determined~5-10
HepG2 (liver carcinoma)48To be determined~1-5
A549 (lung carcinoma)48To be determined~0.5-2

In Vivo Efficacy Assessment

Analgesia Models

Objective: To evaluate the central analgesic activity of this compound in response to a thermal stimulus.

Protocol:

  • Animals: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: Utilize a tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the tail.

  • Baseline Latency: Measure the baseline tail-flick latency for each animal before drug administration. The latency is the time taken for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10, 50 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., morphine, 5-10 mg/kg).

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Determine the ED₅₀ value.

Objective: To assess the supraspinal analgesic effect of this compound.

Protocol:

  • Animals: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C).

  • Baseline Latency: Place each animal on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is essential.

  • Drug Administration: Administer this compound, vehicle, or a positive control as described for the tail-flick test.

  • Post-Treatment Measurement: Test the animals on the hot plate at various time points post-administration.

  • Data Analysis: Analyze the data similarly to the tail-flick test, calculating %MPE and the ED₅₀.

Table 3: In Vivo Analgesic Efficacy

ModelAnimalRoute of Admin.This compound ED₅₀ (mg/kg)Positive Control (Morphine) ED₅₀ (mg/kg)
Tail-Flick TestRat/Mousep.o. / i.p.To be determined~2-5
Hot-Plate TestRat/Mousep.o. / i.p.To be determined~5-10

A study on a modified pseudo-akuammigine derivative showed an ED₅₀ of 77.6 mg/kg in the tail-flick test and 77.1 mg/kg in the hot-plate test.[1]

Anti-inflammatory Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Drug Administration: Administer this compound (e.g., 1, 5, 50 mg/kg, p.o.), vehicle, or a positive control (e.g., indomethacin, 5-10 mg/kg, p.o.) 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Table 4: In Vivo Anti-inflammatory Efficacy

ModelAnimalRoute of Admin.This compound Dose (mg/kg)% Inhibition of Edema (at 3h)Positive Control (Indomethacin)% Inhibition of Edema (at 3h)
Carrageenan-induced paw edemaRatp.o.1To be determined10 mg/kg~40-60%
5To be determined
50To be determined

Pseudo-akuammigine at 1.0, 5.0, and 50 mg/kg dose-dependently inhibited the mean maximal paw swelling to 78.2%, 74.7%, and 59.5% of the control value, respectively.[2]

Pharmacokinetic (ADME) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocols:

  • In Vitro Permeability: Use Caco-2 cell monolayers to assess intestinal permeability.

  • Metabolic Stability: Incubate this compound with rat or human liver microsomes to determine its metabolic half-life.

  • Plasma Protein Binding: Use equilibrium dialysis or ultracentrifugation to determine the extent of binding to plasma proteins.

  • In Vivo Pharmacokinetics: Administer this compound intravenously (i.v.) and orally (p.o.) to rats and collect blood samples at multiple time points. Analyze plasma concentrations using a validated LC-MS/MS method to determine key pharmacokinetic parameters.

Table 5: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (i.v.) AdministrationOral (p.o.) Administration
DoseTo be determinedTo be determined
Cmax (ng/mL)-To be determined
Tmax (h)-To be determined
AUC (ng·h/mL)To be determinedTo be determined
t½ (h)To be determinedTo be determined
Clearance (L/h/kg)To be determined-
Volume of Distribution (L/kg)To be determined-
Oral Bioavailability (%)-To be determined

A recent study on akuamma alkaloids reported a half-life of 30.3 minutes for this compound in rat liver microsomes and low oral bioavailability for akuammine.[10]

Safety and Toxicology

Acute Oral Toxicity Study (OECD Guideline 420)

Objective: To determine the acute oral toxicity of this compound and to identify the dose range for repeated-dose studies.

Protocol:

  • Animals: Use female rats (as they are generally more sensitive).

  • Procedure: A fixed-dose procedure is used, starting with a dose expected to produce some signs of toxicity without mortality (e.g., starting at 300 mg/kg in the absence of prior information).

  • Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg are typically used.

  • Administration: Administer a single oral dose of this compound.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: Classification of the substance into a GHS category based on the observed toxicity.

Repeated-Dose Toxicity Study (28-Day)

Objective: To evaluate the potential adverse effects of this compound following repeated oral administration over 28 days and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Protocol:

  • Animals: Use both male and female rats.

  • Dose Groups: Include a control group and at least three dose levels of this compound (low, mid, high), selected based on the acute toxicity data.

  • Administration: Administer this compound daily by oral gavage for 28 days.

  • Observations: Monitor clinical signs, body weight, and food/water consumption throughout the study.

  • Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

  • Pathology: Conduct a full necropsy, record organ weights, and perform histopathological examination of selected tissues.

  • Data Analysis: Analyze all data for dose-related changes and determine the NOAEL.

Table 6: Toxicology Endpoints

StudyParameterObservation
Acute Toxicity (OECD 420) GHS CategoryTo be determined
LD₅₀ (if applicable)To be determined
28-Day Repeated-Dose Toxicity NOAEL (mg/kg/day)To be determined
Target Organs of ToxicityTo be identified

Conclusion

The experimental designs and protocols provided in these application notes offer a robust framework for the comprehensive preclinical evaluation of this compound. By systematically assessing its in vitro and in vivo efficacy, pharmacokinetic properties, and toxicological profile, researchers can generate the critical data necessary to support its further development as a potential therapeutic agent for pain and inflammation. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating informed decision-making in the drug development process.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Strictamine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of strictamine (B1681766), a complex akuammiline (B1256633) alkaloid with a congested cage-like architecture, presents a formidable challenge to synthetic chemists. Its unique pentacyclic framework, featuring a C7 all-carbon quaternary stereocenter and a 2-azabicyclo[3.3.1]nonane moiety, has spurred the development of innovative synthetic strategies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of this intricate natural product.

Frequently Asked Questions (FAQs) & Troubleshooting

Challenge 1: Construction of the C7 All-Carbon Quaternary Stereocenter

The creation of the C7 all-carbon quaternary stereocenter is a critical and often problematic step in the synthesis of strictamine. This sterically hindered center is pivotal to the core structure of the molecule.

Q1: My reaction to form the C7 quaternary center is low-yielding. What are the common pitfalls and how can I improve the efficiency?

A1: Low yields in the construction of the C7 quaternary center often stem from steric hindrance, competing side reactions, or suboptimal reaction conditions. Here are some troubleshooting strategies based on successful synthetic approaches:

  • Steric Hindrance: The congested environment around the C7 position can impede the approach of reagents.

    • Troubleshooting:

      • Choice of Reagents: Employ smaller, more reactive nucleophiles or electrophiles if the reaction design allows.

      • Reaction Temperature: Increasing the reaction temperature may provide the necessary activation energy to overcome steric barriers. However, monitor for decomposition.

      • High-Pressure Conditions: In some cases, applying high pressure can favor the formation of sterically congested products.

  • Competing Side Reactions: Enolate alkylation strategies may suffer from O-alkylation or poly-alkylation. Radical cyclizations might lead to undesired rearrangement or reduction products.

    • Troubleshooting:

      • Enolate Formation: Carefully control the conditions for enolate generation (base, solvent, temperature) to favor C-alkylation. The use of counter-ions like lithium or sodium can influence the C/O alkylation ratio.

      • Radical Precursors: In radical-based approaches, ensure the precursor is pure and the initiator is added under controlled conditions to minimize side reactions. The choice of solvent can also be critical in mediating radical reactivity.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DMF).

      • Catalyst/Ligand Optimization: For metal-catalyzed reactions, screen different ligands and catalyst loadings. The electronic and steric properties of the ligand can fine-tune the reactivity and selectivity of the metal center.

Q2: I am observing poor diastereoselectivity in the formation of the C7 stereocenter. How can I control the stereochemistry?

A2: Achieving the correct relative stereochemistry at C7 is crucial. Poor diastereoselectivity can be addressed by:

  • Chiral Auxiliaries: Employing a chiral auxiliary on the substrate can effectively bias the facial approach of the incoming reagent. Subsequent removal of the auxiliary reveals the desired stereoisomer.

  • Substrate Control: The inherent stereochemistry of a cyclic precursor can direct the formation of the new stereocenter. Conformationally rigid substrates often provide higher diastereoselectivity.

  • Catalyst-Controlled Stereoselection: In asymmetric catalysis, the chiral ligand on the metal catalyst is the primary source of stereocontrol.

    • Troubleshooting:

      • Ligand Screening: Experiment with a variety of chiral ligands with different steric and electronic properties.

      • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the major diastereomer.

Challenge 2: Formation of the 2-Azabicyclo[3.3.1]nonane (E-Ring)

The construction of the bridged 2-azabicyclo[3.3.1]nonane ring system is another significant hurdle in strictamine synthesis, often requiring intricate cyclization strategies.

Q3: My intramolecular cyclization to form the 2-azabicyclo[3.3.1]nonane skeleton is failing or giving low yields. What strategies can I employ?

A3: The formation of this bridged bicyclic system can be challenging due to unfavorable ring strain in the transition state. Successful approaches often rely on carefully designed cyclization precursors and optimized reaction conditions.

  • Intramolecular Nucleophilic Substitution:

    • Problem: The nucleophilic nitrogen may fail to displace a leaving group due to poor orbital overlap or steric hindrance.

    • Troubleshooting:

      • Leaving Group: Ensure a good leaving group (e.g., tosylate, mesylate, triflate, or halide) is installed at the appropriate position.

      • Base: Use a non-nucleophilic base to deprotonate the amine without competing in the substitution reaction.

      • Solvent and Temperature: High dilution conditions can favor intramolecular over intermolecular reactions. Heating is often required to promote the cyclization.

  • Reductive Amination/Mannich-type Reactions:

    • Problem: Incomplete iminium ion formation or poor reactivity of the enol/enolate nucleophile.

    • Troubleshooting:

      • pH Control: The pH of the reaction is critical for both iminium ion formation and enol/enolate stability. Buffer the reaction or perform a careful screen of acidic or basic conditions.

      • Dehydrating Agents: The use of dehydrating agents (e.g., molecular sieves) can drive the equilibrium towards iminium ion formation.

  • Radical Cyclizations:

    • Problem: Undesired 5-exo vs. 6-endo cyclization, or intermolecular reactions.

    • Troubleshooting:

      • Radical Precursor Design: The geometry of the radical precursor is key to directing the desired cyclization pathway.

      • Initiator and Concentration: Use a suitable radical initiator and maintain high dilution to favor intramolecular processes.

Challenge 3: Late-Stage Indolenine Formation

The final steps of the synthesis often involve the construction of the indolenine moiety, which can be sensitive to the reaction conditions.

Q4: I am experiencing decomposition or side reactions during the late-stage formation of the indolenine ring. How can I mitigate these issues?

A4: Late-stage intermediates are often complex and possess multiple reactive functional groups, making them prone to degradation.

  • Choice of Oxidant/Reaction Conditions: The conversion of an indole (B1671886) to an indolenine typically involves an oxidation or a rearrangement.

    • Troubleshooting:

      • Mild Reagents: Employ mild and selective reagents to avoid over-oxidation or reaction with other functional groups.

      • Protection Strategies: If necessary, protect sensitive functional groups elsewhere in the molecule before attempting the indolenine formation.

      • Reaction Time and Temperature: Carefully monitor the reaction progress and avoid prolonged reaction times or high temperatures, which can lead to decomposition.

  • Purification Challenges: The final product may be unstable on silica (B1680970) gel.

    • Troubleshooting:

      • Alternative Purification: Consider alternative purification methods such as crystallization, preparative HPLC, or chromatography on neutral or basic alumina.

      • Rapid Purification: Minimize the time the compound spends on the chromatography column.

Quantitative Data Summary

The following table summarizes the yields of key challenging steps from selected total syntheses of strictamine, providing a comparative overview of different strategies.

Synthetic Route (Lead Author)Key ChallengeMethodYield (%)Reference
Zhu (2016) C7 Quaternary Center & E-Ring Formationα-Bromination followed by intramolecular nucleophilic substitution70% (over 2 steps)[1]
Late-stage Indolenine FormationNickel-promoted cyclization5-10% (reported as poor yield in some contexts)[2]
Qin (2019) Core AssemblyPhotocatalytic intra/intermolecular radical cascade78%[3]
E-Ring ClosureIntramolecular N-alkylation61%[3]
Snyder (2017) Core AssemblyAsymmetric propargylation and Au(I)/Ag(I)-mediated 6-endo-dig cyclizationNot explicitly stated for this step, but part of a 7-step formal synthesis[4]

Key Experimental Protocols

Protocol 1: Zhu's α-Bromination and Intramolecular Cyclization for E-Ring Formation

This two-step sequence is a key feature of the Zhu group's synthesis for constructing the 2-azabicyclo[3.3.1]nonane skeleton.

  • Step 1: α-Bromination

    • To a solution of the ketone precursor in a suitable solvent (e.g., THF or diethyl ether) at 0 °C, add a brominating agent such as pyridinium (B92312) tribromide (Py·HBr₃) or N-bromosuccinimide (NBS).

    • Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Troubleshooting Note: Over-bromination can be an issue. Use of a bulky base can sometimes help in selectively forming the desired enolate for bromination.

  • Step 2: Intramolecular Nucleophilic Substitution

    • Dissolve the α-bromo ketone in a polar aprotic solvent such as DMF or acetonitrile.

    • Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) to the solution.

    • Heat the reaction mixture to promote the intramolecular cyclization. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

    • Troubleshooting Note: If the reaction is sluggish, consider using a more polar solvent or a higher temperature. High dilution may be necessary to suppress intermolecular side reactions.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_start Starting Material Preparation cluster_challenge1 Challenge 1: C7 Quaternary Center cluster_challenge2 Challenge 2: E-Ring Construction cluster_challenge3 Challenge 3: Indolenine Formation cluster_end Final Product start Commercially Available Precursor c7_formation Formation of C7 All-Carbon Quaternary Stereocenter start->c7_formation Key Synthetic Steps e_ring Construction of 2-Azabicyclo[3.3.1]nonane c7_formation->e_ring Further Transformations indolenine Late-Stage Indolenine Formation e_ring->indolenine Advanced Intermediate strictamine Strictamine indolenine->strictamine Final Cyclization/ Functional Group Manipulation

troubleshooting_logic start Problem Encountered (e.g., Low Yield) check_purity Check Starting Material Purity start->check_purity check_purity->start If impure, purify and retry optimize_conditions Optimize Reaction Conditions (Temp, Conc, Solvent) check_purity->optimize_conditions If pure analyze_byproducts Analyze Byproducts (NMR, MS) optimize_conditions->analyze_byproducts If still low yield modify_strategy Modify Synthetic Strategy optimize_conditions->modify_strategy If no improvement screen_reagents Screen Reagents/ Catalysts/Ligands screen_reagents->modify_strategy If no improvement analyze_byproducts->screen_reagents Identify side reactions analyze_byproducts->modify_strategy If intractable mixture

References

Improving the yield of Akuammiline extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Akuammiline (B1256633) extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: The principal natural source of this compound is the seeds of the Picralima nitida tree, commonly known as the Akuamma tree.[1][2] This plant contains a variety of indole (B1671886) alkaloids, including Akuammine, Akuammidine, and this compound, which have been investigated for their medicinal properties.[1][3]

Q2: What are the common methods for extracting this compound?

A2: Common methods for extracting alkaloids like this compound include traditional solvent extraction techniques such as maceration and Soxhlet extraction.[4] More advanced and efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[5][6][7] The choice of method can significantly impact extraction efficiency, time, and the integrity of the target compound.[4][8]

Q3: Which solvents are most effective for this compound extraction?

A3: The selection of a suitable solvent is critical and depends on the polarity of this compound.[9] Generally, alcohols like methanol (B129727) and ethanol (B145695) are effective for extracting a broad range of alkaloids, including both free bases and their salts.[10][11] Chloroform has also been mentioned as a solvent for non-polar alkaloids. For optimizing yield, experimenting with a range of solvents with varying polarities or using solvent mixtures is recommended.[9]

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and accurate analytical techniques for identifying and quantifying this compound in an extract.[12][13] These methods allow for the separation and precise measurement of the target compound from a complex mixture of other alkaloids and plant metabolites.[13]

Q5: What are the major challenges in extracting this compound?

A5: The primary challenges in extracting this compound are often low yields and the complexity of the plant matrix. The seeds of Picralima nitida contain numerous similar indole alkaloids, which can make the selective extraction and purification of this compound difficult.[1] Additionally, the stability of the alkaloid during the extraction process is a concern, as factors like heat, pH, and light can lead to degradation.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue 1: Low or No Yield of this compound in the Crude Extract
Possible Cause Recommended Solution
Incorrect Plant Material Verify the botanical identity of the Picralima nitida seeds. The concentration of this compound can vary based on the geographical origin, harvest time, and storage conditions of the plant material.[12]
Improper Sample Preparation Ensure the seeds are properly dried and ground into a fine, uniform powder. This increases the surface area for solvent penetration and improves extraction efficiency.[9][12]
Inefficient Extraction Method If using traditional methods like maceration, consider switching to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[5][6]
Suboptimal Solvent Choice The polarity of the solvent may not be suitable for this compound. Experiment with different solvents (e.g., methanol, ethanol, chloroform) or solvent mixtures to find the optimal system for solubilizing the target alkaloid.[9]
Incomplete Extraction Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. For instance, in maceration, a longer extraction time may be needed.[4] For UAE and MAE, parameters like ultrasonic power and microwave intensity should be optimized.[5][14]
Degradation of this compound This compound may be sensitive to high temperatures. If using Soxhlet or MAE, monitor the temperature to prevent thermal degradation.[4][9] Also, consider the pH of the extraction medium, as extreme pH levels can degrade alkaloids.
Issue 2: Difficulty in Purifying this compound from the Crude Extract
Possible Cause Recommended Solution
Presence of Co-extracted Impurities The crude extract may contain other alkaloids with similar chemical properties, making separation difficult.[1] Employ advanced chromatographic techniques like pH-zone-refining countercurrent chromatography for efficient separation of alkaloids with similar structures.[1][15]
Inefficient Chromatographic Separation Optimize the parameters for column chromatography, such as the choice of stationary phase (e.g., silica (B1680970) gel) and the mobile phase gradient.[9] Monitor fractions using Thin-Layer Chromatography (TLC) or HPLC to avoid losing the target compound.[12]
Precipitation of Compound If the compound precipitates during loading onto a chromatography column, ensure it is fully dissolved in the initial mobile phase.[9]
Loss of Compound During Solvent Removal When using a rotary evaporator to remove the solvent, be mindful of the temperature and pressure to avoid loss of a potentially volatile or heat-sensitive compound.[16]

Experimental Protocols

Protocol 1: General Solvent Extraction (Maceration)
  • Preparation of Plant Material: Dry the Picralima nitida seeds at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.[9]

  • Extraction: Soak a known weight of the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v) in a sealed container.

  • Maceration: Allow the mixture to stand for a prolonged period (e.g., 24-72 hours) at room temperature, with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue. Wash the residue with a fresh portion of the solvent to ensure complete recovery of the extract.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[12]

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the dried and powdered Picralima nitida seeds as described in Protocol 1.

  • Extraction Setup: Place a known amount of the powdered material in an extraction vessel with a selected solvent. Immerse an ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.[14]

  • Sonication: Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).[14] Optimize parameters like temperature and sonication time.

  • Post-Extraction: After sonication, filter the extract and remove the solvent as described in Protocol 1.

Data Presentation

Table 1: Comparison of this compound Extraction Methods (Qualitative)
Extraction Method Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent over time.[4]Simple, requires minimal equipment, suitable for thermolabile compounds.[4]Time-consuming, high solvent consumption, potentially lower yield.[4]
Soxhlet Extraction Continuous extraction with a refluxing solvent.[4]Reduced solvent consumption compared to maceration, efficient.Can degrade heat-sensitive compounds like some alkaloids.[4][9]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[6]Faster extraction, reduced solvent and energy consumption, improved yield.[6]Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.[5]Very fast, reduced solvent usage, higher yields.[5][17]Requires a microwave-transparent vessel, potential for thermal degradation if not controlled.[5]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.[18][19]Environmentally friendly ("green"), highly selective, solvent is easily removed.[7][20]High initial equipment cost, may require a co-solvent for polar compounds.[20]

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_purification Purification & Analysis start Picralima nitida Seeds drying Drying (40-50°C) start->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration (e.g., Ethanol, 24-72h) grinding->maceration Select Method uae Ultrasound-Assisted (e.g., Methanol, 30 min) grinding->uae Select Method mae Microwave-Assisted (e.g., Ethanol, 5-15 min) grinding->mae Select Method filtration Filtration maceration->filtration uae->filtration mae->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Fraction Collection chromatography->fractions analysis HPLC / GC-MS Analysis fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for this compound extraction and purification.

troubleshooting_low_yield cluster_material Raw Material Issues cluster_process Extraction Process Issues start Low this compound Yield q1 Incorrect Plant Species? start->q1 q2 Improper Preparation? start->q2 q3 Suboptimal Solvent? start->q3 q4 Inefficient Method? start->q4 q5 Compound Degradation? start->q5 s1 Verify Botanical Identity q1->s1 end Improved Yield s1->end s2 Ensure Proper Drying & Grinding q2->s2 s2->end s3 Test Solvents of Varying Polarity q3->s3 s3->end s4 Optimize Parameters (Time, Temp) or Switch to UAE/MAE q4->s4 s4->end s5 Reduce Temperature, Control pH q5->s5 s5->end

Caption: Troubleshooting logic for low this compound extraction yield.

References

Overcoming poor aqueous solubility of Akuammiline in assays

Author: BenchChem Technical Support Team. Date: December 2025

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This resource provides researchers, scientists, and drug development professionals with guidance on overcoming the poor aqueous solubility of Akuammiline in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound, like many indole (B1671886) alkaloids, has poor aqueous solubility at the physiological pH (around 7.2-7.4) of standard cell culture media. Precipitation is a common issue and can be attributed to several factors:

  • High Concentration: Exceeding the solubility limit of this compound in the final culture volume is a primary cause.

  • pH of the Medium: The compound is likely more soluble in acidic conditions, making the neutral pH of cell culture media less favorable for keeping it in solution.

  • Solvent Shock: When a concentrated stock solution (e.g., in DMSO) is added too quickly to the aqueous culture medium, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • Interactions with Media Components: this compound may interact with proteins, salts, or other components in the serum or basal medium, leading to precipitation.[1] Temperature fluctuations can also contribute to the precipitation of media components.[1][2]

Q2: What is the best solvent to prepare an this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[3][4] It is a strong, water-miscible organic solvent capable of dissolving many nonpolar compounds.[5] Ethanol can also be used, but DMSO is often better tolerated by cells at low final concentrations.[3]

Q3: What is the maximum final concentration of DMSO I can use in my cell culture experiment?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is:

  • Sensitive/Primary Cells: ≤ 0.1%

  • Most Immortalized Cell Lines: ≤ 0.5%[6]

  • Some Robust Cell Lines: Up to 1.0% is sometimes tolerated.[6]

It is crucial to perform a vehicle control experiment (treating cells with the highest final concentration of DMSO used in the experiment) to assess its impact on your specific cell line and assay.

Q4: Can I dissolve this compound directly in water or PBS?

A4: Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not recommended due to the compound's low aqueous solubility. You will likely be unable to achieve a sufficiently high concentration for a stock solution, and the compound may not fully dissolve, leading to inaccurate dosing in your experiments.

Q5: Are there other methods to improve this compound solubility besides using DMSO?

A5: Yes, several formulation strategies can be employed for poorly soluble drugs.[5][7][8][9][10] These include:

  • Co-solvents: Using a mixture of solvents can enhance solubility.[5]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, creating a hydrophilic exterior that improves aqueous solubility.[5][7][9]

  • pH Modification: Adjusting the pH of the solvent can increase the solubility of pH-dependent compounds. However, this is often not compatible with cell-based assays that require a specific pH range.[5]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve dissolution rates.[7][9][10]

The choice of method depends on the specific experimental requirements and the compatibility with the assay system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. Solvent Shock / High Supersaturation 1. Pre-warm the media to 37°C before adding the compound.[6] 2. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid mixing. 3. Perform serial dilutions. Create an intermediate dilution of the stock in pre-warmed media before making the final working concentration.[6]
Working solution is cloudy or has visible particles. Concentration exceeds solubility limit. 1. Lower the final concentration of this compound in your assay. 2. Increase the final DMSO concentration slightly , ensuring it remains below the cytotoxic limit for your cells. 3. Filter the final working solution through a 0.22 µm syringe filter before adding it to cells. Note: This may remove some of the precipitated compound, altering the final effective concentration.
Precipitate appears over time (hours/days) in the incubator. Compound instability or slow precipitation. Evaporation of media. 1. Reduce the incubation time if experimentally feasible. 2. Check the incubator's humidification to prevent media evaporation, which concentrates the compound.[6] 3. Consider using formulation strategies like cyclodextrins to maintain solubility over longer periods.[7]
Inconsistent results between experiments. Incomplete dissolution of stock solution or precipitation. 1. Ensure the stock solution is fully dissolved before each use. Briefly warm and vortex if necessary. 2. Prepare fresh working solutions for each experiment from the stock solution. Do not store dilute aqueous solutions. 3. Visually inspect all solutions under a microscope before use to check for precipitates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: ~394.5 g/mol ). For 1 ml of a 10 mM stock, you would need 3.945 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for several minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure no solid particles are visible.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a 10 µM Working Solution for a Cell-Based Assay

This protocol is for preparing a final concentration of 10 µM this compound in cell culture medium, ensuring the final DMSO concentration remains at or below 0.1%.

  • Pre-warm Media: Place the required volume of complete cell culture medium (containing serum, if applicable) in a 37°C incubator or water bath until it reaches temperature.

  • Intermediate Dilution (1:100):

    • In a sterile microcentrifuge tube, add 99 µL of the pre-warmed cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Vortex gently to mix. This creates a 100 µM intermediate solution.

  • Final Dilution (1:10):

    • Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, to make 1 mL of the final 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

    • Mix gently by inverting the tube or pipetting up and down.

  • Application: Immediately add the final 10 µM working solution to your cells. Prepare a corresponding 0.1% DMSO vehicle control by following the same dilution steps with pure DMSO instead of the this compound stock.

Visualizations

Workflow for Solubilizing this compound```dot

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Warm (37°C) add_dmso->dissolve store 4. Aliquot & Store (-20°C) dissolve->store warm_media 5. Pre-warm Media (37°C) store->warm_media intermediate 6. Create Intermediate Dilution in Media warm_media->intermediate final_dilution 7. Create Final Dilution intermediate->final_dilution add_to_cells 8. Add to Assay final_dilution->add_to_cells precipitate Precipitation Occurs? final_dilution->precipitate solution Add Dropwise Lower Concentration Use Serial Dilution precipitate->solution YES

Caption: Proposed signaling pathway of this compound via the kappa opioid receptor.

References

Optimization of HPLC-MS/MS parameters for Akuammiline detection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Akuammiline (B1256633) Analysis by HPLC-MS/MS

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals optimizing HPLC-MS/MS methods for the detection and quantification of this compound. It includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common challenges.

Section 1: FAQs - Method Development & Optimization

This section addresses common questions regarding the initial setup and optimization of analytical methods for this compound.

Q1: What are the recommended starting HPLC parameters for this compound detection?

A: For this compound, a reversed-phase HPLC method is typically effective. Begin with a C18 column, as these are widely used for the separation of indole (B1671886) alkaloids.[1] The mobile phase should consist of a volatile acid and an organic solvent to ensure compatibility with mass spectrometry.[2]

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120, EC-C18, 4.6 × 100 mm, 2.7 µm particle size) is a suitable starting point, especially for resolving closely related isomers.[3]

  • Mobile Phase: Use LC-MS grade solvents. A common combination is water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (Solvent B).[4][5] Formic acid helps to protonate the analyte, improving peak shape and ionization efficiency.

  • Gradient: A gradient elution is recommended to effectively separate this compound from other matrix components.[6] A typical gradient might start at a low percentage of organic solvent, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.

Q2: What are the typical MS/MS parameters for detecting this compound?

A: this compound is readily ionized using electrospray ionization (ESI) in positive ion mode.[3] Detection is achieved using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Ionization Mode: ESI positive mode ([M+H]⁺).

  • Precursor Ion: The molecular formula for this compound is C₂₀H₂₂N₂O₂. The protonated molecule [M+H]⁺ will have an m/z of approximately 323.2.

  • Product Ions: While specific fragmentation data for this compound is not detailed in the provided results, related sarpagan/akuammiline type alkaloids like pericyclivine (B1679607) and akuammidine (B1680586) show characteristic transitions.[3][7] A common fragmentation involves the loss of parts of the complex ring structure. Based on related compounds, a primary product ion around m/z 166 is a good starting point for optimization.[3][7]

  • Instrument Settings: Initial settings can be based on methods for similar indole alkaloids. These should be optimized by infusing a standard solution of this compound.

Q3: How should I prepare plant-derived samples for this compound analysis?

A: Proper sample preparation is critical to remove interfering matrix components and prevent instrument contamination.[2][8] A multi-step process involving extraction and cleanup is recommended.

  • Homogenization: Dry the plant material at room temperature or by freeze-drying to preserve metabolites and grind it into a fine powder to maximize extraction efficiency.[9][10]

  • Extraction: Perform a solvent extraction using methanol, ethanol, or ethyl acetate (B1210297).[1][11] For complex matrices, an acid-base extraction is highly effective for alkaloids. This involves extracting the total alkaloids into an organic solvent, partitioning them into an acidic aqueous layer, washing the aqueous layer, and then basifying it to back-extract the purified alkaloids into a clean organic solvent.[3]

  • Cleanup: After extraction, the sample should be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulates that could clog the HPLC system.[10][12] For very complex samples, Solid-Phase Extraction (SPE) may be necessary.[8]

Section 2: Data Presentation and Experimental Protocols

This section provides summarized data in tabular format and detailed, step-by-step experimental protocols.

Data Presentation

Table 1: Recommended Starting HPLC Parameters

Parameter Recommendation Rationale & Citation
Column Reversed-Phase C18, < 3 µm particle size Provides good retention and resolution for indole alkaloids.[1][3]
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water Volatile modifier, aids in protonation for positive mode ESI.[2]
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile/Methanol Effective elution of alkaloids from C18 columns.[4]
Flow Rate 0.4 - 1.0 mL/min Dependent on column dimensions; optimize for best peak shape.[3]
Column Temp. 30 - 40 °C Improves peak shape and reduces viscosity.[5][6]
Injection Vol. 1 - 10 µL Keep low to prevent peak broadening and column overload.[12]

| Example Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B | A standard gradient to start optimization. Adjust based on results.[6] |

Table 2: Recommended Starting MS/MS Parameters

Parameter Recommendation Rationale & Citation
Ionization Mode ESI Positive Alkaloids readily form positive ions.[3]
Capillary Voltage 3.5 - 4.5 kV Optimize via infusion for maximum signal.[3]
Gas Temperature 300 - 350 °C Assists in desolvation of the mobile phase.[3]
Gas Flow 8 - 12 L/min Assists in desolvation.[3]
Precursor Ion (Q1) m/z 323.2 Corresponds to [M+H]⁺ for this compound.
Product Ion (Q3) ~m/z 166 (start) A common fragment for this class of alkaloids; must be optimized.[3][7]

| Collision Energy | 25 - 40 V | Optimize to maximize product ion intensity. A value of 30 V is a good starting point.[3] |

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Plant Material

  • Weigh 1 gram of finely ground, dried plant material into a centrifuge tube.

  • Add 10 mL of methanol, vortex thoroughly, and sonicate for 30 minutes.[11]

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Evaporate the combined methanol extract to dryness under a stream of nitrogen.

  • Re-dissolve the residue in 5 mL of ethyl acetate and add 5 mL of 1M HCl. Vortex for 2 minutes to partition the alkaloids into the acidic aqueous phase.[3]

  • Separate the layers and discard the upper ethyl acetate layer.

  • Adjust the pH of the lower aqueous layer to ~9-10 using ammonium (B1175870) hydroxide.[2]

  • Add 5 mL of fresh ethyl acetate and vortex for 2 minutes to back-extract the alkaloids into the organic phase.

  • Collect the upper ethyl acetate layer, which now contains the purified alkaloids.

  • Evaporate the ethyl acetate to dryness and reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90% A: 10% B).

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[10]

Protocol 2: HPLC-MS/MS Instrument Setup and Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A: 10% B) until a stable baseline is achieved.

  • Set up the MS method in positive ESI mode.

  • Create an MRM method using the precursor ion (m/z 323.2) and a range of potential product ions and collision energies to find the optimal transition.

  • Inject a prepared this compound standard to confirm the retention time and optimize MS parameters (capillary voltage, gas flow, collision energy).

  • Once the method is optimized, inject a quality control (QC) sample to ensure system suitability.[13]

  • Proceed with injecting the prepared unknown samples. Include periodic injections of standards and blanks to monitor instrument performance.

Section 3: Visualized Workflows and Logic

Visual diagrams help clarify complex processes. Below are workflows for the experimental process and troubleshooting logic.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plant Material (Grinding) p2 Solvent Extraction p1->p2 p3 Acid-Base Cleanup p2->p3 p4 Reconstitution & Filtration p3->p4 a1 HPLC Separation (C18 Column) p4->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: General experimental workflow for this compound analysis.

G start Problem: No or Weak Signal q1 Is standard visible? start->q1 a1_yes Issue is likely Sample or Matrix q1->a1_yes Yes a1_no Issue is likely Instrumental q1->a1_no No s1 Check Sample Prep (Extraction Efficiency) a1_yes->s1 s2 Investigate Matrix Effects (Dilute Sample) a1_yes->s2 q2 Check for Clogs/ Leaks in LC? a1_no->q2 s3 Check Pressure, Fittings, and Column Frit q2->s3 Yes s4 Check MS Settings (Tune, Voltages, MRM) q2->s4 No s5 Clean Ion Source s4->s5

Caption: Troubleshooting logic for no or weak MS signal.

Section 4: Troubleshooting Guide

This guide provides solutions to common issues encountered during analysis.

Table 3: Common HPLC-MS/MS Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s) & Citation
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column contamination or degradation.2. Injection solvent is too strong.3. Secondary interactions with column silanols.4. Partially plugged column frit. 1. Flush the column or replace if old.[12]2. Ensure the injection solvent matches the initial mobile phase composition.[12]3. Ensure mobile phase pH is appropriate; add a competitive base if needed.4. Back-flush the column or replace the inlet frit.[12]
Retention Time Shifts 1. Change in mobile phase composition.2. Inconsistent column temperature.3. Column degradation.4. HPLC pump flow rate is unstable. 1. Prepare fresh mobile phase daily; ensure accurate mixing.[14]2. Use a column oven and ensure it is stable.3. Replace the column.4. Check pump seals and for air bubbles in the solvent lines.
High Baseline Noise 1. Contaminated solvents or reagents.2. Contaminated ion source.3. Use of non-volatile buffers (e.g., phosphate).4. Column bleed. 1. Use only high-purity LC-MS grade solvents and additives.2. Clean the ion source components (capillary, skimmer).[14]3. Use volatile buffers like ammonium formate (B1220265) or ammonium acetate.[2]4. Flush the column or use a column with lower bleed characteristics.
Low Signal / Ion Suppression 1. Inefficient ionization or fragmentation.2. Co-eluting matrix components competing for ionization.3. Contaminated or dirty ion source.4. Incorrect MRM transition or collision energy. 1. Infuse a standard to optimize MS parameters (voltages, gas flows).2. Improve sample cleanup (SPE) or dilute the sample.[8]3. Clean the ion source.4. Re-optimize the MRM method using a pure standard.

| High System Backpressure | 1. Blockage in the system (tubing, guard column, or column frit).2. Sample particulates injected onto the column.3. Buffer precipitation in the mobile phase. | 1. Systematically disconnect components from the detector backwards to the pump to isolate the blockage.[12]2. Always filter samples before injection.[12]3. Ensure the buffer is soluble in the highest organic percentage of your gradient. |

References

Technical Support Center: Strategies to Mitigate Cytotoxicity of Akuammiline in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the cellular effects of Akuammiline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our cell line, even at low concentrations. What is the likely mechanism of this toxicity?

A1: this compound alkaloids and related compounds have demonstrated significant cytotoxic activity, which is a key reason for their investigation as potential anticancer agents. While the precise mechanism for pure this compound is not extensively detailed in current literature, the cytotoxicity of related alkaloids and extracts from Alstonia scholaris is often attributed to the induction of apoptosis (programmed cell death). This can involve the activation of caspase cascades, modulation of pro- and anti-apoptotic proteins like the Bcl-2 family, and potentially cell cycle arrest. Some natural compounds also induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Q2: What are some general strategies to reduce the off-target cytotoxicity of this compound in our cell culture experiments?

A2: Mitigating cytotoxicity depends on whether the goal is to study non-cytotoxic effects of the compound or to manage high levels of cell death in an anticancer assay. Here are a few strategies:

  • Dose-Response Optimization: The most critical step is to perform a careful dose-response study to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. This will help you identify a concentration range that is effective for your intended purpose without causing excessive cell death.

  • Time-Course Experiments: Cytotoxicity can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find an optimal exposure duration for your experiment.

  • Co-treatment with Antioxidants: If you hypothesize that cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate these effects. This can also serve as a mechanistic experiment to probe the role of ROS.

  • Serum Concentration: The concentration of serum in your culture medium can sometimes influence the effective concentration of a compound. Ensure you are using a consistent and appropriate serum concentration for your cell line.

Q3: How can we determine if this compound is inducing apoptosis or necrosis in our cell line?

A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Apoptosis is often executed by a family of proteases called caspases. You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits.

  • Morphological Assessment: Apoptotic cells often exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, and chromatin condensation, which can be observed by microscopy.

Q4: Are there any known derivatives of this compound with potentially lower general cytotoxicity or enhanced cancer cell-specific toxicity?

A4: Research into this compound derivatives is ongoing. Studies on macroline-akuammiline bisindole alkaloids have shown potent in vitro growth inhibitory activity against a range of human cancer cell lines.[1] The development of synthetic derivatives aims to improve the therapeutic index, for example, by enhancing selectivity for cancer cells over normal cells. Researchers should consult recent medicinal chemistry literature for the latest developments in this compound analogs.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death even at very low concentrations of this compound. The cell line is highly sensitive to the compound.Perform a wider dose-response curve starting from the nanomolar range to accurately determine the IC50. Consider using a less sensitive cell line if the experimental design permits.
Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Run a vehicle-only control to assess solvent toxicity.
Inconsistent cytotoxicity results between experiments. Variability in cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase with high viability (>95%) before starting the experiment. Standardize cell seeding density.
Compound degradation.Prepare fresh stock solutions of this compound for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Co-treatment with an antioxidant does not reduce cytotoxicity. Oxidative stress is not the primary mechanism of cytotoxicity.The cytotoxic mechanism may be independent of ROS production. Investigate other pathways such as apoptosis through caspase activation or cell cycle arrest.
The concentration of the antioxidant is not optimal.Perform a dose-response of the antioxidant in the presence of a fixed concentration of this compound.

Quantitative Data Summary

Disclaimer: Limited data is available for pure this compound. The following tables summarize available data for related compounds and extracts.

Table 1: Cytotoxicity of Macroline-Akuammiline Bisindole Alkaloids

CompoundCell LineIC50 (µM)
Bisindole Alkaloid 7KB0.3 - 8.3
Vincristine-resistant KB0.3 - 8.3
PC-30.3 - 8.3
LNCaP0.3 - 8.3
MCF70.3 - 8.3
MDA-MB-2310.3 - 8.3
HT-290.3 - 8.3
HCT 1160.3 - 8.3
A5490.3 - 8.3
Bisindole Alkaloid 8KB0.3 - 8.3
Vincristine-resistant KB0.3 - 8.3
PC-30.3 - 8.3
LNCaP0.3 - 8.3
MCF70.3 - 8.3
MDA-MB-2310.3 - 8.3
HT-290.3 - 8.3
HCT 1160.3 - 8.3
A5490.3 - 8.3

Source: Adapted from Yeap et al., J Nat Prod, 2018.[1]

Table 2: Cytotoxicity of Alstonia scholaris Extracts

Plant Part & ExtractCell LineEC50 (µg/mL)
Stem Bark (Hexane)DLA68.75
Leaves (n-Hexane)DLA118.75

Source: Adapted from Jagetia and Baliga, Journal of Cancer Research and Therapeutics, 2006.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol outlines the steps for differentiating between apoptotic, necrotic, and live cells using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Hypothetical_Akuammiline_Cytotoxicity_Pathway Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental_Workflow General Workflow for Assessing this compound Cytotoxicity Start Start: Select Cell Line Dose_Response Dose-Response Study (e.g., MTT Assay) Start->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Mechanism_Study Mechanism of Action Study (Apoptosis, Cell Cycle, ROS) IC50->Mechanism_Study Apoptosis_Assay Annexin V/PI Staining Mechanism_Study->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining Mechanism_Study->Cell_Cycle_Assay ROS_Assay DCFDA Staining Mechanism_Study->ROS_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis ROS_Assay->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: Workflow for cytotoxicity assessment of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Akuammiline Synthetic Steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Akuammiline (B1256633) alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in the key steps of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the core structure of this compound alkaloids?

A1: The synthesis of the complex polycyclic core of this compound alkaloids typically relies on a few key strategic disconnections. The most prominent strategies involve:

  • Pictet-Spengler Reaction: This reaction is frequently used to form the tetrahydro-β-carboline moiety, which is a common substructure in many indole (B1671886) alkaloids.

  • Fischer Indole Synthesis: This classic method is employed to construct the indole or indoline (B122111) ring system, often at a later stage of the synthesis.[1][2][3][4][5][6]

  • Cascade Reactions: Many modern syntheses utilize elegant cascade reactions to rapidly build molecular complexity from simpler precursors, forming multiple rings in a single pot.[7][8][9][10][11]

  • Dearomative Cyclizations: These reactions are used to convert flat aromatic starting materials into three-dimensional polycyclic structures.

Q2: I am experiencing low yields in my Pictet-Spengler reaction. What are the likely causes and how can I improve it?

A2: Low yields in the Pictet-Spengler reaction are a common issue, often stemming from suboptimal reaction conditions. Key factors to consider are the choice of acid catalyst, reaction temperature, and solvent. Harsher conditions with strong acids like hydrochloric or trifluoroacetic acid at elevated temperatures are sometimes required for less nucleophilic aromatic rings.[12]

For sensitive substrates, milder conditions are preferable. The formation of an iminium ion is the driving force for the reaction, so an appropriate acid catalyst is crucial.[12]

Below is a troubleshooting guide for the Pictet-Spengler reaction:

ProblemPotential CauseRecommended Solution
Low Conversion Ineffective acid catalystScreen various Brønsted acids (e.g., TFA, TsOH) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃). Optimize catalyst loading.
Insufficient temperatureGradually increase the reaction temperature while monitoring for decomposition. Some reactions require reflux conditions.
Poor solubility of starting materialsExperiment with different solvents. While protic solvents are common, aprotic solvents like CH₂Cl₂ or toluene (B28343) can sometimes give superior results.
Side Product Formation Decomposition of starting material or productUse milder reaction conditions (lower temperature, weaker acid). Consider protecting sensitive functional groups.
Over-alkylationUse a slight excess of the aldehyde or ketone to ensure full consumption of the amine.
Poor Diastereoselectivity Thermodynamic control favoring the undesired isomerRun the reaction at a lower temperature to favor the kinetic product. The choice of protecting group on the tryptamine (B22526) nitrogen can also influence stereoselectivity.

Q3: My Fischer Indolization step is giving a complex mixture of products and a low yield of the desired indole. How can I optimize this reaction?

A3: The Fischer Indolization is a powerful tool for indole synthesis but can be sensitive to the substrate and reaction conditions. Low yields are often due to decomposition of the phenylhydrazone intermediate or the formation of side products.

The choice of acid catalyst is critical. A variety of Brønsted and Lewis acids have been employed, and the optimal choice is substrate-dependent. Temperature control is also vital, as excessive heat can lead to degradation.

Here is a guide to troubleshoot your Fischer Indolization:

ProblemPotential CauseRecommended Solution
Low Yield Inappropriate acid catalystScreen a range of Brønsted acids (e.g., H₂SO₄, PPA, TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).
Reaction temperature too high or too lowSystematically vary the temperature. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.
Unstable hydrazone intermediatePrepare the hydrazone in situ or use a one-pot procedure to minimize decomposition.
Formation of Regioisomers Multiple possible cyclization sites on the aryl ringThe choice of acid catalyst and solvent can influence regioselectivity. Consider using a directing group on the phenylhydrazine (B124118).
Failure of reaction with electron-deficient hydrazines Reduced nucleophilicity of the enamine intermediateMore forcing conditions (stronger acid, higher temperature) may be necessary.

Troubleshooting Guides for Specific Synthetic Steps

Construction of the Azabicyclo[3.3.1]nonane Core

The formation of the characteristic bridged bicyclic system of this compound alkaloids is a significant challenge. Low yields can arise from difficulties in forming the key C-C or C-N bonds.

Problem: Low yield in the formation of the azabicyclo[3.3.1]nonane core via intramolecular cyclization.

Possible Causes & Solutions:

  • Steric Hindrance: The pre-cyclization substrate may adopt a conformation that disfavors the desired ring closure.

    • Solution: Modify the substrate to favor the reactive conformation. For example, the choice of protecting groups can have a significant impact on the conformational preference.

  • Low Reactivity of Nucleophile or Electrophile: The nucleophilic and electrophilic centers may not be sufficiently reactive under the chosen conditions.

    • Solution: Enhance the reactivity of the reacting partners. For instance, a more powerful activating group for the electrophile or a stronger base to deprotonate the nucleophile might be required.

  • Competing Side Reactions: The reactive intermediates may undergo undesired side reactions, such as elimination or intermolecular reactions.

    • Solution: Optimize reaction conditions to favor the intramolecular pathway. This can include using high dilution conditions to suppress intermolecular reactions or choosing a solvent that selectively stabilizes the desired transition state.

Synthetic StrategyKey ReagentsReported YieldReference
Gold-catalyzed cyclizationAuCl(IPr), AgOTf49%Garg, N. K. et al. (2016)[13][14]
Reductive Heck cyclizationPd(OAc)₂, P(o-tol)₃, Ag₂CO₃60%Overman, L. E. et al. (2005)
Intramolecular Mannich reactionTFA, CH₂Cl₂75%Qin, Y. et al. (2009)[15]
Late-Stage Functionalization

Introducing functional groups at a late stage of the synthesis is often necessary to complete the synthesis of complex this compound alkaloids. These steps are notoriously difficult and can suffer from low yields due to the complexity and steric hindrance of the advanced intermediates.

Problem: Low yield in a late-stage C-H oxidation or functional group interconversion.

Possible Causes & Solutions:

  • Low Reactivity of the Substrate: The target C-H bond may be sterically inaccessible or electronically deactivated.

    • Solution: Screen a variety of powerful and selective reagents. For oxidations, consider using reagents like PCC, IBX, or employing modern photoredox or electrochemical methods.

  • Lack of Selectivity: The reagent may react with other functional groups present in the molecule.

    • Solution: Employ protecting groups for sensitive functionalities. Alternatively, explore highly selective catalytic methods that can differentiate between similar functional groups.

  • Product Decomposition: The desired product may be unstable under the reaction conditions.

    • Solution: Use milder reaction conditions (e.g., lower temperature, shorter reaction time). A careful workup procedure is also crucial.

Experimental Protocols

Protocol 1: Optimized Pictet-Spengler Reaction for Tetrahydro-β-carboline Formation

This protocol is adapted from conditions reported in the synthesis of vincorine.[16]

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Trifluoroacetic acid (TFA) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • Dissolve the tryptamine derivative in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the aldehyde or ketone dropwise to the solution.

  • Add TFA dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is ~8.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Fischer Indolization for Polycyclic Indole Synthesis

This protocol is based on conditions used in the total synthesis of picrinine (B199341).[1][2][3][5]

Materials:

  • Phenylhydrazine derivative (1.2 equiv)

  • Ketone or aldehyde substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA) or Zinc Chloride (ZnCl₂)

  • Toluene or Acetic Acid

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of the ketone or aldehyde substrate in toluene (0.2 M), add the phenylhydrazine derivative.

  • Add the acid catalyst (e.g., 20 mol% ZnCl₂ or 2-4 equivalents of TFA).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization and Rearomatization Tryptamine Tryptamine Schiff_Base Schiff Base Tryptamine->Schiff_Base + Aldehyde, -H2O Aldehyde Aldehyde Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Spiroindolenine Spiroindolenine Intermediate Iminium_Ion->Spiroindolenine Intramolecular Electrophilic Attack Carbocation Carbocation Intermediate Spiroindolenine->Carbocation Rearrangement Product Tetrahydro-β-carboline Carbocation->Product - H+

Caption: Mechanism of the Pictet-Spengler Reaction.

Fischer_Indole_Workflow Start Start: Phenylhydrazine & Ketone/Aldehyde Hydrazone_Formation Hydrazone Formation Acid Catalyst (e.g., AcOH) Heat Start->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Stronger Acid (e.g., TFA, ZnCl2) Heat Tautomerization->Sigmatropic_Rearrangement Aromatization_Cyclization Aromatization & Cyclization -NH3 Sigmatropic_Rearrangement->Aromatization_Cyclization Product Indole Product Aromatization_Cyclization->Product

Caption: General workflow of the Fischer Indole Synthesis.

Troubleshooting_Logic Low_Yield Low Yield in a Key Step Identify_Step Identify Problematic Step (e.g., Pictet-Spengler, Fischer Indolization) Low_Yield->Identify_Step Analyze_Conditions Analyze Reaction Conditions: - Catalyst - Temperature - Solvent - Stoichiometry Identify_Step->Analyze_Conditions Hypothesize_Cause Hypothesize Cause: - Low Reactivity - Side Reactions - Decomposition Analyze_Conditions->Hypothesize_Cause Optimize Systematic Optimization Hypothesize_Cause->Optimize Screen_Catalysts Screen Catalysts Optimize->Screen_Catalysts Vary_Temp Vary Temperature Optimize->Vary_Temp Change_Solvent Change Solvent Optimize->Change_Solvent Protecting_Groups Consider Protecting Groups Optimize->Protecting_Groups Improved_Yield Improved Yield Screen_Catalysts->Improved_Yield Vary_Temp->Improved_Yield Change_Solvent->Improved_Yield Protecting_Groups->Improved_Yield

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Enhancing the Stability of Akuammiline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Akuammiline during long-term storage and experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reproducibility of your research.

Troubleshooting Guide: Common Stability Issues with this compound

Researchers may encounter several stability-related issues when working with this compound. This guide provides a systematic approach to troubleshooting common problems.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in assays. Degradation of this compound in stock solutions or experimental media.1. Prepare fresh this compound solutions for each experiment. 2. Minimize exposure to light, high temperatures, and extreme pH during the assay. 3. Perform a stability check of this compound under your specific assay conditions using a stability-indicating HPLC method.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Review the experimental workflow to identify potential stressors (e.g., light, temperature, pH, oxygen). 2. Conduct a forced degradation study to identify potential degradation products. 3. Use a validated stability-indicating analytical method to separate and quantify this compound and its degradants.
Inconsistent results between experiments. Degradation of this compound stock solution over time.1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. Prepare fresh stock solutions on a regular basis. 3. For long-term storage, store stock solutions at -80°C.
Color change in solid this compound or its solutions. Potential degradation, often due to oxidation or photodegradation.1. Discard the discolored material. 2. Ensure proper storage conditions, including protection from light and oxygen (e.g., storing under an inert atmosphere like argon or nitrogen).

Frequently Asked Questions (FAQs)

These FAQs address specific questions regarding the handling and storage of this compound.

Q1: What are the primary factors that can cause this compound degradation?

Based on the general chemical properties of indole (B1671886) alkaloids, the primary factors that can induce degradation of this compound include:

  • Light (Photodegradation): Exposure to UV or even ambient light can lead to the formation of degradation products.

  • Temperature (Thermal Degradation): Elevated temperatures can accelerate degradation reactions.

  • pH (Hydrolysis): Both acidic and basic conditions can promote the hydrolysis of ester or other labile functional groups within the this compound structure.

  • Oxygen (Oxidation): The indole nucleus and other parts of the molecule can be susceptible to oxidation, leading to the formation of various oxidation products.

Q2: What are the recommended conditions for the long-term storage of solid this compound?

To ensure maximum stability for long-term storage, solid this compound should be stored under the following conditions:

  • Temperature: -20°C or preferably -80°C.

  • Atmosphere: Under an inert gas (argon or nitrogen) to prevent oxidation.

  • Light: In a light-protected container (e.g., amber vial) stored in the dark.

  • Container: A tightly sealed container to prevent moisture absorption.

Q3: What is the best way to prepare and store this compound stock solutions?

For preparing and storing stock solutions of this compound, follow these best practices:

  • Solvent Selection: Use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis.

  • Preparation: Prepare solutions under an inert atmosphere if possible.

  • Storage:

    • Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles and light exposure.

    • Store aliquots at -80°C for long-term storage.

    • For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified.

Q4: How can I assess the stability of my this compound sample?

The stability of an this compound sample can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][2] Such a method should be able to separate the intact this compound from any potential degradation products. Regular analysis of a stored sample against a freshly prepared standard can quantify any degradation that has occurred.

Q5: What is a forced degradation study and why is it important for this compound?

A forced degradation or stress testing study involves intentionally exposing a drug substance like this compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, intense light) to accelerate its degradation.[3][4][5][6][7] This is a critical step in drug development for several reasons:

  • It helps to identify likely degradation products and establish the degradation pathways.[3][4]

  • The information gained is crucial for developing and validating a stability-indicating analytical method.[3]

  • It provides insights into the intrinsic stability of the molecule, which informs the development of stable formulations and the determination of appropriate storage conditions and shelf-life.[3][4]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation pathways of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose both the solid this compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

  • Photodegradation: Expose the this compound stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

4. Data Evaluation:

  • Determine the percentage of degradation for each stress condition.

  • Characterize the major degradation products using techniques like LC-MS/MS and NMR.

Protocol 2: Stability-Indicating HPLC Method for this compound (Example)

This is a hypothetical starting point for developing a stability-indicating HPLC method for this compound. The actual parameters will need to be optimized.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 280 nm, and/or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway This compound This compound Degradation_Products Oxidative Degradation Products Hydrolytic Degradation Products Photolytic Degradation Products This compound->Degradation_Products Stress Conditions (Light, Heat, pH, Oxygen)

Caption: Potential Degradation Pathways of this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_analysis Stability Analysis Solid Solid this compound (-80°C, Inert Gas, Dark) Fresh_Solution Prepare Fresh Solution Solid->Fresh_Solution Stock Stock Solution (-80°C, Aliquoted, Dark) Stock->Fresh_Solution Assay Perform Assay (Minimize Stressors) Fresh_Solution->Assay HPLC Stability-Indicating HPLC Assay->HPLC Sample Data Analyze Data HPLC->Data

Caption: Recommended Workflow for Handling this compound.

troubleshooting_logic Inconsistent_Results Inconsistent Experimental Results? Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Inconsistent_Results->Check_Storage Yes Check_Handling Review Experimental Handling (Solvent, pH, Temp, Light) Inconsistent_Results->Check_Handling Yes Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Check_Handling->Prepare_Fresh Run_Control Run Control Experiment with Fresh Stock Prepare_Fresh->Run_Control Problem_Solved Problem Resolved Run_Control->Problem_Solved Consistent Results Further_Investigation Further Investigation Needed (Forced Degradation Study) Run_Control->Further_Investigation Inconsistent Results Persist

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Method Development for Separating Complex Akuammiline Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the separation of complex Akuammiline alkaloid mixtures. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in overcoming common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating complex mixtures of this compound alkaloids?

A1: The primary challenges stem from the structural similarity of the alkaloids within the this compound family, which often exist as isomers with very close polarities. This can lead to poor resolution and co-elution in chromatographic separations. Additionally, their basic nature can cause peak tailing due to interactions with residual silanols on silica-based stationary phases. For preparative scale work, irreversible adsorption to solid stationary phases can also be a significant issue, leading to low recovery.

Q2: What are the recommended starting points for HPLC/UPLC method development for this compound alkaloid separation?

A2: A good starting point is reversed-phase chromatography. An ACQUITY UPLC CSH C18 column (2.1 × 100 mm, 1.7 µm) or a similar modern, high-purity silica (B1680970) C18 column with end-capping is recommended.[1] For the mobile phase, a gradient elution with water and acetonitrile (B52724), both containing an acidic modifier like 0.1-0.3% formic acid, is commonly used.[1] The acidic modifier helps to protonate the alkaloids, leading to sharper peaks and improved retention.

Q3: Is gradient or isocratic elution better for separating this compound alkaloids?

A3: For complex mixtures containing alkaloids with a range of polarities, gradient elution is generally preferred. It allows for the separation of both early- and late-eluting compounds within a reasonable timeframe. An isocratic method might be suitable for simpler mixtures or for the analysis of a few closely related compounds.

Q4: How does mobile phase pH affect the separation?

A4: The pH of the mobile phase is a critical parameter. At a low pH (e.g., < 4), the basic nitrogen atoms in the this compound alkaloids will be protonated, making the molecules cationic. This can reduce undesirable interactions with the stationary phase and often results in better peak shapes. At neutral or higher pH, the alkaloids will be in their free base form, which increases their hydrophobicity and retention on a reversed-phase column. Consistent pH control using a buffer or additive is crucial for reproducible results.

Q5: What are the most suitable techniques for preparative scale separation of this compound alkaloids?

A5: High-Speed Counter-Current Chromatography (HSCCC), particularly pH-zone-refining CCC, has proven to be a highly effective technique for the preparative separation of this compound alkaloids from crude extracts of sources like Picralima nitida.[2] This method avoids the use of a solid stationary phase, thereby preventing irreversible adsorption and allowing for high sample recovery.

Q6: How can I address the issue of chirality in this compound alkaloid separation?

A6: Many this compound alkaloids are chiral, and their enantiomers can have different biological activities. To separate enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD, Chiralcel OD), are often effective for the chiral separation of indole (B1671886) alkaloids.[3][4] Method development for chiral separations often involves screening different CSPs and mobile phase systems (both normal-phase and reversed-phase).

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC/UPLC separation of this compound alkaloids.

Problem 1: Peak Tailing
Potential Cause Solution
Secondary Interactions with Silanols Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to protonate the basic alkaloids and suppress silanol (B1196071) activity. Use a modern, high-purity, end-capped C18 column or a column with a polar-modified surface.
Column Overload Reduce the sample concentration or injection volume.
Column Bed Deformation If a void has formed at the column inlet, reversing and flushing the column (if permitted by the manufacturer) may help. Otherwise, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject the smallest possible volume.
Problem 2: Poor Resolution/Co-elution
Potential Cause Solution
Insufficient Separation Power Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Inappropriate Stationary Phase Try a column with a different selectivity. For example, a phenyl-hexyl or a polar-embedded phase might provide different elution patterns compared to a standard C18.
Mobile Phase Composition Vary the organic modifier (e.g., switch from acetonitrile to methanol (B129727) or use a combination). This can alter the selectivity of the separation.
Temperature Effects Optimize the column temperature. Sometimes, a lower temperature can improve resolution, although it may increase backpressure.
Problem 3: Inconsistent Retention Times
Potential Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mobile Phase Preparation Prepare the mobile phase fresh daily and ensure accurate and consistent composition. If using an online mixer, check that the pump is functioning correctly.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. If other parameters are ruled out, the column may need to be replaced.

Data Presentation

The following tables summarize typical chromatographic conditions and expected results for the separation of this compound alkaloids. Note that these are examples, and optimal conditions will vary depending on the specific sample and instrumentation.

Table 1: UPLC-QTOF-MS Conditions for Alstonia scholaris Alkaloids

ParameterValue
Column ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 µm)[5]
Mobile Phase A Water + 0.3% Formic Acid[5]
Mobile Phase B Acetonitrile[5]
Gradient A multi-step gradient (specifics to be optimized)[6]
Flow Rate 0.15 - 0.4 mL/min (to be optimized)
Column Temperature 35 °C[6]
Detection QTOF-MS in positive ion mode[5]

Table 2: Example Quantitative Data for Selected this compound Alkaloids from Alstonia scholaris Leaves

AlkaloidRetention Time (min) (Approx.)Purity (%) (Example)Recovery (%) (Example)
Picrinine~20-25>95>90
Vallesamine~15-20>95>90
Scholaricine~18-23>95>90
Strictamine~16-21>95>90

Note: The exact retention times will depend on the specific gradient program and HPLC system. The purity and recovery values are illustrative and depend on the extraction and purification methodology.

Experimental Protocols

Protocol 1: General UPLC-MS/MS Method for this compound Alkaloid Profiling

This protocol is a starting point for the analysis of complex this compound mixtures from plant extracts.

  • Sample Preparation:

    • Extract powdered plant material (e.g., leaves or seeds) with methanol or an 80:20 methanol/water mixture using sonication or maceration.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered extract with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program (Example):

      • 0-2 min: 5% B

      • 2-15 min: 5-50% B (linear)

      • 15-18 min: 50-95% B (linear)

      • 18-20 min: 95% B (hold)

      • 20.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (Example for QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100-1000.

    • Use a reference mass for accurate mass measurements.

Protocol 2: pH-Zone-Refining Counter-Current Chromatography (CCC) for Preparative Separation

This protocol is adapted from methods used for the separation of alkaloids from Picralima nitida.

  • Solvent System Selection:

    • Prepare a two-phase solvent system. A common system for indole alkaloids is tert-butyl methyl ether (MTBE)/acetonitrile/water (2:2:3, v/v/v).

    • Equilibrate the solvent system in a separatory funnel and separate the two phases.

  • Sample and Phase Preparation:

    • Dissolve the crude alkaloid extract in a mixture of the upper and lower phases of the solvent system.

    • Make the stationary phase (upper organic phase) basic by adding a retainer base (e.g., triethylamine).

    • Make the mobile phase (lower aqueous phase) acidic with a retainer acid (e.g., HCl).

  • CCC Operation:

    • Fill the CCC column with the stationary phase.

    • Inject the prepared sample solution.

    • Pump the mobile phase through the column at a suitable flow rate (e.g., 2.0 mL/min) while the centrifuge is rotating at a set speed (e.g., 800-1000 rpm).

    • Collect fractions and monitor the separation by TLC or HPLC.

    • The alkaloids will elute in distinct zones based on their pKa values.

Visualizations

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_dev Analytical Method Development (HPLC/UPLC) cluster_eval Evaluation & Troubleshooting cluster_scale Scale-Up (Optional) Start Crude Alkaloid Extract LiquidLiquid Liquid-Liquid Partitioning Start->LiquidLiquid SPE Solid Phase Extraction (SPE) LiquidLiquid->SPE ColumnSelect Column Selection (e.g., C18, Polar-Embedded) SPE->ColumnSelect MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) ColumnSelect->MobilePhase GradientOpt Gradient Optimization MobilePhase->GradientOpt TempOpt Temperature Optimization GradientOpt->TempOpt Analysis Analyze Separation (Resolution, Peak Shape) TempOpt->Analysis Troubleshoot Troubleshoot Issues (Tailing, Co-elution) Analysis->Troubleshoot Validation Method Validation Troubleshoot->Validation PrepHPLC Preparative HPLC Validation->PrepHPLC CCC Counter-Current Chromatography (CCC) Validation->CCC

Caption: A general workflow for the development of a separation method for this compound alkaloids.

TroubleshootingTree Start Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions? Start->Cause1 Solution1a Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) Cause1->Solution1a Yes Solution1b Use End-Capped or Polar-Modified Column Cause1->Solution1b Yes Cause2 Column Overload? Cause1->Cause2 No Solution2 Reduce Sample Concentration or Injection Volume Cause2->Solution2 Yes Cause3 Sample Solvent Effects? Cause2->Cause3 No Solution3 Dissolve Sample in Initial Mobile Phase Cause3->Solution3 Yes

Caption: A decision tree for troubleshooting peak tailing in this compound alkaloid analysis.

OpioidSignaling cluster_receptor Cell Membrane Receptor Opioid Receptor (μ or κ) G_Protein Gαi/o and Gβγ Subunits Dissociate Receptor->G_Protein Activates This compound This compound Alkaloid (e.g., Akuammine, Akuammicine) This compound->Receptor Binds AC Adenylyl Cyclase (Inhibited) G_Protein->AC Ca_Channel Ca²⁺ Channels (Inhibited) G_Protein->Ca_Channel K_Channel K⁺ Channels (Activated) G_Protein->K_Channel MAPK MAPK Pathway (e.g., ERK1/2) (Activated) G_Protein->MAPK cAMP ↓ cAMP AC->cAMP CellularResponse Modulation of Neuronal Excitability & Gene Expression cAMP->CellularResponse Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->CellularResponse K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->CellularResponse MAPK->CellularResponse

Caption: A simplified diagram of the opioid receptor signaling pathway activated by this compound alkaloids.[7][8][9]

References

Technical Support Center: Diastereoselectivity in Akuammiline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Akuammiline (B1256633) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common diastereoselectivity issues encountered during the synthesis of these complex natural products. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the stereochemical challenges of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common steps in this compound synthesis where diastereoselectivity is a major challenge?

A1: Diastereoselectivity is a critical consideration in several key transformations during the synthesis of this compound alkaloids. The most common challenges arise during:

  • Cyclization reactions to form the intricate polycyclic core, particularly the construction of the E-ring in vincorine-type alkaloids.

  • The Fischer indolization reaction to construct the indole (B1671886) or indolenine moiety, where the formation of a new stereocenter can be poorly selective.

  • Conjugate additions and rearrangements , such as the Johnson-Claisen rearrangement, which are often used to install key side chains and stereocenters.

  • Control of stereocenters , such as the C16 position in aspidophylline A, which can be prone to epimerization under certain reaction conditions.

Q2: How can I improve the diastereoselectivity of my cyclization reaction to form the core structure?

A2: Improving diastereoselectivity in cyclization reactions often involves a combination of strategies:

  • Catalyst selection: The choice of catalyst and ligands can have a profound impact on the stereochemical outcome. For instance, in Diels-Alder/iminium ion cyclization cascades, organocatalysts like the MacMillan imidazolidinone catalysts have shown high stereocontrol.

  • Protecting groups: The use of bulky protecting groups on nearby functional groups can sterically hinder one face of the molecule, directing the cyclization to occur from the less hindered face.

  • Solvent and Temperature: Optimizing the solvent and reaction temperature can influence the transition state energies of the diastereomeric pathways, leading to improved selectivity. Lower temperatures often favor the kinetic product and can enhance diastereoselectivity.

Q3: My Fischer indolization is giving a poor diastereomeric ratio. What can I do?

A3: Low diastereoselectivity in the Fischer indolization can be addressed by:

  • Acid catalyst: The choice and concentration of the acid catalyst are crucial. A systematic screening of Brønsted and Lewis acids is recommended. For example, in some systems, a mixture of acetic acid and water has been shown to be effective.

  • Substrate modification: The stereochemical outcome can be influenced by the existing stereocenters in the ketone or hydrazine (B178648) precursor. Modifying the substrate, for instance, by introducing a chiral auxiliary, can provide better stereocontrol.

  • Reaction conditions: Temperature and solvent can also play a significant role. It is advisable to screen a range of temperatures and solvents to find the optimal conditions for your specific substrate.

Q4: I am observing epimerization at a key stereocenter. How can I prevent this?

A4: Epimerization is often caused by acidic or basic conditions, or elevated temperatures. To mitigate this:

  • Milder reaction conditions: Use milder reagents and reaction conditions wherever possible. For example, if a deprotection step is causing epimerization, explore alternative protecting groups that can be removed under neutral or very mild conditions.

  • Reaction time: Minimize the reaction time to reduce the exposure of the sensitive stereocenter to conditions that promote epimerization.

  • pH control: Carefully control the pH of the reaction mixture and during workup. Buffering the reaction can sometimes prevent unwanted epimerization.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in E-Ring Closure for Vincorine-Type Alkaloids

Problem: Attempts to construct the seven-membered E-ring of vincorine precursors via common cyclization methods like Heck coupling, Michael addition, or π-allyl coupling result in low to no yield of the desired product and/or poor diastereoselectivity.

Analysis: The rigid bicyclic core of the vincorine precursor can create significant steric hindrance, making intramolecular bond formation challenging. The desired transition state for cyclization may be energetically unfavorable, leading to side reactions or failure to cyclize.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Johnson-Claisen Rearrangement 1. Convert the allylic alcohol on the D-ring to the corresponding ester with triethyl orthoacetate. 2. Heat the substrate in a high-boiling solvent (e.g., toluene (B28343) or xylene) to effect the[1][1]-sigmatropic rearrangement.This reaction introduces a two-carbon chain with good stereocontrol, often favoring one diastereomer. A diastereomeric ratio of 4:1 has been reported for this approach in the synthesis of (±)-vincorine[2].
Mukaiyama Macrolactamization 1. Prepare the seco-acid precursor with a free carboxylic acid and a free amine. 2. Treat the seco-acid with a macrolactamization reagent such as Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) in the presence of a base like triethylamine.This method can be effective for forming large rings under milder conditions than direct thermal condensation, potentially improving the yield of the desired pentacyclic lactam.

Detailed Methodologies:

Failed E-Ring Closure Attempts (for reference):

In the total synthesis of (±)-vincorine, the following methods were reported to be unsuccessful for the crucial E-ring closure[3][4]:

  • Intramolecular Heck Coupling: Attempts to cyclize a vinyl iodide precursor using various palladium catalysts and ligands did not yield the desired product.

  • Intramolecular Michael Addition: Attempts to perform a conjugate addition of a nucleophile onto an α,β-unsaturated ester within the molecule were unsuccessful.

  • Intramolecular π-Allyl/Heck or π-Allyl/Stille Coupling: These palladium-catalyzed cross-coupling reactions also failed to provide the desired seven-membered ring.

Successful Protocol: Johnson-Claisen Rearrangement

  • Reactants: Allylic alcohol precursor, triethyl orthoacetate, catalytic propionic acid.

  • Procedure: A solution of the allylic alcohol (1.0 equiv) and triethyl orthoacetate (10 equiv) in toluene is heated with a catalytic amount of propionic acid. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Observed Diastereomeric Ratio: 4:1 in favor of the desired diastereomer[2].

Issue 2: Low Diastereoselectivity in Diels-Alder/Iminium Ion Cyclization Cascade

Problem: The key Diels-Alder/iminium ion cyclization cascade to form the tetracyclic core of (-)-vincorine provides a low diastereomeric ratio and/or enantiomeric excess.

Analysis: The stereochemical outcome of this cascade reaction is highly dependent on the chiral catalyst, which controls the facial selectivity of the Diels-Alder reaction. The choice of catalyst, solvent, and temperature can all influence the transition state geometry and, therefore, the stereoselectivity.

Solutions:

CatalystSolventTemperature (°C)Yield (%)ee (%)
First-Generation MacMillan CatalystMeCN-207095
Second-Generation MacMillan CatalystDioxaneRT6585
Jørgensen-Hayashi CatalystToluene-405080

Data adapted from the supplementary information of the nine-step enantioselective total synthesis of (-)-vincorine.

Detailed Methodology:

Optimized Protocol for Diels-Alder/Iminium Ion Cyclization Cascade:

  • Reactants: Tryptamine-derived diene, α,β-unsaturated aldehyde, first-generation MacMillan imidazolidinone catalyst (6·HBF4).

  • Procedure: To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the tryptamine-derived diene (1.2 equiv) in MeCN at -20 °C is added the first-generation MacMillan catalyst (0.2 equiv). The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

  • Observed Outcome: The tetracyclic core is obtained in 70% yield and 95% enantiomeric excess[5].

Visualizations

experimental_workflow cluster_issue1 Troubleshooting E-Ring Closure in Vincorine Synthesis start1 Precursor with open E-ring failed_methods Attempted Cyclizations: - Heck Coupling - Michael Addition - π-Allyl Coupling start1->failed_methods Unsuccessful successful_method Johnson-Claisen Rearrangement start1->successful_method Successful product1 Pentacyclic Vincorine Core (4:1 d.r.) successful_method->product1 logical_relationship cluster_factors Key Parameters title Factors Influencing Diastereoselectivity catalyst Catalyst/Ligand diastereoselectivity Diastereomeric Ratio (d.r.) catalyst->diastereoselectivity solvent Solvent solvent->diastereoselectivity temperature Temperature temperature->diastereoselectivity substrate Substrate Structure (e.g., protecting groups) substrate->diastereoselectivity

References

Optimizing dosage and administration routes for in vivo Akuammiline studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing dosage and administration routes for in vivo studies of Akuammiline and related alkaloids. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental design and execution.

Disclaimer

Publicly available in vivo data for this compound is limited. Therefore, much of the guidance provided herein is extrapolated from studies on structurally and pharmacologically similar alkaloids isolated from Picralima nitida, such as pseudoakuammigine and akuammine. It is imperative to conduct preliminary dose-finding and toxicity studies for pure this compound in your specific research model.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo anti-inflammatory or analgesic study?

A definitive starting dose for this compound has not been established. However, based on studies with the related alkaloid pseudoakuammigine, a dose-range finding study in rats for oral administration could start from 1.0 mg/kg and escalate to 50 mg/kg.[1] For analgesic studies, a modified derivative of pseudoakuammigine showed efficacy (ED50) in rodents at approximately 77 mg/kg, suggesting that higher doses of the natural alkaloid might be necessary to observe significant effects.[2] A pilot study with a wide range of doses is highly recommended.

Q2: Which route of administration is most appropriate for this compound?

The choice of administration route depends on the experimental goals.

  • Oral (p.o.): Studies on pseudoakuammigine have utilized oral administration for anti-inflammatory and analgesic assays.[1] However, a pharmacokinetic study of Akuamma alkaloids, including this compound, noted low oral bioavailability of a ground seed suspension.[3] This suggests that while convenient, oral administration may lead to lower systemic exposure.

  • Intravenous (i.v.): This route ensures 100% bioavailability and is useful for pharmacokinetic studies and for bypassing potential absorption issues.[3]

  • Intraperitoneal (i.p.): This is a common route for preclinical studies, offering rapid absorption. It can be considered as an alternative to oral administration to achieve higher systemic concentrations.

Q3: What are the known molecular targets of this compound and related alkaloids?

The primary targets of this compound and other Picralima nitida alkaloids are opioid receptors.[4][5] Different alkaloids show varying affinities and activities (agonist or antagonist) at mu (µ), kappa (κ), and delta (δ) opioid receptors.[3] For example, pseudoakuammigine's analgesic effects are mediated through opioid receptors.[1]

Q4: Is there any in vivo data on the anticancer potential of this class of alkaloids?

Yes, for the related alkaloid echitamine. In mice with Ehrlich ascites carcinoma, echitamine chloride demonstrated dose-dependent anti-tumor activity. The optimal cytotoxic dose was found to be 12 mg/kg, while a dose of 16 mg/kg showed some toxicity.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy Poor Bioavailability: this compound may have low oral absorption.[3]Consider switching to an intraperitoneal (i.p.) or intravenous (i.v.) route of administration to increase systemic exposure.
Insufficient Dose: The effective dose may be higher than anticipated, as natural alkaloids can be weak agonists.[7][8]Perform a dose-escalation study to determine the optimal effective dose.
Rapid Metabolism: this compound has a reported half-life of about 30.3 minutes in rat liver microsomes, suggesting rapid metabolism.[3]Increase the frequency of administration or consider a continuous infusion model if feasible.
High Variability in Results Inconsistent Formulation: The compound may not be fully solubilized or may precipitate out of the vehicle.Ensure the compound is completely dissolved. Use appropriate solubilizing agents (e.g., DMSO, Tween 80) and prepare fresh formulations for each experiment.
Animal Stress: Handling and injection procedures can induce stress, affecting physiological responses.Acclimatize animals to handling and injection procedures before the study begins. Ensure consistent technique across all animals.
Unexpected Toxicity Dose Too High: The maximum tolerated dose (MTD) may have been exceeded.Conduct an acute toxicity study to determine the MTD. Start with lower doses in subsequent efficacy studies.
Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects.Run a vehicle-only control group to assess the effects of the vehicle alone.

Quantitative Data from In Vivo Studies

Table 1: In Vivo Anti-inflammatory and Analgesic Effects of Pseudo-akuammigine (Oral Administration in Rats) [1]

Dose (mg/kg)Inhibition of Max. Paw Swelling (%)Reduction in Total Paw Swelling (%)
1.021.816.8
5.025.327.0
50.040.544.2

Table 2: In Vivo Analgesic Potency of a Modified Pseudo-akuammigine Derivative in Rodents [2]

AssayRoute of AdministrationED₅₀ (mg/kg)
Tail-FlickNot Specified77.6
Hot-PlateNot Specified77.1

Table 3: In Vivo Anti-tumor Activity of Echitamine Chloride in Mice [6]

Dose (mg/kg)Effect
1-12Dose-dependent increase in survival
12Optimal cytotoxic dose
16Showed signs of toxicity

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This protocol is adapted from standard methods used to assess anti-inflammatory activity.[1][9]

  • Animal Model: Male Sprague-Dawley rats (150-200g).

  • Groups:

    • Vehicle Control (e.g., 1% Tween 80 in saline)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • This compound Treatment Groups (e.g., 1, 5, 50 mg/kg)

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection (Vₜ).

  • Data Analysis:

    • Calculate the percentage of edema at each time point: Edema (%) = [(Vₜ - V₀) / V₀] * 100.

    • Calculate the percentage inhibition of edema by the treatment compared to the vehicle control group.

Protocol 2: Hot-Plate Test in Mice (Analgesic Assay)

This protocol is a standard method for assessing centrally mediated analgesia.[2][10]

  • Animal Model: Male Swiss albino mice (20-25g).

  • Apparatus: Hot plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Gently place each mouse on the hot plate and start a timer.

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping). This is the baseline latency.

    • Set a cut-off time (e.g., 20-30 seconds) to prevent tissue damage.

    • Administer vehicle, positive control (e.g., Morphine, 5 mg/kg, s.c.), or this compound (i.p. or p.o.).

    • Measure the post-treatment latency at various time points (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis:

    • An increase in the latency period compared to baseline and the vehicle control group indicates an analgesic effect.

    • Calculate the Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Visualizations

Caption: Mu-Opioid Receptor Signaling Cascade.

G DosePrep Dose Formulation (Solubilization & Vehicle Prep) Dosing Compound Administration (p.o., i.p., i.v.) DosePrep->Dosing AnimalAcclimate Animal Acclimation & Baseline Measurements Grouping Randomization & Group Allocation AnimalAcclimate->Grouping Grouping->Dosing Observation Behavioral/Physiological Observation Dosing->Observation DataCollection Data Collection (e.g., Paw Volume, Latency) Observation->DataCollection TissueCollection Endpoint: Tissue/Blood Collection DataCollection->TissueCollection Analysis Data Analysis & Statistical Evaluation TissueCollection->Analysis

Caption: General Experimental Workflow for In Vivo Studies.

References

Validation & Comparative

In Vivo Therapeutic Potential of Akuammiline Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Akuammiline (B1256633) alkaloids, a class of indole (B1671886) alkaloids derived from the seeds of the West African tree Picralima nitida, have long been used in traditional medicine for a variety of ailments. Modern scientific investigation has sought to validate these traditional uses, primarily focusing on their analgesic, anti-inflammatory, and anti-malarial properties. This guide provides a comparative overview of the in vivo therapeutic effects of this compound alkaloids and their derivatives, juxtaposed with standard therapeutic agents, and supported by experimental data.

Analgesic Effects

The analgesic properties of this compound alkaloids are the most studied, with evidence pointing towards their interaction with the endogenous opioid system.

Comparative Analgesic Potency

Direct in vivo comparative studies on naturally occurring this compound alkaloids are limited. However, research on semi-synthetic derivatives has provided valuable insights into their potential as analgesics. A study on a modified derivative of pseudo-akuammigine, an alkaloid from Picralima nitida, demonstrated significant antinociceptive effects in rodent models.[1][2][3] For comparison, data on the widely used opioid analgesic, morphine, is presented. It is important to note that these values may originate from different studies with varying experimental conditions.

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Modified Pseudo-akuammigine Derivative Tail-FlickRodentNot Specified77.6[1]
Modified Pseudo-akuammigine Derivative Hot-PlateRodentNot Specified77.1[1]
Morphine Tail-FlickRatNot Specified~1.8-fold lower than tolerant rats[4]
Morphine Hot-PlateMouseNot Specified2.0 - 24.0[5]
Morphine Hot-PlateRatSubcutaneous10[6]
Morphine Tail-FlickRatSubcutaneous10[6]

Lower ED50 values indicate higher potency.

Experimental Protocols: Analgesic Assays

1. Tail-Flick Test: This test measures the latency of an animal to withdraw its tail from a source of radiant heat. An increase in withdrawal latency after drug administration is indicative of an analgesic effect.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of heat to the animal's tail.

  • Procedure: The animal is gently restrained, and its tail is positioned over the heat source. The time taken for the animal to flick its tail away from the heat is recorded.

  • Parameters: A cut-off time (typically 10-12 seconds) is set to prevent tissue damage. The intensity of the heat stimulus is kept constant across all animals.

2. Hot-Plate Test: This method assesses the response to a thermal stimulus. An increase in the time it takes for the animal to show a nociceptive response (e.g., paw licking, jumping) indicates analgesia.

  • Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[7]

  • Procedure: The animal is placed on the heated surface, and the time until it exhibits a nociceptive response is recorded.

  • Parameters: A cut-off time (e.g., 30-60 seconds) is employed to prevent injury.

Mechanism of Action: µ-Opioid Receptor Signaling

This compound alkaloids exert their analgesic effects primarily through their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation.[8][9] Activation of MOR by an agonist like an this compound alkaloid initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gαi/o and Gβγ (G-protein subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Gβγ activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Neuron ↓ Neuronal Excitability cAMP->Neuron K_channel->Neuron Ca_channel->Neuron Analgesia Analgesia Neuron->Analgesia

µ-Opioid Receptor Signaling Cascade

Anti-inflammatory Effects

While less characterized in vivo than its analgesic properties, extracts from Picralima nitida have demonstrated anti-inflammatory activity in animal models.

Comparative Anti-inflammatory Activity

A study investigating the methanol (B129727) extract of Picralima nitida stem bark showed a significant, dose-dependent reduction in paw edema in a carrageenan-induced inflammation model in rats.[10][11]

TreatmentDose (mg/kg)Paw Edema Inhibition (%)Animal ModelReference
P. nitida Stem Bark Extract 100Dose-dependent reductionRat[10]
P. nitida Stem Bark Extract 200Dose-dependent reductionRat[10]
P. nitida Stem Bark Extract 400Dose-dependent reductionRat[10]
Diclofenac 20Significant reductionRat[10]
Indomethacin 10~54% (at 3-4h)Rat[12]
Experimental Protocols: Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema: This is a widely used model for screening acute anti-inflammatory activity.

  • Inducing Agent: Subplantar injection of a 1% carrageenan suspension in saline into the rat's hind paw.

  • Procedure: The test compound is administered (e.g., orally or intraperitoneally) prior to carrageenan injection. Paw volume is measured at various time points after the induction of inflammation using a plethysmometer.

  • Endpoint: The percentage inhibition of edema in the treated group is calculated by comparing it with the vehicle-treated control group.

2. Freund's Adjuvant-Induced Arthritis: This model is used to evaluate drugs for their potential in treating chronic inflammation, such as rheumatoid arthritis.

  • Inducing Agent: A single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad or base of the tail of a rat.

  • Procedure: The test compound is administered daily for a specified period. The severity of arthritis is assessed by measuring paw volume and arthritic scores based on erythema and swelling of the joints.

  • Endpoint: Reduction in paw volume and arthritic score in the treated group compared to the control group.

Mechanism of Action: Inflammatory Signaling Pathways

The anti-inflammatory effects of natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and JAK-STAT pathways. While the specific mechanism of this compound is not fully elucidated, these pathways represent plausible targets.

inflammatory_pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_nucleus Nucleus cluster_response Cellular Response Stimuli Cytokines (e.g., TNF-α, IL-6) PAMPs, DAMPs IKK IKK Activation Stimuli->IKK JAK JAK Activation Stimuli->JAK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc STAT STAT Phosphorylation & Dimerization JAK->STAT STAT_nuc STAT Dimer Translocation STAT->STAT_nuc Gene Gene Transcription NFkB_nuc->Gene STAT_nuc->Gene Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) Gene->Mediators Inflammation Inflammation Mediators->Inflammation This compound This compound (Potential Target) This compound->IKK Inhibition? This compound->JAK Inhibition?

Potential Anti-inflammatory Signaling Targets

Anti-malarial Effects

Extracts of Picralima nitida have a history of traditional use in treating malaria, and in vivo studies have begun to validate this application.

Comparative Anti-malarial Activity

In vivo studies using the 4-day suppressive test in mice infected with Plasmodium berghei have demonstrated the anti-malarial potential of Picralima nitida extracts.

TreatmentDose (mg/kg)Parasitemia Suppression (%)Animal ModelReference
P. nitida Leaf Extract (Ethanolic) 50080.23Rat[13]
P. nitida Leaf Extract (Ethanolic) 100080.45Rat[13]
P. nitida Leaf Extract (Ethanolic) 150083.12Rat[13]
P. nitida Combined Extract (Lime) 80054.68Mouse[14]
Chloroquine (B1663885) 572.70 (sensitive strain)Mouse[15]
Chloroquine 10100Mouse[14]
Chloroquine (ED50) 1.5 - 1.850Mouse[16]
Artesunate (ED50) 4.8850Mouse[17]
Experimental Protocol: 4-Day Suppressive Test

This is a standard in vivo model for screening potential anti-malarial drugs for activity against the blood stages of the parasite.

  • Parasite: Plasmodium berghei (a rodent malaria parasite).

  • Procedure: Mice are inoculated with parasitized red blood cells. The test substance is administered orally once daily for four consecutive days, starting a few hours after infection.

  • Endpoint: On the fifth day, thin blood smears are prepared from the tail blood of the mice, stained with Giemsa, and the percentage of parasitemia (the proportion of red blood cells infected with the parasite) is determined by microscopy. The percentage suppression of parasitemia is calculated by comparing the parasitemia in the treated groups to that in the untreated control group.

Mechanism of Action: Targeting the Plasmodium Life Cycle

The precise anti-malarial mechanism of this compound is not yet fully understood. However, like many anti-malarial drugs, it is likely to interfere with critical processes in the parasite's life cycle within the host's red blood cells, where the parasite digests hemoglobin to obtain amino acids for its growth and replication.

plasmodium_lifecycle cluster_host Human Host cluster_liver Liver Stage cluster_blood Blood Stage (Causes Symptoms) cluster_mosquito Mosquito Vector Sporozoites Sporozoites (from mosquito) Liver_Schizont Liver Schizonts Sporozoites->Liver_Schizont Merozoites_release Merozoites Released Liver_Schizont->Merozoites_release RBC_invasion Merozoites Invade Red Blood Cells Merozoites_release->RBC_invasion Trophozoite Trophozoite (Ring Stage) RBC_invasion->Trophozoite Blood_Schizont Blood Schizont Trophozoite->Blood_Schizont Drug_Target Potential Target for This compound & Chloroquine Trophozoite->Drug_Target RBC_lysis RBC Lysis & Merozoite Release Blood_Schizont->RBC_lysis Gametocytes Gametocytes (Sexual Stage) Blood_Schizont->Gametocytes RBC_lysis->RBC_invasion Re-invasion Mosquito_uptake Mosquito Takes Up Gametocytes Gametocytes->Mosquito_uptake

Plasmodium Life Cycle and Potential Drug Targets

Conclusion

Preliminary in vivo studies on this compound alkaloids and extracts of Picralima nitida suggest a promising therapeutic potential for pain management, inflammation, and malaria. The analgesic effects appear to be mediated through the µ-opioid receptor pathway. While the anti-inflammatory and anti-malarial activities are evident, further research is required to isolate and characterize the specific compounds responsible for these effects and to elucidate their precise mechanisms of action. Direct comparative studies with standard drugs using purified this compound are necessary to fully validate its efficacy and safety profile for potential clinical consideration.

References

The Evolving Landscape of Akuammiline Alkaloids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate molecular architecture of akuammiline (B1256633) alkaloids offers a fertile ground for the discovery of novel therapeutics. These monoterpenoid indole (B1671886) alkaloids, originally isolated from the seeds of Picralima nitida, have demonstrated a range of pharmacological activities, most notably as modulators of opioid receptors and as anti-inflammatory agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of recently developed this compound analogs, supported by experimental data, to illuminate the path for future drug design and development.

Targeting Opioid Receptors: A Quest for Safer Analgesics

The opioid crisis has underscored the urgent need for potent analgesics with reduced side effect profiles. This compound alkaloids have emerged as a promising scaffold for the development of novel opioid receptor modulators. Semi-synthetic modifications of the this compound core have led to the identification of analogs with significantly enhanced binding affinities and functional potencies, particularly at the mu (µ) and kappa (κ) opioid receptors.

Comparative Analysis of Opioid Receptor Activity

The following tables summarize the in vitro pharmacological data for a series of semi-synthetic this compound analogs, highlighting their binding affinities (Ki) and functional potencies (EC50) at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR).

Table 1: Binding Affinity (Kᵢ, nM) of this compound Analogs at Opioid Receptors

Compoundµ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)Reference
Akuammicine (B1666747)>10,00089[1]
Analog 2 >10,0000.36[2]
Analog 3 >10,0000.087[2]

Table 2: Functional Potency (EC₅₀, nM) and Efficacy of this compound Analogs at Opioid Receptors (cAMP Inhibition Assay)

CompoundκOR EC₅₀ (nM)κOR Eₘₐₓ (%)µOR EC₅₀ (nM)µOR Eₘₐₓ (%)Reference
Akuammicine (1)120091 ± 7>10,000<10[2]
Analog 2 3.996 ± 211,00062 ± 64[2]
Analog 3 5.798 ± 241,000<10[2]
Analog 4 15101 ± 2780106 ± 6[2]
Analog 5 0.88102 ± 272099 ± 12[2]
Analog 6 7.7104 ± 3840107 ± 3[2]
Analog 7 81102 ± 6>10,000<10[2]

Key SAR Insights for Opioid Receptor Activity:

  • Halogenation at C10: The introduction of halogens at the C10 position of the akuammicine scaffold, as seen in analogs 2 and 3, dramatically increases binding affinity and functional potency at the κ-opioid receptor, with minimal activity at the µ-opioid receptor, indicating a significant role of this position in conferring κ-selectivity.[2]

  • Substitution at C10: Other substitutions at the C10 position, such as the nitrile group in analog 7, also modulate κ-opioid receptor activity without engaging the µ-opioid receptor.[2]

  • Alkyl Chains at C10: The addition of alkyl chains at the C10 position can introduce µ-opioid receptor activity, as observed in analogs 4, 5, and 6.[2] Analog 5, with a propyl substitution, was the most potent analog identified, exhibiting an EC50 of 0.88 nM at the κ-opioid receptor.[2]

  • N-Alkylation: Generally, alkylation of the tertiary nitrogen is detrimental to opioid activity.[2]

Combating Rheumatoid Arthritis: Targeting Fibroblast-Like Synoviocytes

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation and joint destruction. Fibroblast-like synoviocytes (FLSs) are key players in the pathogenesis of RA, contributing to inflammation and cartilage erosion. Recent research has focused on the development of this compound analogs as potent inhibitors of RA-FLS proliferation.

Comparative Analysis of Anti-Proliferative Activity

A series of this compound alkaloid derivatives were synthesized and evaluated for their inhibitory effects on the proliferation of RA-FLSs.[3][4]

Table 3: Inhibitory Effect of this compound Analogs on the Proliferation of RA-FLSs

CompoundIC₅₀ (µM)
6 < 10
9 3.22 ± 0.29
17a < 10
17c 3.21 ± 0.31
17d < 10
17f < 10

Key SAR Insights for Anti-Proliferative Activity:

  • Compounds 9 and 17c demonstrated the most promising inhibitory effects on the proliferation of RA-FLSs, with IC50 values of 3.22 ± 0.29 µM and 3.21 ± 0.31 µM, respectively.[3][4] These findings suggest that specific structural modifications can significantly enhance the anti-proliferative activity of the this compound scaffold.

Experimental Protocols

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the µ- and κ-opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human µ- or κ-opioid receptor are used.

  • Radioligand: A specific radioligand, such as [³H]-DAMGO for the µ-opioid receptor or [³H]-U69,593 for the κ-opioid receptor, is used.

  • Competitive Binding: The assay is performed in a competitive format where increasing concentrations of the unlabeled test compound are incubated with the receptor membranes and a fixed concentration of the radioligand.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds as agonists at the opioid receptors.

Methodology:

  • Cell Culture: Cells stably expressing the opioid receptor of interest (e.g., CHO cells) are used.

  • Forskolin Stimulation: Intracellular cyclic AMP (cAMP) levels are stimulated with forskolin, an activator of adenylyl cyclase.

  • Compound Treatment: The cells are treated with increasing concentrations of the test compound.

  • cAMP Measurement: The inhibition of forskolin-stimulated cAMP production by the test compound is measured using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Dose-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (the maximal effect of the compound) are calculated using non-linear regression.

RA-FLS Proliferation Assay (CCK-8)

Objective: To assess the inhibitory effect of this compound analogs on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).

Methodology:

  • Cell Culture: RA-FLSs are seeded in 96-well plates and cultured until they adhere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for a few hours. The WST-8 in the CCK-8 solution is reduced by dehydrogenases in living cells to produce an orange formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 450 nm using a microplate reader. The amount of formazan is directly proportional to the number of living cells.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Visualizing the Mechanism: Signaling Pathways in RA-FLS

While the precise signaling pathways modulated by the most potent anti-proliferative this compound analogs, compounds 9 and 17c, are still under investigation, it is hypothesized that they may act through the inhibition of key inflammatory pathways known to be dysregulated in RA-FLS, such as the NF-κB and MAPK pathways. Other indole alkaloids have been shown to exert their anti-inflammatory and anti-proliferative effects through these pathways.

RA_FLS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound Analogs Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK_cascade MAPK Cascade (e.g., MEK, ERK) Receptor->MAPK_cascade IκB IκB IKK->IκB phosphorylates NF-κB_inactive NF-κB (p50/p65) IκB->NF-κB_inactive inhibits NF-κB_active NF-κB (p50/p65) NF-κB_inactive->NF-κB_active translocates AP-1 AP-1 MAPK_cascade->AP-1 activates Gene Transcription Gene Transcription NF-κB_active->Gene Transcription AP-1->Gene Transcription Proliferation & Inflammation Proliferation & Inflammation Gene Transcription->Proliferation & Inflammation This compound Analogs This compound Analogs This compound Analogs->IKK This compound Analogs->MAPK_cascade

Caption: Hypothesized mechanism of action for anti-proliferative this compound analogs in RA-FLS.

This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound analogs. The continued exploration of this fascinating class of natural products holds immense promise for the development of next-generation therapeutics for pain and inflammatory diseases. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

Cross-Validation of Akuammiline's Binding Affinity to Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of akuammiline (B1256633) and related alkaloids to opioid receptors. Due to the limited availability of specific binding constants (Ki) for this compound in the current literature, this guide presents data on closely related alkaloids isolated from Picralima nitida—akuammicine, akuammidine, and akuammine (B1666748)—to offer a contextual understanding. This is juxtaposed with the binding profiles of well-established standard opioid receptor ligands.

The quest for novel analgesics with improved side-effect profiles has led to the investigation of natural products as sources of new chemical scaffolds. This compound, a monoterpene indole (B1671886) alkaloid from the seeds of Picralima nitida, belongs to a class of compounds that have garnered interest for their potential interaction with the central nervous system. Understanding the binding affinity of these alkaloids to opioid receptors is a critical first step in evaluating their therapeutic potential.

This guide summarizes the available quantitative binding data, details the experimental protocols for determining receptor affinity, and provides visualizations of the experimental workflow and underlying principles of competitive binding assays.

Comparative Binding Affinity at Opioid Receptors

The following table summarizes the inhibitory constants (Ki) of selected akuamma alkaloids and standard reference compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Akuammicine3729[1]>10000[1]166[1], 200[2]
Akuammidine600[2]2400[2]8600[2]
Akuammine500[2]>10000[2]>10000[2]
Standard Ligands
DAMGO (µ-agonist)1.2 - 2.3Low AffinityLow Affinity
DPDPE (δ-agonist)Low Affinity1.4 - 4.5[3]Low Affinity
U-69,593 (κ-agonist)3300[4]8500[4]10 - 18[4]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue or cell preparation, and assay buffer composition.

Initial screening has indicated that this compound exhibits some displacement of radioligands at the κ-opioid receptor, while showing less activity at the µ-opioid receptor compared to other akuamma alkaloids like akuammine and pseudoakuammigine[5]. However, specific Ki values for this compound are not yet available in the published literature, highlighting a gap in the pharmacological characterization of this specific alkaloid.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of a compound's binding affinity for a specific receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the µ, δ, or κ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cultured cells (e.g., HEK293 or CHO) stably expressing the human µ, δ, or κ-opioid receptor, or homogenized brain tissue from rodents.

  • Radioligands:

    • For µ-opioid receptor: [³H]DAMGO

    • For δ-opioid receptor: [³H]DPDPE

    • For κ-opioid receptor: [³H]U-69,593

  • Test Compound: this compound (or other compounds of interest) dissolved in an appropriate solvent.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., naloxone (B1662785) for µ-opioid receptors).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a series of test tubes or a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Control Groups:

    • Total Binding: Incubate membranes with only the radioligand to determine the maximum binding.

    • Non-specific Binding: Incubate membranes with the radioligand and a high concentration of the non-specific binding control to determine the amount of radioligand that binds to non-receptor components.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The membranes, with the bound radioligand, are trapped on the filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine IC₅₀: From the competition curve, determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Competitive_Binding Receptor Opioid Receptor Radioligand Radiolabeled Ligand ([³H]-L*) Receptor->Radioligand Binding Competitor Test Compound (this compound) Receptor->Competitor Competitive Binding

Caption: Principle of competitive binding at an opioid receptor.

References

A Comparative Study of Akuammiline and Other Indole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of akuammiline (B1256633) alkaloids against other notable indole (B1671886) alkaloids. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed research and development decisions.

This compound alkaloids are a class of monoterpenoid indole alkaloids found predominantly in plants of the Apocynaceae family.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse and potent pharmacological activities, ranging from analgesia and anti-inflammatory effects to cytotoxic properties.[1][2][3] This guide focuses on the comparative analysis of this compound alkaloids with other well-known indole alkaloids, providing a framework for understanding their therapeutic potential.

Comparative Analysis of Bioactivity

The pharmacological effects of this compound alkaloids are diverse, with individual compounds exhibiting distinct biological activities. For instance, pseudoakuammigine is recognized for its opioid activity, while echitamine has shown promise for its cytotoxic effects.[1][2] Corymine, another member of this family, acts as an antagonist at the glycine (B1666218) receptor.[1][2] The primary analgesic mechanism for several this compound alkaloids is their interaction with opioid receptors.[1]

To provide a clear comparison, the following tables summarize the quantitative data on the bioactivity of selected this compound alkaloids and other relevant indole alkaloids.

Table 1: Comparative Analgesic Potency of Selected Indole Alkaloids and Morphine

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Source
Modified Pseudo-akuammigine DerivativeTail-FlickRodentNot Specified77.6[4]
Modified Pseudo-akuammigine DerivativeHot-PlateRodentNot Specified77.1[4]
MorphineHot-PlateMouseNot Specified8.98 (wild-type) / 5.73 (tac1-/-)[4]

Lower ED50 values indicate higher potency.

Table 2: Binding Affinity (Ki) of Akuammilan Analogs at Opioid Receptors

CompoundParent AlkaloidModificationMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)Source
Akuammine Akuammine-0.5 µM--[5]
Pseudo-akuammigine Pseudo-akuammigine----[5]
PhEtPAK Pseudo-akuammigineN-1-phenethylSignificantly Increased Potency--[5]
Akuammicine Akuammicine--0.2 µM-[5]
10-halo-akuammicine derivatives AkuammicineC10 Halogenation-Dramatically Increased Potency-[5]

This table summarizes qualitative and quantitative findings on binding affinities as specific numerical values for all compounds were not available in a single comparative source. Further research is recommended to obtain precise Ki values for direct comparison.

Signaling Pathways

The analgesic effects of many this compound alkaloids are mediated through their interaction with opioid receptors, primarily the mu (µ) and kappa (κ) opioid receptors. Activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and pain perception.

Mu-Opioid Receptor (MOR) Signaling

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Akuammiline_Alkaloid This compound Alkaloid (Agonist) MOR Mu-Opioid Receptor (MOR) Akuammiline_Alkaloid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreased activation of Analgesia Analgesia Ca_channel->Analgesia Reduces neurotransmitter release K_channel->Analgesia Leads to hyperpolarization MAPK MAPK Pathway Beta_arrestin->MAPK Activates Side_effects Side Effects (e.g., Respiratory Depression) MAPK->Side_effects Contributes to

Caption: Mu-Opioid Receptor (MOR) signaling cascade initiated by an this compound alkaloid agonist.

Kappa-Opioid Receptor (KOR) Signaling

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Akuammicine_Derivative Akuammicine Derivative (Agonist) KOR Kappa-Opioid Receptor (KOR) Akuammicine_Derivative->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Reduces production of Analgesia Analgesia Ca_channel->Analgesia Reduces neurotransmitter release K_channel->Analgesia Leads to hyperpolarization p38_MAPK p38 MAPK Pathway Beta_arrestin->p38_MAPK Activates Dysphoria Dysphoria/Aversion p38_MAPK->Dysphoria Mediates Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation of Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (known affinity) Radioligand->Incubation Test_Compound Test Compound (unlabeled) Test_Compound->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of Radioactivity (e.g., scintillation counting) Separation->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

References

Unveiling the Anti-inflammatory Potential of Akuammiline and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of compounds based on the akuammiline (B1256633) alkaloid scaffold against the established non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). While direct experimental data on this compound is limited in the public domain, this document synthesizes available data on its derivatives and the related alkaloid, pseudo-akuammiline, to offer insights into their potential as anti-inflammatory agents. This guide aims to inform further research and drug development in this area by presenting a transparent overview of current findings, detailed experimental methodologies, and the underlying signaling pathways.

Executive Summary

Inflammation is a complex biological response implicated in numerous diseases, driving the continuous search for novel anti-inflammatory therapeutics. This compound, a monoterpene indole (B1671886) alkaloid, and its derivatives have emerged as compounds of interest. This guide presents in vitro and in vivo data for this compound derivatives and pseudo-akuammigine, demonstrating their potential to modulate inflammatory responses. A direct comparison with indomethacin, a potent NSAID, is provided to benchmark their activity. It is crucial to note that the data presented for the this compound scaffold is based on its derivatives and related compounds, not on this compound itself, highlighting a key area for future investigation.

Comparative Performance Data

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound derivatives, pseudo-akuammigine, and indomethacin.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Time Point (hours)% Inhibition of EdemaReference
Pseudo-akuammigine10345%[1]
20362%[1]
40378%[1]
Indomethacin103~54%[2]
53Not specified[3]

Table 2: In Vitro Inhibitory Activity

CompoundAssayCell/EnzymeIC₅₀ (µM)Reference
This compound Derivative 1Inhibition of RA-FLS ProliferationRheumatoid Arthritis Fibroblast-Like Synoviocytes3.22 ± 0.29[4][5][6][7]
This compound Derivative 2Inhibition of RA-FLS ProliferationRheumatoid Arthritis Fibroblast-Like Synoviocytes3.21 ± 0.31[4][5][6][7]
IndomethacinCOX-1 InhibitionOvine COX-10.027[1][8]
COX-2 InhibitionMurine COX-20.127[1][8]
COX-1 InhibitionHuman Articular Chondrocytes0.063[9]
COX-2 InhibitionHuman Articular Chondrocytes0.48[9]

Table 3: Effect on Pro-inflammatory Cytokine Production

CompoundModelCytokineEffectReference
IndomethacinLPS-stimulated human blood monocytesTNF-αSlight stimulation at early time points, prevention of decline at later time points[10]
LPS-stimulated human blood monocytesIL-6No significant effect[11][12]
LPS-treated miceTNF-αPotentiation of production[13]
LPS-treated miceIL-6Potentiation of production[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses acute inflammation.[3][14][15]

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Groups: Animals are divided into control, standard (indomethacin), and test (pseudo-akuammigine) groups.

  • Procedure:

    • A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The test compounds or vehicle are administered orally or intraperitoneally at a specified time before or after the carrageenan injection.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vt is the mean paw volume in the treated group and Vc is the mean paw volume in the control group.

In Vitro Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, key mediators of inflammation.[16][17][18][19][20]

  • Enzymes: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Procedure:

    • The test compound (indomethacin) at various concentrations is pre-incubated with the COX enzyme in a buffer solution.

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The production of prostaglandin (B15479496) E₂ (PGE₂) or other prostanoids is measured using methods like enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines from immune cells.[21][22][23][24][25]

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or murine macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Stimulant: Lipopolysaccharide (LPS) is used to induce an inflammatory response and cytokine production.

  • Procedure:

    • Cells are pre-treated with various concentrations of the test compound for a specific duration.

    • The cells are then stimulated with LPS.

    • After an incubation period, the cell culture supernatant is collected.

  • Data Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA). The percentage of cytokine inhibition by the test compound is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a general experimental workflow for evaluating anti-inflammatory agents.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates to IκB-NF-κB Complex->NF-κB releases Gene Transcription Gene Transcription NF-κB_n->Gene Transcription initiates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators leads to

Caption: The NF-κB signaling pathway in inflammation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response results in G Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Initial Screening In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Promising Candidates Mechanism of Action Studies Mechanism of Action Studies In Vivo Models->Mechanism of Action Studies Efficacious Compounds Data Analysis Data Analysis Mechanism of Action Studies->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization End End Lead Optimization->End

References

In Vitro vs. In Vivo Correlation of Akuammiline's Pharmacological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Akuammiline (B1256633) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids, have garnered significant interest in the scientific community for their diverse pharmacological activities. These natural compounds serve as valuable scaffolds in drug discovery, exhibiting a range of effects from opioid agonism to anticancer properties. Understanding the correlation between in vitro activity and in vivo efficacy is paramount for the successful development of therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo pharmacological activities of two prominent this compound alkaloids: echitamine and pseudoakuammigine, supported by experimental data and detailed methodologies.

Echitamine: A Case Study in Cytotoxicity

Echitamine has been investigated for its potential as an anticancer agent. Studies have demonstrated its cytotoxic effects in various cancer cell lines and its ability to inhibit tumor growth in animal models.

Quantitative Data Summary: Cytotoxic Activity of Echitamine
ParameterIn VitroIn Vivo
Assay Cytotoxicity Assay (MTT Assay)Ehrlich Ascites Carcinoma (EAC) Mouse Model
Cell Lines / Animal Model HeLa, HepG2, HL60, KB, MCF-7Swiss Albino Mice
Key Metric IC50 (Concentration inhibiting 50% of cell growth)Median Survival Time (MST), Tumor Weight Reduction
Result Concentration-dependent cell killing. KB cells were most sensitive.Dose-dependent increase in anti-tumor activity. Optimal dose of 12 mg/kg increased MST by 11.5 days compared to control.[1]
Observed Toxicity -16 mg/kg dose showed toxicity in mice.[1]
Experimental Protocols: Echitamine

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (HeLa, HepG2, HL60, KB, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Echitamine chloride is dissolved in a suitable solvent and added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Ehrlich Ascites Carcinoma (EAC) Mouse Model

  • Animal Model: Swiss albino mice are used for the study.

  • Tumor Induction: EAC cells are injected intraperitoneally into the mice to induce tumor growth.

  • Drug Administration: Echitamine chloride, dissolved in a suitable vehicle, is administered intraperitoneally to the tumor-bearing mice at various doses (e.g., 1, 2, 4, 8, 12, 16 mg/kg) for a specified number of days. A control group receives only the vehicle.

  • Monitoring: The animals are monitored daily for survival, and the median survival time (MST) for each group is calculated.

  • Data Analysis: The anti-tumor activity is evaluated by comparing the MST of the treated groups with the control group. An increase in MST indicates an anti-tumor effect.

Correlation and Discussion

The in vitro cytotoxicity of echitamine against various cancer cell lines correlates well with its in vivo anti-tumor activity in the EAC mouse model. The dose-dependent effect observed in vivo mirrors the concentration-dependent cell killing seen in vitro, suggesting that the cytotoxic mechanism observed at the cellular level is a primary contributor to its anti-tumor efficacy in a living organism. The toxicity observed at higher doses in vivo highlights the importance of determining a therapeutic window.

Echitamine_Activity_Correlation invitro In Vitro Cytotoxicity Assay (MTT) outcome_invitro Concentration-Dependent Cell Death (IC50) invitro->outcome_invitro Leads to invivo In Vivo EAC Mouse Model outcome_invivo Dose-Dependent Tumor Inhibition & Increased Survival invivo->outcome_invivo Leads to correlation Positive Correlation outcome_invitro->correlation outcome_invivo->correlation Pseudoakuammigine_Activity_Correlation invitro In Vitro Opioid Receptor Binding outcome_invitro Modest μ-Opioid Receptor Affinity (Ki) invitro->outcome_invitro Shows invivo In Vivo Antinociception Assays outcome_invivo Limited Analgesic Effect (%MPE) invivo->outcome_invivo Shows correlation Weak Correlation outcome_invitro->correlation outcome_invivo->correlation pk_factors Pharmacokinetic Factors (High Plasma Protein Binding, Metabolism, etc.) pk_factors->correlation Influences

References

A Head-to-Head Comparison of Akuammiline Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Akuammiline alkaloids from plant sources is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of various extraction techniques, supported by available data and detailed experimental protocols, to aid in the selection of the most suitable method for your research needs.

The selection of an appropriate extraction technique is pivotal, influencing not only the yield and purity of the extracted this compound alkaloids but also impacting downstream processes such as isolation and characterization. This comparison covers traditional methods like maceration and Soxhlet extraction, alongside modern techniques including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies on this compound extraction are limited, this guide synthesizes available data from research on analogous indole (B1671886) alkaloids and the source plants, primarily Picralima nitida and Alstonia scholaris, to provide a comprehensive overview.

Comparative Analysis of Extraction Techniques

The following table summarizes the key quantitative and qualitative parameters of different this compound extraction techniques. It is important to note that the values presented are compiled from various studies and may vary depending on the specific plant material, solvent system, and experimental conditions.

Technique Principle Typical Yield of Total Alkaloids (%) Purity of Target Alkaloid Solvent Consumption Extraction Time Advantages Disadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.3 - 6Low to ModerateHigh3 - 7 daysSimple, low cost, suitable for thermolabile compounds.Time-consuming, lower yield, large solvent volume.
Soxhlet Extraction Continuous extraction with a hot solvent.5 - 10ModerateModerate to High16 - 24 hoursHigher yield than maceration, efficient for less soluble compounds.Thermally sensitive compounds may degrade, requires specialized glassware.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.6 - 12Moderate to HighLow to Moderate30 - 60 minutesFast, higher yield, reduced solvent consumption, energy efficient.Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant matrix rapidly.7 - 15Moderate to HighLow15 - 30 minutesVery fast, high yield, low solvent consumption, high efficiency.Requires specialized microwave equipment, potential for thermal degradation if not controlled.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (typically CO2) as the solvent.Variable (depends on co-solvent)HighLow (CO2 is recycled)1 - 4 hoursHigh selectivity, no residual organic solvent, environmentally friendly.High initial equipment cost, may require a co-solvent for polar alkaloids.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and can be adapted based on specific experimental goals.

Maceration Protocol for Picralima nitida Seeds
  • Sample Preparation: Grind the dried seeds of Picralima nitida into a coarse powder.

  • Extraction: Soak 100 g of the powdered seeds in 1 L of 70% ethanol (B145695) in a sealed container at room temperature.

  • Agitation: Agitate the mixture intermittently (e.g., once or twice a day) for 3 to 7 days.

  • Filtration: Filter the mixture through a muslin cloth or filter paper to separate the extract from the plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.

Soxhlet Extraction Protocol for Alstonia scholaris Leaves
  • Sample Preparation: Dry and powder the leaves of Alstonia scholaris.

  • Thimble Packing: Place approximately 20 g of the powdered leaves into a cellulose (B213188) thimble.

  • Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a 500 mL round-bottom flask containing 300 mL of methanol (B129727) and a condenser.

Ultrasound-Assisted Extraction (UAE) - General Protocol
  • Sample Preparation: Mill the dried plant material to a fine powder (particle size < 0.5 mm).

  • Extraction: Mix 10 g of the powdered material with 200 mL of a suitable solvent (e.g., 80% ethanol) in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in the maceration protocol.

Microwave-Assisted Extraction (MAE) - General Protocol
  • Sample Preparation: Prepare the plant material as described for UAE.

  • Extraction: Place 5 g of the powdered material and 100 mL of solvent in a microwave-safe extraction vessel.

  • Irradiation: Place the vessel in a microwave extractor. Irradiate at a set power (e.g., 400-800 W) for a short duration (e.g., 15-30 minutes) with a controlled temperature.

  • Filtration and Concentration: After cooling, filter the extract and concentrate it using a rotary evaporator.

Visualizing the Process: Workflows and Pathways

To better understand the relationships and processes involved in this compound extraction and its biological context, the following diagrams have been generated using Graphviz.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Plant_Material Plant Material (e.g., Picralima nitida seeds) Drying Drying Plant_Material->Drying Grinding Grinding/Powdering Drying->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract

Caption: Generalized workflow for the extraction of this compound alkaloids.

Akuammiline_Biosynthesis_Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Series of enzymatic steps Akuammiline_Alkaloids This compound Alkaloids (e.g., Akuammine, this compound) Geissoschizine->Akuammiline_Alkaloids Complex enzymatic cyclizations

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal of akuammiline (B1256633), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals engaged in laboratory work involving this compound.

Core Principle: Safety and Compliance

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols and institutional waste management policies is mandatory. Always consult your organization's Environmental Health & Safety (EHS) department for specific guidelines applicable to your location.

Summary of this compound Safety Data

The following table summarizes the key safety information for this compound, derived from its Safety Data Sheet (SDS). This data underscores the low-hazard nature of the compound under standard laboratory conditions.

Hazard CategoryRating/ClassificationNotes
GHS Classification Not classified as hazardousAccording to the Globally Harmonized System of Classification and Labelling of Chemicals.
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0National Fire Protection Association ratings indicate minimal hazard.
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Hazardous Materials Identification System ratings also indicate minimal hazard.
Flammability Product is not flammable
First Aid No special measures requiredIn case of contact, follow standard laboratory first aid procedures.

Step-by-Step Disposal Protocol for this compound

The following protocol details the recommended steps for the disposal of this compound waste in various forms. This procedure is based on general guidelines for non-hazardous laboratory chemical waste.[1][2][3]

1. Waste Identification and Segregation:

  • Solid this compound Waste: This includes pure, unreacted this compound, as well as contaminated consumables such as weighing papers, gloves, and filter media.

  • Liquid this compound Waste: This pertains to solutions where this compound is the sole non-aqueous, non-hazardous solute. If this compound is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste according to the solvent's disposal requirements.

  • Contaminated Labware: Glassware and other reusable equipment that have come into contact with this compound.

2. Disposal of Solid this compound Waste:

  • Collect solid this compound waste in a designated, clearly labeled container. The label should identify the contents as "Non-Hazardous Waste: this compound."

  • This container should be a durable, sealable bag or a rigid container to prevent accidental spillage.

  • For final disposal, do not place this waste in common laboratory trash cans. Instead, it should be disposed of directly into a larger, designated dumpster for solid waste to prevent alarming custodial staff.[1]

3. Disposal of Liquid this compound Waste (Aqueous Solutions):

  • Before disposing of any liquid waste down the drain, it is imperative to obtain approval from your institution's EHS department.[4]

  • If approved, small quantities of aqueous solutions of this compound may be poured down the sanitary sewer, followed by flushing with a copious amount of water.[4]

  • Do not dispose of solutions containing hazardous solvents or other hazardous solutes down the drain. These must be collected as hazardous waste.

4. Decontamination and Disposal of Empty Containers:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable non-hazardous solvent (e.g., water or ethanol).

  • The rinsate, being non-hazardous, can typically be disposed of down the drain, again, with prior EHS approval.

  • After rinsing, deface or remove the original label to prevent misidentification.[1]

  • The clean, de-labeled container can then be disposed of in the regular trash or recycled according to institutional policy.

Experimental Protocols

As this compound is not classified as a hazardous substance, specific experimental protocols for its neutralization or chemical inactivation are not required. The primary "protocol" for its disposal is the procedural workflow outlined above, which focuses on proper segregation and disposal through appropriate non-hazardous waste streams.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Akuammiline_Disposal_Workflow start This compound Waste Generated identify_waste Identify Waste Form (Solid, Liquid, Container) start->identify_waste solid_waste Solid Waste (Pure compound, contaminated consumables) identify_waste->solid_waste Solid liquid_waste Liquid Waste (this compound in solvent) identify_waste->liquid_waste Liquid empty_container Empty Container identify_waste->empty_container Container collect_solid Collect in Labeled 'Non-Hazardous' Container solid_waste->collect_solid check_solvent Is the Solvent Hazardous? liquid_waste->check_solvent triple_rinse Triple Rinse with Non-Hazardous Solvent empty_container->triple_rinse dispose_solid Dispose in Designated Solid Waste Dumpster collect_solid->dispose_solid hazardous_liquid Dispose as Hazardous Waste check_solvent->hazardous_liquid Yes non_hazardous_liquid Aqueous Solution check_solvent->non_hazardous_liquid No ehs_approval Obtain EHS Approval for Drain Disposal non_hazardous_liquid->ehs_approval drain_disposal Dispose Down Drain with Copious Water ehs_approval->drain_disposal Approved collect_liquid Collect for Hazardous Waste Pickup ehs_approval->collect_liquid Not Approved dispose_rinsate Dispose of Rinsate (per liquid waste procedure) triple_rinse->dispose_rinsate deface_label Deface or Remove Label dispose_rinsate->deface_label dispose_container Dispose in Regular Trash or Recycle deface_label->dispose_container

Caption: A logical workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Akuammiline. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound from receipt to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[1] The following table summarizes the recommended personal protective equipment.

Protection Type Recommended PPE Specifications and Best Practices
Hand Protection Disposable Nitrile GlovesPreferred over latex due to better chemical resistance and to prevent potential latex allergies.[2][3] Check for rips or punctures before use. For incidental contact, a single pair is appropriate. If direct or prolonged contact is anticipated, consider double-gloving.[4] Remove and replace gloves immediately if they become contaminated.[2]
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesSafety glasses are the minimum requirement.[4] Goggles provide a tighter seal and are recommended when there is a higher risk of splashes.[5] A face shield should be worn in addition to safety glasses or goggles if there is a significant splash hazard.[4][5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential splashes.[5] Ensure the lab coat is fully buttoned.
Respiratory Protection Not RequiredBased on the current safety data, respiratory protection is not required for handling this compound.[1] However, work should be conducted in a well-ventilated area. If handling large quantities or if dust generation is a concern, consider working in a fume hood.
Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps for the safe handling of this compound in a laboratory setting.

2.1. Preparation and Weighing

  • Designate a Workspace: Prepare a clean and uncluttered area for handling this compound.

  • Assemble PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Prepare the Balance: Ensure the analytical balance is clean, level, and calibrated.[6] Use a soft brush to remove any residual dust.[7]

  • Weighing the Compound:

    • Use weighing paper or a suitable container; never place the chemical directly on the balance pan.[7]

    • Tare the weighing paper or container.

    • Carefully add the desired amount of this compound to the center of the weighing paper or container.

    • To prevent contamination, do not return any excess compound to the stock bottle.[7]

    • After weighing, clean the balance and the surrounding area.[7]

2.2. Dissolving and Solution Preparation

  • Select Appropriate Glassware: Use clean volumetric flasks or other suitable labware for preparing solutions.

  • Add Solvent: Add a small amount of the desired solvent to the flask containing the weighed this compound.

  • Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved. If necessary, cap the flask and invert it several times to ensure thorough mixing.[8]

  • Dilution: Once dissolved, add the remaining solvent to reach the final desired concentration and volume.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of chemical waste is essential to maintain a safe laboratory and protect the environment.

3.1. Solid Waste

  • This compound Powder: Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.[9]

  • Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated waste container.[10]

3.2. Liquid Waste

  • Aqueous Solutions: Non-hazardous, water-miscible solutions can typically be disposed of down the sanitary sewer, followed by a copious amount of water.[9] However, always adhere to your institution's specific guidelines for aqueous waste disposal.

  • Solvent-Based Solutions: Solutions of this compound in organic solvents should be collected in an appropriately labeled hazardous waste container for solvents. Do not mix incompatible waste streams.

3.3. Empty Containers

  • The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container label should be defaced, and the container can then be disposed of in the regular trash or recycling, according to institutional policy.[11]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard operational workflow for handling this compound, incorporating safety checkpoints at each stage.

Akuammiline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive this compound ppe Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves start->ppe Safety Check weigh Weigh Compound in Designated Area ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Glassware experiment->decontaminate solid_waste Dispose of Solid Waste (Contaminated PPE, etc.) decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste remove_ppe Remove PPE solid_waste->remove_ppe liquid_waste->remove_ppe end End remove_ppe->end Final Safety Check

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。